molecular formula C14H20N2O2 B1295836 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine CAS No. 255393-53-4

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Cat. No.: B1295836
CAS No.: 255393-53-4
M. Wt: 248.32 g/mol
InChI Key: GNEPLYVYORHREW-UHFFFAOYSA-N
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Description

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is a useful research compound. Its molecular formula is C14H20N2O2 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,3,3,6-pentamethyl-7-nitro-2H-inden-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-8-10(15)6-9-11(12(8)16(17)18)14(4,5)7-13(9,2)3/h6H,7,15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEPLYVYORHREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1[N+](=O)[O-])C(CC2(C)C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280439
Record name 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255393-53-4
Record name 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a theoretical synthesis route for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a complex substituted indane derivative. The proposed pathway is grounded in established principles of organic chemistry, drawing parallels from the synthesis of related indane structures and electrophilic aromatic substitution reactions. This document is intended for researchers, scientists, and professionals in drug development who possess a foundational understanding of synthetic organic chemistry.

Strategic Approach to Synthesis

The synthesis of this compound presents a significant challenge due to the specific substitution pattern on the indane core. A logical and stepwise approach is essential for achieving the target molecule. The proposed strategy involves the following key transformations:

  • Construction of the Polysubstituted Indane Core: The synthesis will commence with the formation of a pentamethylated indane skeleton.

  • Regioselective Nitration: Introduction of a nitro group at the C-7 position of the indane ring.

  • Introduction of the Amine Functionality: Subsequent introduction of an amine group at the C-5 position.

The following sections will elaborate on each of these stages, providing detailed reaction protocols and mechanistic insights.

Synthesis of the 1,1,3,3,6-Pentamethylindan Core

The initial and crucial phase of the synthesis is the construction of the 1,1,3,3,6-pentamethylindan framework. A plausible approach is a Friedel-Crafts-type reaction between a suitable aromatic precursor and an alkylating agent.

Proposed Reaction Scheme:

A potential starting material is p-xylene, which can be reacted with 2,4-dichloro-2,4-dimethylpentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

p_xylene p-Xylene intermediate 1,1,3,3,6-Pentamethylindan p_xylene->intermediate 1. reagent 2,4-dichloro-2,4-dimethylpentane reagent->intermediate 2. catalyst AlCl₃ catalyst->intermediate Catalyst

Caption: Proposed synthesis of the pentamethylindan core.

Experimental Protocol:
  • To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., carbon disulfide or dichloromethane) at 0°C, add p-xylene.

  • Slowly add a solution of 2,4-dichloro-2,4-dimethylpentane in the same solvent to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by vacuum distillation or column chromatography to obtain 1,1,3,3,6-pentamethylindan.

Mechanistic Rationale:

The reaction proceeds via a double Friedel-Crafts alkylation mechanism. The Lewis acid, AlCl₃, facilitates the formation of a tertiary carbocation from 2,4-dichloro-2,4-dimethylpentane. This carbocation then acts as an electrophile, attacking the electron-rich p-xylene ring. A second intramolecular Friedel-Crafts alkylation follows to form the five-membered ring of the indane core.

Regioselective Nitration of 1,1,3,3,6-Pentamethylindan

The next critical step is the introduction of a nitro group at the C-7 position. The directing effects of the existing alkyl groups on the aromatic ring will heavily influence the regioselectivity of this electrophilic aromatic substitution reaction.

Directing Effects of Substituents:

The indane core has two remaining aromatic protons at the C-5 and C-7 positions. The alkyl groups at C-1, C-3, and C-6 are ortho, para-directing. The gem-dimethyl groups at C-1 and C-3, along with the methyl group at C-6, will activate the aromatic ring towards electrophilic attack. Steric hindrance will play a significant role in determining the final position of the nitro group. The C-7 position is sterically less hindered compared to the C-5 position, which is flanked by the C-6 methyl group and the bulky C-1 gem-dimethyl group. Therefore, nitration is expected to occur preferentially at the C-7 position.

Proposed Reaction Scheme:

start 1,1,3,3,6-Pentamethylindan product 1,1,3,3,6-Pentamethyl-7-nitroindan start->product Nitration reagents HNO₃ / H₂SO₄ reagents->product

Caption: Nitration of the pentamethylindan core.

Experimental Protocol:
  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid to 0°C.

  • Slowly add 1,1,3,3,6-pentamethylindan to the cold nitrating mixture with vigorous stirring.

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, stir the reaction mixture at 0-5°C for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the resulting 1,1,3,3,6-pentamethyl-7-nitroindan by recrystallization or column chromatography.

Introduction of the Amine Functionality

The final step is the introduction of the amine group at the C-5 position. A plausible strategy involves a second nitration followed by a selective reduction of one of the nitro groups. However, achieving regioselective dinitration could be challenging.

An alternative and potentially more controlled approach would be to first introduce a different functional group at the C-5 position that can later be converted to an amine. For the purpose of this guide, we will proceed with the dinitration-selective reduction route, acknowledging its potential difficulties.

Dinitration of 1,1,3,3,6-Pentamethylindan

Under more forcing nitration conditions (e.g., higher temperature or stronger nitrating agent), it may be possible to introduce a second nitro group. The first nitro group at C-7 is a meta-director. The alkyl groups remain ortho, para-directing. The interplay of these directing effects will determine the position of the second nitro group. The C-5 position is a plausible site for the second nitration.

Selective Reduction of the Dinitro Compound

Selective reduction of one nitro group in a dinitro aromatic compound can be achieved using specific reducing agents. Reagents such as sodium sulfide (Na₂S) or ammonium polysulfide ((NH₄)₂Sₓ) are known to selectively reduce one nitro group in the presence of another.

Proposed Reaction Scheme:

start 1,1,3,3,6-Pentamethyl-5,7-dinitroindan product This compound start->product Selective Reduction reagent Na₂S or (NH₄)₂Sₓ reagent->product

Caption: Selective reduction to the final product.

Experimental Protocol:
  • Dissolve the 1,1,3,3,6-pentamethyl-5,7-dinitroindan in a suitable solvent such as ethanol or methanol.

  • Prepare a solution of sodium sulfide or ammonium polysulfide in water or a mixture of water and ethanol.

  • Add the sulfide solution to the dinitro compound solution and heat the mixture under reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, and dry it over anhydrous sodium sulfate.

  • Remove the solvent and purify the crude product by column chromatography to yield this compound.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed using a combination of spectroscopic techniques:

Technique Expected Observations
¹H NMR Signals corresponding to the aromatic proton, the amine protons, and the various methyl groups on the indane core. The chemical shifts and coupling patterns will be indicative of the substitution pattern.
¹³C NMR Resonances for all the carbon atoms in the molecule, including the aromatic carbons and the aliphatic carbons of the indane framework.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the target compound. Fragmentation patterns can provide further structural information.
Infrared (IR) Spectroscopy Characteristic absorption bands for the N-H stretching of the amine group, the asymmetric and symmetric stretching of the nitro group, and C-H stretching of the aromatic and aliphatic moieties.

Conclusion

The synthesis of this compound is a challenging multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The proposed route, based on established organic reactions, provides a viable, albeit theoretical, pathway to this complex molecule. Further experimental optimization would be necessary to maximize yields and purity at each step. This guide serves as a foundational blueprint for researchers embarking on the synthesis of this and related polysubstituted indane derivatives.

References

  • Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Recent advances in the synthesis of polyamine derivatives and their applications.[1]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.[2]

  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity.[3]

  • Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium.[4]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.[5]

  • 1,3,3-Trimethyl-5-nitro-1-phenylindane.[6]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof.[7]

Sources

An In-Depth Technical Guide to the Chemical Properties of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Direct experimental data for 1,1,3,3,6-pentamethyl-7-nitro-5-indanamine is not extensively available in the public domain. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds and established principles of organic chemistry to provide a predictive yet comprehensive overview of its chemical properties for research and drug development professionals.

Introduction

This compound is a polysubstituted indane derivative. The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1] Aminoindanes, in particular, have been investigated for a range of therapeutic applications, including their use as anti-Parkinsonian drugs.[2] The introduction of a nitro group, a potent electron-withdrawing moiety, is anticipated to significantly influence the molecule's electronic properties, reactivity, and potential biological activity. This guide aims to provide a detailed technical overview of the predicted chemical properties of this compound, offering valuable insights for researchers engaged in its synthesis, characterization, and exploration for drug discovery purposes.

Molecular Structure

The chemical structure of this compound is characterized by a central indane core, which is a bicyclic system consisting of a benzene ring fused to a cyclopentane ring. The molecule is heavily substituted with five methyl groups, an amino group, and a nitro group at specific positions on the indane framework.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A plausible synthetic route to this compound would likely commence with the synthesis of the 1,1,3,3,6-pentamethylindane core. This could be achieved through a Friedel-Crafts alkylation reaction.[3][4][5] Subsequent nitration, followed by reduction of a nitro group and then a second nitration, would lead to the target molecule.

Synthesis_Pathway start p-Xylene + Isobutylene intermediate1 1,1,3,3,6-Pentamethylindane start->intermediate1 H2SO4 / AlCl3 (Friedel-Crafts Alkylation) intermediate2 1,1,3,3,6-Pentamethyl-5-nitroindane intermediate1->intermediate2 HNO3 / H2SO4 (Nitration) intermediate3 1,1,3,3,6-Pentamethyl-5-indanamine intermediate2->intermediate3 Fe / HCl or H2, Pd/C (Reduction) product This compound intermediate3->product HNO3 / H2SO4 (Nitration)

Sources

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine for Researchers and Drug Development Professionals

Executive Summary

This technical guide addresses the chemical compound this compound. The primary objective is to provide its definitive identification through the Chemical Abstracts Service (CAS) number and to synthesize the available technical information. It has been determined that while the compound is commercially available for research purposes, there is a significant lack of published in-depth studies, such as those detailing its synthesis, specific applications, or biological activity. Consequently, this guide will provide the core identification details and then extrapolate a potential scientific context for this molecule based on the established roles of its constituent chemical moieties—the aminoindane scaffold and the nitroaromatic group—in the field of drug discovery and chemical biology.

PART 1: Core Identification and Physicochemical Properties

CAS Number and Nomenclature

The definitive CAS number for this compound is 255393-53-4 .[1][2]

This compound is also known by several synonyms, which may be encountered in chemical supplier catalogs and databases:

  • 5-Amino-7-nitro-1,1,3,3,6-pentamethylindane[2]

  • 7-Nitro-1,1,3,3,6-pentamethylindan-5-ylamine[2]

  • 1,1,3,3,6-pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine[2][3]

  • 1H-Inden-5-amine, 2,3-dihydro-1,1,3,3,6-pentamethyl-7-nitro-[1][2]

Chemical Structure and Properties
PropertyValue
Molecular Formula C14H20N2O2[2]
Molecular Weight 248.32 g/mol [2]
Appearance (Typically a solid, based on related compounds)
Solubility (Expected to be soluble in organic solvents)

PART 2: Scientific Context and Potential Research Applications

While specific data for this compound is scarce, its structure suggests potential utility in several areas of chemical and pharmaceutical research. The analysis below is based on the well-documented roles of its core structural components.

The Aminoindane Scaffold in Medicinal Chemistry

The indane ring system is a privileged scaffold in drug discovery. Its rigid, three-dimensional structure can present substituents in well-defined spatial orientations, which is advantageous for optimizing interactions with biological targets. The aminoindan moiety, in particular, is a key pharmacophore in several centrally-acting agents.

  • Precedent in Drug Design : Derivatives of aminoindane are known to be biologically active. For instance, the simple (+-)-1-aminoindan is a known chemical entity with documented safety and handling protocols.[4] More complex derivatives have been explored for various therapeutic applications.[5] The pentamethyl substitution pattern on the indane core of the topic compound would significantly increase its lipophilicity, which could influence its pharmacokinetic profile, such as its ability to cross the blood-brain barrier.

The Role of the Nitroaromatic Group

The presence of a nitro (-NO2) group on the aromatic ring is significant. Nitroaromatic compounds are versatile intermediates in organic synthesis and can also confer specific biological activities.

  • Synthetic Intermediate : The primary and most direct application of this compound is likely as a synthetic intermediate. The nitro group can be readily reduced to an amine, providing a handle for further chemical modifications. This would yield a diamino-pentamethylindane derivative, a potentially useful building block for combinatorial chemistry libraries aimed at screening for new bioactive compounds. The general strategy of using nitroindoles to synthesize aminotryptamines is a well-established synthetic pathway.[6]

  • Bioactive Potential : Nitroaromatic compounds themselves can exhibit biological effects. They are present in some approved drugs and are often investigated for antimicrobial and antiproliferative activities.[7] The electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, potentially influencing its binding to target proteins.

Hypothetical Research Workflow

Given its status as a commercially available but under-characterized molecule, a logical research program would involve a systematic evaluation of its properties. The following workflow outlines a standard approach in a drug discovery or chemical biology setting.

G cluster_0 Initial Characterization cluster_1 Biological Screening cluster_2 Chemical Elaboration a Compound Acquisition (CAS 255393-53-4) b Purity & Identity Confirmation (NMR, LC-MS, HRMS) a->b c Physicochemical Profiling (Solubility, LogP, pKa) b->c d High-Throughput Screening (Target-based or Phenotypic) c->d Proceed if properties are favorable e Hit Confirmation & Dose-Response d->e f Initial ADME-Tox Assays (PAMPA, Cytotoxicity) e->f g Nitro Group Reduction to Primary Amine f->g If hit identified, proceed to analog synthesis h Synthesis of Analogs (Amide coupling, etc.) g->h i Structure-Activity Relationship (SAR) Studies h->i i->d Iterative Screening

Caption: A conceptual workflow for the characterization and development of a novel chemical entity.

PART 3: Experimental Methodologies (Hypothetical)

As no specific experimental protocols involving this compound have been published, this section provides a generalized, yet detailed, protocol for a key synthetic transformation that would likely be a first step in its utilization: the reduction of the nitro group.

Protocol: Reduction of Aromatic Nitro Group to Primary Amine

Objective: To convert this compound to 1,1,3,3,6-Pentamethylindane-5,7-diamine.

Causality: This transformation is a cornerstone of medicinal chemistry, as it converts a relatively inert nitro group into a highly versatile primary amine. This new functional group allows for the introduction of a wide variety of substituents via reactions such as amide coupling, reductive amination, and sulfonylation, which is essential for building a library of analogs for structure-activity relationship (SAR) studies. Tin(II) chloride is a classic and effective reagent for this purpose, known for its chemoselectivity in the presence of other functional groups.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl2·2H2O)

  • Ethanol (absolute)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH), 5 M aqueous solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend this compound (1.0 eq) in ethanol (10 mL per 1 g of substrate).

  • Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the suspension.

  • Heat the mixture to reflux (approximately 78 °C) and stir vigorously. The reaction is typically complete within 2-4 hours.

  • Self-Validation/Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine) indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully basify the mixture by the slow addition of 5 M NaOH solution until the pH is >10. This step is crucial to neutralize the HCl formed and to precipitate tin salts as tin hydroxide, which is insoluble.

  • Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product, 1,1,3,3,6-Pentamethylindane-5,7-diamine, can be purified by column chromatography on silica gel if necessary.

Trustworthiness: The protocol includes a self-validating step (TLC monitoring) to ensure the reaction proceeds to completion before workup, preventing the isolation of starting material. The basification and extraction steps are standard, robust procedures for isolating amine products from such reactions.

Conclusion

This compound (CAS: 255393-53-4) is a readily identifiable and commercially available chemical compound. However, it remains largely uncharacterized in peer-reviewed scientific literature. Its molecular structure, featuring a heavily substituted aminoindane core and a nitro group, positions it as a potentially valuable starting material for synthetic chemistry, particularly in the context of drug discovery. The aminoindane scaffold is a known pharmacophore, and the nitro group offers a reliable handle for chemical diversification. Future research on this compound would logically begin with its synthesis, full physicochemical characterization, and its derivatization into libraries for biological screening.

References

  • Phantolide | 15323-35-0 | Chemical Bull Pvt. Ltd. (n.d.).
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  • Trimetazidine (hydrochloride) (CAS Number: 13171-25-0) | Cayman Chemical. (n.d.).
  • 5-Amino-4-bromo-7-nitro-1,1,3,3,6-pentamethylindane - Apollo Scientific. (n.d.).
  • Phantolide | CAS 15323-35-0 | SCBT - Santa Cruz Biotechnology. (n.d.).
  • 1-(2,3,4-Trimethoxybenzyl)piperazine dihydrochloride 97 13171-25-0 - Sigma-Aldrich. (n.d.).
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  • PHANTOLIDE CAS#: 15323-35-0 - ChemicalBook. (n.d.).
  • CAS 13171-25-0 - Sigma-Aldrich. (n.d.).
  • Trimetazidine dihydrochloride 13171-25-0 - MedchemExpress.com. (n.d.).
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  • The Magic Methyl and Its Tricks in Drug Discovery and Development - MDPI. (2023, August 15).
  • Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC - NIH. (n.d.).
  • WO2021059146A1 - Process for preparing (r)-4-aminoindane and corresponding amides - Google Patents. (n.d.).
  • 5-Amino-1-methylquinolinium | C10H11N2+ | CID 950107 - PubChem. (n.d.).
  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines - PMC - NIH. (n.d.).
  • Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - NIH. (n.d.).
  • 1,3,3-Trimethyl-5-nitro-1-phenylindane - PMC - NIH. (n.d.).
  • Pseudonatural Products for Chemical Biology and Drug Discovery - PMC - PubMed Central. (n.d.).
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability - PubMed Central. (n.d.).
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
  • 5-amino-6-nitroisoindole-1,3-dione | CAS#:59827-85-9 | Chemsrc. (n.d.).
  • 1,1,4,5,6-Pentamethyl-2,3-dihydro-1H-indene - the NIST WebBook. (n.d.).
  • 1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine, 95% Purity, C14H20N2O2, 1 gram. (n.d.).
  • 3,3,5,6,7-Pentamethyl-1-indanone - PubChem. (n.d.).
  • (PDF) Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine - ResearchGate. (2020, March 18).
  • 1-Amino-5-hydroxyaminopentane | C5H15N2O+ | CID 44123536 - PubChem - NIH. (n.d.).
  • 5-Amino- | MedChemExpress (MCE) Life Science Reagents. (n.d.).
  • (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem - NIH. (n.d.).
  • Adamantan-1-amine;3,5-dimethyladamantan-1-amine | C22H38N2 | CID 66632708. (n.d.).

Sources

Molecular structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of this compound. While this compound is documented in chemical databases, detailed characterization studies are not prevalent in peer-reviewed literature. Consequently, this document synthesizes foundational chemical principles with established analytical methodologies to present a robust, theoretical framework for its structural elucidation. We propose a plausible synthetic pathway, predict its spectroscopic and spectrometric signatures, and provide detailed, field-proven protocols for its empirical analysis. This guide is intended for researchers, medicinal chemists, and drug development professionals requiring a deep understanding of this substituted indanamine's molecular architecture.

Chemical Identity and Physicochemical Properties

This compound is a polysubstituted indane derivative. The indane core, a bicyclic structure consisting of a fused benzene and cyclopentane ring, is a recognized scaffold in medicinal chemistry. The specific substitution pattern—five methyl groups, a nitro group, and an amine group—suggests a molecule with distinct steric and electronic properties that warrant detailed structural investigation.

Table 1: Compound Identification and Properties

Identifier Value Source
IUPAC Name 1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine N/A
Synonyms 5-Amino-7-nitro-1,1,3,3,6-pentamethylindane; 7-Nitro-1,1,3,3,6-pentamethylindan-5-ylamine N/A
CAS Number 255393-53-4 N/A
Molecular Formula C₁₄H₂₀N₂O₂ N/A

| Molecular Weight | 248.32 g/mol | N/A |

Proposed Synthetic Pathway

The synthesis of highly substituted indanes can be achieved through several established routes, most notably involving Friedel-Crafts reactions to construct the core ring system.[1][2][3] Subsequent functionalization via electrophilic aromatic substitution allows for the introduction of the nitro and amino moieties. A logical, multi-step synthesis is proposed below.

G cluster_0 Step 1: Indane Core Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Second Nitration cluster_3 Step 4: Selective Reduction A p-Xylene + Neohexene B 1,1,3,3,6-Pentamethylindane A->B Friedel-Crafts Alkylation (e.g., H₂SO₄) C 1,1,3,3,6-Pentamethylindane D 1,1,3,3,6-Pentamethyl-5-nitroindane C->D Nitration (HNO₃/H₂SO₄) E 1,1,3,3,6-Pentamethyl-5-nitroindane F 1,1,3,3,6-Pentamethyl-5,7-dinitroindane E->F Harsh Nitration (Fuming HNO₃) G 1,1,3,3,6-Pentamethyl-5,7-dinitroindane H This compound G->H Selective Reduction (e.g., Na₂S or NaSH) G A Synthesized & Purified Compound B Mass Spectrometry (MS) - Determine Molecular Weight - Deduce Molecular Formula A->B C Infrared (IR) Spectroscopy - Identify Key Functional Groups (-NH₂, -NO₂, Ar-H) A->C D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) - Map C-H Framework - Establish Connectivity A->D B->D Hypothesis Generation C->D Hypothesis Generation E Single Crystal X-Ray Crystallography - Obtain 3D Atomic Structure - Confirm Absolute Stereochemistry D->E Hypothesis Confirmation F Final Structural Confirmation E->F

Figure 2: A comprehensive workflow for the structural elucidation of the target molecule.

Spectroscopic and Spectrometric Characterization (Predicted)

The following sections detail the expected outcomes from standard analytical techniques based on the known molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule.

Table 2: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~7.0-7.2 s 1H Ar-H (H-4) Aromatic proton, singlet due to no adjacent protons.
~3.5-4.0 br s 2H -NH₂ Amine protons, typically a broad singlet, chemical shift can vary.
~2.3-2.5 s 3H Ar-CH₃ (C6-Me) Aromatic methyl group, singlet.
~1.9-2.1 s 2H -CH₂- (C2) Methylene protons on the indane ring, singlet due to gem-dimethyl neighbors.
~1.3-1.5 s 6H C(CH₃)₂ (C3) Two equivalent methyl groups, singlet.

| ~1.2-1.4 | s | 6H | C(CH₃)₂ (C1) | Two equivalent methyl groups, singlet. |

Table 3: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Predicted Shift (δ, ppm) Carbon Type Assignment Rationale
~150-155 Quaternary Ar-C (C7a) Aromatic carbon, deshielded by proximity to nitro and alkyl groups.
~145-150 Quaternary Ar-C (C7) Aromatic carbon directly attached to the electron-withdrawing nitro group.
~140-145 Quaternary Ar-C (C5) Aromatic carbon attached to the amine group.
~135-140 Quaternary Ar-C (C3a) Aromatic carbon at the ring junction.
~130-135 Quaternary Ar-C (C6) Aromatic carbon attached to a methyl group.
~120-125 Tertiary Ar-CH (C4) The only protonated aromatic carbon.
~55-60 Methylene -CH₂- (C2) Aliphatic methylene carbon.
~40-45 Quaternary C(CH₃)₂ (C1) Aliphatic quaternary carbon.
~40-45 Quaternary C(CH₃)₂ (C3) Aliphatic quaternary carbon.
~30-35 Methyl C(CH₃)₂ (C1-Me) Gem-dimethyl carbons.
~30-35 Methyl C(CH₃)₂ (C3-Me) Gem-dimethyl carbons.

| ~18-22 | Methyl | Ar-CH₃ (C6-Me) | Aromatic methyl carbon. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data that acts as a structural fingerprint.

  • Expected Molecular Ion: For C₁₄H₂₀N₂O₂, the exact mass of the molecular ion [M]⁺• would be approximately 248.1525 m/z. High-resolution MS should confirm this value, thereby validating the molecular formula.

  • Predicted Fragmentation Pattern: Nitroaromatic compounds exhibit characteristic fragmentation pathways. [4][5]Key predicted fragments for this molecule include:

    • Loss of a methyl group (-15 Da): A common fragmentation for alkyl-substituted rings, leading to a fragment at ~233 m/z. This would be a highly stable benzylic-type cation.

    • Loss of the nitro group (-46 Da): Cleavage of the C-NO₂ bond would result in a fragment at ~202 m/z.

    • Loss of nitric oxide (-30 Da): Rearrangement followed by loss of NO is also common, giving a fragment at ~218 m/z.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Table 4: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Rationale
3490 - 3350 N-H Asymmetric & Symmetric Stretch Primary Amine (-NH₂) A characteristic two-pronged peak for primary amines. [6]
1640 - 1610 N-H Scissoring Primary Amine (-NH₂) Bending vibration confirming the primary amine. [7]
1580 - 1500 NO₂ Asymmetric Stretch Nitro Group (-NO₂) Strong absorption, characteristic of aromatic nitro compounds. [6]
1360 - 1320 NO₂ Symmetric Stretch Nitro Group (-NO₂) Strong absorption, complementary to the asymmetric stretch. [7]
3100 - 3000 C-H Stretch Aromatic Ring Stretching of sp² C-H bonds.
2980 - 2850 C-H Stretch Alkyl Groups (-CH₃, -CH₂) Stretching of sp³ C-H bonds from the numerous methyl and methylene groups.

| 1250 - 1180 | C-N Stretch | Aryl Amine | Stretching vibration for the aromatic carbon to nitrogen bond. |

Experimental Protocols

The following protocols describe standardized procedures for obtaining the analytical data required for structural confirmation.

Protocol: NMR Spectroscopic Analysis

Objective: To acquire high-resolution 1D (¹H, ¹³C) and 2D NMR spectra to map the complete molecular structure.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean glass vial. [8][9] * Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter. [10][11] * Cap the NMR tube securely.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity, aiming for minimal peak width on the solvent resonance.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum using a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Co-add at least 16 scans to ensure a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower sensitivity of the ¹³C nucleus, increase the number of scans significantly (e.g., 1024 or more) and use a relaxation delay of 2-5 seconds.

    • 2D NMR (COSY, HSQC, HMBC): Perform standard 2D experiments to establish proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), and long-range carbon-proton correlations (HMBC). These are critical for unambiguously assigning all signals.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Calibrate the ¹H spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS. Calibrate the ¹³C spectrum accordingly.

    • Integrate the ¹H NMR signals and analyze the multiplicities and coupling constants.

    • Correlate all 1D and 2D data to assemble the final molecular structure.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To confirm the molecular weight, determine the elemental composition, and analyze the fragmentation pattern of the compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph (GC): Equip the GC with a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 280°C and use helium as the carrier gas at a constant flow rate of 1 mL/min. [12] * Temperature Program: Begin at 100°C, hold for 1 minute, then ramp at 15°C/min to 300°C and hold for 5 minutes.

    • Mass Spectrometer (MS): Set the transfer line temperature to 290°C and the ion source temperature to 230°C. Operate in Electron Ionization (EI) mode at 70 eV.

  • Data Acquisition:

    • Inject 1 µL of the sample solution in splitless mode.

    • Acquire mass spectra over a range of 40-500 m/z.

  • Data Analysis:

    • Identify the peak corresponding to the compound in the total ion chromatogram.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺•) and determine its accurate mass (if using high-resolution MS).

    • Analyze the major fragment ions and propose fragmentation pathways consistent with the predicted structure. [13]

Protocol: Single Crystal X-Ray Crystallography

Objective: To determine the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal proof of structure.

Methodology:

  • Crystal Growth:

    • The primary challenge is growing a single, diffraction-quality crystal (typically >0.1 mm in all dimensions) free of defects. [14] * Method: Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble (e.g., ethanol, ethyl acetate/hexane). [15] * Filter the solution into a clean vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks in an undisturbed, vibration-free location. [16]2. Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (~100 K) to minimize thermal vibrations.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement:

    • Integrate the intensities of the thousands of collected reflections.

    • Solve the phase problem using direct methods to generate an initial electron density map. [14] * Build an atomic model into the electron density map.

    • Refine the model computationally by adjusting atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.

  • Data Analysis:

    • Analyze the final structure to determine precise bond lengths, bond angles, and torsion angles.

    • Generate a thermal ellipsoid plot (e.g., ORTEP) to visualize the 3D structure.

    • For chiral molecules, the data can be used to determine the absolute configuration.

Conclusion

This technical guide provides a detailed framework for understanding and verifying the molecular structure of this compound. By integrating a proposed synthetic strategy with predicted spectroscopic data and standardized analytical protocols, this document serves as an essential resource for scientists engaged in the synthesis, characterization, or application of this and related substituted indane molecules. The methodologies described herein represent the gold standard for structural elucidation in modern chemical research.

References

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An In-Depth Technical Guide to the Spectroscopic Characterization of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine (CAS No: 255393-53-4). While specific experimental spectra for this compound are not widely published, this document leverages established principles of spectroscopic interpretation for structurally related molecules to predict its characteristic data across major analytical techniques. This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies for data acquisition and a thorough rationale for the interpretation of expected results from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The protocols and predictive analyses herein are designed to serve as a self-validating system for the empirical confirmation of the molecule's identity, purity, and structural features.

Introduction and Molecular Overview

This compound is a substituted indane derivative featuring a unique combination of functional groups that present both opportunities and challenges for spectroscopic analysis. The core structure is a bicyclic aromatic indane framework, heavily substituted with five methyl groups. The aromatic ring is further functionalized with a primary amine (-NH₂) and a nitro group (-NO₂). The molecular formula is C₁₄H₂₀N₂O₂ with a molecular weight of approximately 248.32 g/mol .[1]

The key structural features dictating its spectroscopic signature are:

  • A Sterically Hindered Aromatic System: The pentamethyl substitution creates significant steric strain, which can influence the electronic environment and conformation of the aromatic ring and its substituents.[2] This "steric inhibition of resonance" can affect the conjugation between the amino group's lone pair and the aromatic π-system, a phenomenon readily observable in NMR spectroscopy.[3]

  • Push-Pull Electronic Effects: The presence of a strong electron-donating group (the amino group) and a strong electron-withdrawing group (the nitro group) on the aromatic ring creates a "push-pull" system. This significantly impacts the electronic transitions, making techniques like UV-Vis spectroscopy particularly informative.[4][5]

  • A Primary Aromatic Amine: The -NH₂ group provides characteristic signals in both IR and ¹H NMR spectra.[6]

  • Multiple Methyl Groups: The five methyl groups, while structurally similar, are in distinct chemical environments (gem-dimethyl groups at positions 1 and 3, and a single methyl at position 6), which should be distinguishable, particularly in high-field ¹³C NMR.

This guide will deconstruct the predicted spectroscopic profile of this molecule and outline the experimental workflows necessary for its definitive characterization.

cluster_acquisition Data Acquisition cluster_interpretation Data Interpretation & Confirmation MS Mass Spectrometry (ESI or EI) MolWeight Confirm Molecular Weight & Formula via Accurate Mass (m/z = 249.1603) MS->MolWeight IR FTIR Spectroscopy (ATR or KBr) FuncGroups Identify Functional Groups (-NH₂, -NO₂, Ar-H, C-H) via IR absorptions IR->FuncGroups NMR NMR Spectroscopy (¹H, ¹³C in CDCl₃) Framework Elucidate C-H Framework & Connectivity via NMR (Shifts, Integrals, Couplings) NMR->Framework UV UV-Vis Spectroscopy (in Ethanol) Conjugation Analyze Conjugated System via UV-Vis (λₘₐₓ) UV->Conjugation Structure Final Structure Confirmation & Purity Assessment MolWeight->Structure FuncGroups->Structure Framework->Structure Conjugation->Structure

Figure 2: Integrated Workflow for Spectroscopic Characterization. This diagram outlines the process from data acquisition with four key techniques to the final, confirmed molecular structure.

Conclusion

While empirical data for this compound remains to be published, this guide establishes a robust predictive and methodological framework for its complete spectroscopic characterization. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy and interpreting the results in the context of established chemical principles, researchers can unequivocally confirm the structure and purity of this complex molecule. The interplay between the sterically hindered indane core and the electronically active nitro and amine substituents makes this compound an excellent case study for the application of advanced spectroscopic techniques.

References

  • Title: 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines Source: MDPI URL: [Link]

  • Title: Spectroscopy Tutorial: Amines Source: University of Calgary URL: [Link]

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  • Title: Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity Source: MDPI URL: [Link]

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  • Title: Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents Source: ResearchGate URL: [Link]

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A Technical Guide to the Research Applications of Substituted Nitroindanamines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential research applications of substituted nitroindanamines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to provide a synthesized, expert perspective on the untapped potential of this molecular scaffold. We will explore the chemical rationale, delve into promising therapeutic targets, and provide actionable experimental protocols to empower your research and development endeavors.

Introduction: The Strategic Fusion of Indane, Amine, and Nitro Moieties

The indane ring system, a bicyclic hydrocarbon, serves as a rigid scaffold that has proven to be a valuable component in numerous biologically active compounds. Its constrained conformation offers a predictable orientation for appended functional groups, a desirable trait in rational drug design. The addition of an amine group to this scaffold gives rise to aminoindanes, a class of compounds known for their interactions with the central nervous system, particularly as modulators of monoamine transporters.[1][2]

The introduction of a nitro (NO₂) group is a strategic chemical modification. The nitro group is a powerful electron-withdrawing moiety and a bioisostere for other functional groups, capable of dramatically altering a molecule's pharmacokinetic and pharmacodynamic properties.[3] It is a well-known pharmacophore in antimicrobial agents and has been identified as a key functional group in compounds that exhibit inhibitory activity against enzymes crucial in neuropharmacology, such as monoamine oxidase (MAO).[3][4][5]

This guide posits that the combination of these three components—the rigid indane scaffold, the neuroactive amine, and the electronically and pharmacologically significant nitro group—creates a chemical entity, the substituted nitroindanamine, with compelling and underexplored potential, primarily in the field of neuropharmacology.

Core Research Application: Neuropharmacology

The primary therapeutic potential of substituted nitroindanamines lies in their predicted ability to modulate monoaminergic systems. This is based on the established activities of their constituent chemical precursors: aminoindanes are known to interact with monoamine transporters, while other nitro-aromatic compounds have demonstrated potent inhibition of monoamine oxidase.[2][4]

Mechanism of Action 1: Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of neurotransmitters such as dopamine, serotonin, and norepinephrine.[6] Inhibition of these enzymes, particularly MAO-B, is a clinically validated strategy for treating Parkinson's disease, as it increases the available concentration of dopamine in the brain.[6]

The rationale for investigating nitroindanamines as MAO inhibitors is supported by studies on related structures. For instance, 7-nitroindazole, a nitro-substituted aromatic compound, has been shown to be an effective inhibitor of MAO.[4][5] This suggests that the nitro group itself can be a key interacting moiety within the enzyme's active site. The indane scaffold can be optimized to enhance binding affinity and selectivity for MAO-A or MAO-B.

A hypothetical mechanism for a selective nitroindanamine MAO-B inhibitor in a dopaminergic neuron is depicted below. By inhibiting MAO-B, the compound would prevent the breakdown of dopamine into its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), thereby increasing dopamine levels in the presynaptic terminal and enhancing dopaminergic signaling.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft DA Dopamine (DA) VMAT2 VMAT2 DA->VMAT2 Uptake MAOB MAO-B DA->MAOB Degradation Vesicle Synaptic Vesicle (DA Storage) VMAT2->Vesicle DA_Synapse Dopamine Vesicle->DA_Synapse Release DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC Nitroindanamine Substituted Nitroindanamine Nitroindanamine->MAOB Inhibition

Figure 1: Proposed mechanism of a substituted nitroindanamine as a MAO-B inhibitor.

Mechanism of Action 2: Monoamine Transporter Modulation

Ring-substituted aminoindanes are known to act as substrates for monoamine transporters, promoting the release of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2] This activity is similar to that of amphetamines and is the basis for the psychoactive effects of compounds like 5-iodo-2-aminoindan (5-IAI).[7]

The addition of a strong electron-withdrawing nitro group to the aromatic ring of an aminoindane could significantly alter its interaction with these transporters. Depending on its position, the nitro group could:

  • Modify Substrate Affinity: Change the binding affinity for DAT, NET, or SERT, potentially leading to greater selectivity.

  • Shift from Releaser to Inhibitor: Alter the mechanism from a substrate-releaser to a reuptake inhibitor, a profile more akin to traditional antidepressants (SSRIs, SNRIs).

  • Fine-Tune Potency: Modulate the potency of release or inhibition.

The table below summarizes the reported in vitro potencies of several well-characterized aminoindan derivatives at monoamine transporters, providing a baseline for comparison when evaluating novel nitroindanamine analogs.[2]

CompoundTransporterRelease EC₅₀ (nM)Selectivity Profile
2-AI DAT114DAT ≈ NET > SERT
NET123
SERT1923
MDAI DAT590SERT ≈ NET > DAT
NET107
SERT133
MMAI DAT>10,000Highly SERT Selective
NET>10,000
SERT111
5-MeO-AI DAT1290SERT Selective
NET344
SERT61

Table 1: Monoamine Releasing Potencies of Aminoindan Derivatives. Data sourced from Simmler et al. (2014).[2]

Secondary Research Application: Antimicrobial Agents

While neuropharmacology represents the most promising avenue, the well-established role of the nitro group in antimicrobial drugs suggests a secondary application for nitroindanamines.[3] Nitroaromatic compounds often exert their antimicrobial effects by undergoing intracellular reduction to form cytotoxic reactive nitrogen species, which can damage microbial DNA and proteins.[3][8]

Furthermore, certain aminoindane derivatives have demonstrated antibacterial activity against clinically relevant pathogens like Acinetobacter baumannii and MRSA.[1] The combination of these two pharmacophores in a single molecule could lead to novel antimicrobial agents with a unique mechanism of action.

Experimental Protocols & Workflows

To validate the proposed applications, robust and reproducible experimental protocols are essential. The following sections detail self-validating methodologies for assessing the primary hypothesized mechanisms of action.

Protocol: In Vitro MAO-B Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the IC₅₀ of a test compound (e.g., a substituted nitroindanamine) against human monoamine oxidase-B.

Principle: MAO-B activity is measured by monitoring the production of hydrogen peroxide (H₂O₂) from the oxidative deamination of a substrate. The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate (e.g., Amplex Red), producing a fluorescent or colored product that can be measured over time.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Test Compounds (Substituted Nitroindanamines)

  • Positive Control Inhibitor (e.g., Selegiline)

  • 96-well microplate (black, clear bottom for fluorescence)

  • Plate reader with fluorescence or absorbance capabilities

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Mixture Preparation: Prepare a working solution of Amplex Red and HRP in Assay Buffer according to the manufacturer's instructions.

  • Assay Plate Setup:

    • To appropriate wells, add 2 µL of the serially diluted test compound or control. For "No Inhibition" and "Blank" wells, add 2 µL of DMSO.

    • Add 50 µL of the MAO-B enzyme solution (pre-diluted in Assay Buffer to the desired concentration) to all wells except the "Blank". Add 50 µL of Assay Buffer to the "Blank" wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 50 µL of the MAO-B substrate solution (e.g., benzylamine) to all wells.

  • Kinetic Measurement: Immediately place the plate in the plate reader (pre-set to 37°C). Measure the increase in fluorescence (Ex/Em ~540/590 nm) or absorbance every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates by subtracting the "Blank" rate from all other wells.

    • Calculate the percent inhibition for each test compound concentration relative to the "No Inhibition" (DMSO) control.

    • Plot percent inhibition versus log[Inhibitor] concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 1. Prepare Serial Dilutions of Nitroindanamine A1 3. Add Compound/DMSO to 96-well plate P1->A1 P2 2. Prepare Reagent Mix (HRP, Amplex Red) A3 5. Add Substrate to initiate reaction P2->A3 A2 4. Add MAO-B Enzyme (Pre-incubate 15 min) A1->A2 A2->A3 A4 6. Read Kinetics in Plate Reader (30 min) A3->A4 D1 7. Calculate Reaction Rates (Slopes) A4->D1 D2 8. Calculate % Inhibition D1->D2 D3 9. Plot Dose-Response Curve & Determine IC50 D2->D3

Sources

Biological activity of pentamethyl-indanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity of Pentamethyl-Indanamine Derivatives

Abstract

The indanamine scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a range of pharmacologically active compounds, particularly those targeting the central nervous system. This guide provides a comprehensive technical overview of the predicted biological activity of pentamethyl-indanamine derivatives. While direct experimental data on pentamethylated analogues are scarce in publicly accessible literature, this document synthesizes information from closely related, well-characterized compounds—primarily 2-aminoindane and its derivatives—to construct a scientifically rigorous predictive framework. We will explore the probable synthetic pathways, delve into the predicted mechanism of action at monoamine transporters, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for researchers aiming to validate these predictions. This guide is intended for researchers, scientists, and drug development professionals interested in the rational design and evaluation of novel psychoactive agents.

Introduction: The Indanamine Scaffold and the Hypothesis of Pentamethylation

The 2-aminoindane framework, a rigid analogue of phenethylamine, has been a subject of interest for decades. Its constrained structure locks the ethylamine side chain, providing a valuable tool for probing the pharmacophores of monoamine transporters and receptors. Derivatives like 5,6-methylenedioxy-2-aminoindane (MDAI) have been studied for their unique entactogenic effects, acting as selective serotonin and norepinephrine releasing agents.[1][2] These compounds have demonstrated the therapeutic potential and structural versatility of the indanamine core.

This guide addresses a novel chemical space: pentamethyl-indanamine derivatives. To date, there is a notable absence of published research specifically characterizing these compounds. Therefore, this document will proceed based on extrapolation from established SAR principles of related amphetamines and indanamines.[3][4][5] The addition of five methyl groups to the aromatic ring is hypothesized to significantly modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets. This guide will serve as a predictive roadmap for the synthesis and pharmacological evaluation of this unexplored class of molecules.

Chapter 1: Predicted Synthesis of Pentamethyl-Indanamine Derivatives

The synthesis of 2-aminoindane derivatives can be achieved through various routes. A common approach begins with an appropriately substituted indanone, which serves as a key intermediate.[1] For a pentamethyl-indanamine target, the synthesis would logically start from a pentamethyl-substituted phenylpropionic acid or a related precursor to form the pentamethyl-1-indanone.

One established method involves the conversion of 3-(3,4-methylenedioxyphenyl)propionic acid to its acid chloride, followed by heating to yield 5,6-methylenedioxy-1-indanone.[1] A similar intramolecular Friedel-Crafts acylation could be envisioned for a pentamethylated precursor. Subsequent steps would involve the formation of an oxime or a similar intermediate at the 2-position, followed by reduction to the primary amine. For instance, treatment of the indanone with amyl nitrite can afford a hydroxyimino ketone, which is then reduced to the 2-aminoindan using a catalyst like Palladium on carbon (Pd/C).[1]

More modern and enantioselective methods have also been developed, such as Palladium-catalyzed alkene carboamination reactions, which provide direct access to enantioenriched 2-aminoindanes from 2-allylphenyltriflate derivatives and aliphatic amines.[6][7] Adapting such a method would offer precise stereochemical control, which is crucial for pharmacological activity.

Visualizing a Potential Synthetic Workflow

The following diagram illustrates a generalized, hypothetical pathway for the synthesis of a pentamethyl-2-aminoindane derivative, adapted from known methodologies.

G cluster_0 Step 1: Indanone Formation cluster_1 Step 2: Oximation cluster_2 Step 3: Reduction to Amine Start Pentamethylphenyl Propionic Acid Indanone Pentamethyl-1-indanone Start->Indanone Intramolecular Friedel-Crafts Acylation Hydroxyimino Pentamethyl-2-hydroxyimino -1-indanone Indanone_ref->Hydroxyimino Amyl Nitrite, HCl/Methanol Final Pentamethyl-2-aminoindane Hydroxyimino_ref->Final Reduction (e.g., H2, Pd/C)

Caption: A generalized synthetic route to pentamethyl-2-aminoindane.

Chapter 2: Predicted Pharmacodynamics and Mechanism of Action

Based on the pharmacology of amphetamine and its rigid analogues, pentamethyl-indanamine derivatives are predicted to act as ligands for monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[4][5] The primary mechanism is expected to be the inhibition of neurotransmitter reuptake or the promotion of neurotransmitter release (i.e., acting as a substrate).

The extensive methylation of the aromatic ring will increase the lipophilicity of the molecule. This increased lipid solubility may enhance its ability to cross the blood-brain barrier. Furthermore, the electronic effects of the methyl groups (weakly electron-donating) and steric hindrance could influence binding affinity and selectivity for the different monoamine transporters. It is plausible that these derivatives would display potent activity at DAT and NET, a characteristic of psychomotor stimulants.[8]

Interaction at the Synapse

The core function of these compounds would be to increase the synaptic concentration of monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This is achieved by either blocking their re-entry into the presynaptic neuron or by reversing the direction of transport, effectively pumping them out of the neuron.[3] This surge in synaptic monoamines is responsible for the stimulant, euphoric, and entactogenic effects of related compounds.

Visualizing the Synaptic Mechanism

This diagram illustrates the predicted action of a pentamethyl-indanamine derivative at a dopaminergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine Vesicles DAT Dopamine Transporter (DAT) Vesicles->DAT Dopamine Release Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Reuptake MAO Monoamine Oxidase (MAO) Receptors Dopamine Receptors Synaptic_DA->MAO Metabolism Synaptic_DA->Receptors Binding & Signal Drug Pentamethyl-indanamine Derivative Drug->DAT Blocks or Reverses

Caption: Predicted action at the dopaminergic synapse.

Chapter 3: Predicted Structure-Activity Relationships (SAR)

The biological activity of phenethylamine-type compounds is highly dependent on their structural features.[4][5][9] For pentamethyl-indanamine derivatives, we can predict the following SAR:

  • Aromatic Substitution : The five methyl groups are the most significant feature. Compared to unsubstituted 2-aminoindane, this will dramatically increase lipophilicity. This may lead to higher brain penetration but could also increase binding to off-target sites and alter metabolic pathways. The steric bulk of the methyl groups may influence the orientation of the molecule within the transporter binding pocket, potentially altering its affinity and whether it acts as an inhibitor or a releaser.

  • N-Alkylation : Adding alkyl groups to the primary amine (e.g., N-methyl, N-ethyl) typically modulates potency and selectivity. For instance, N-methylation of amphetamine to methamphetamine enhances its central stimulant effects.[8] A similar trend would be expected here, potentially increasing DAT/NET potency relative to SERT.

  • Stereochemistry : The stereocenter at the 2-position of the indane ring is critical. For many psychoactive compounds, one enantiomer is significantly more potent than the other. It is highly probable that the (S)-enantiomer of a pentamethyl-2-aminoindane would be more active at DAT and NET, similar to dextroamphetamine. Enantioselective synthesis would therefore be essential for developing a pharmacologically clean agent.[6][7]

Chapter 4: Preclinical Assessment - Experimental Protocols

To validate the predicted biological activity of novel pentamethyl-indanamine derivatives, a series of in vitro and in vivo assays are required.

In Vitro Assays: Target Engagement and Function

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for DAT, NET, and SERT.

  • Principle: This assay measures the ability of a test compound to displace a known radiolabeled ligand from the transporter.

  • Protocol:

    • Prepare cell membranes from HEK293 cells stably expressing human DAT, NET, or SERT.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add varying concentrations of the pentamethyl-indanamine test compound.

    • Incubate to allow for competitive binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity trapped on the filters using a scintillation counter.

    • Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and convert to Ki using the Cheng-Prusoff equation.[10]

2. Neurotransmitter Uptake Inhibition Assay

  • Objective: To determine the functional potency (IC50) of the test compounds to inhibit neurotransmitter reuptake.

  • Principle: This assay measures the uptake of a radiolabeled neurotransmitter (or substrate) into cells expressing the target transporter. The ability of the test compound to block this uptake is quantified.[11][12][13]

  • Protocol:

    • Plate HEK293 cells expressing hDAT, hNET, or hSERT in 96-well plates and allow them to form a confluent monolayer.[13]

    • Wash the cells with Krebs-Henseleit buffer (KHB).

    • Pre-incubate the cells with varying concentrations of the test compound for 5-10 minutes at room temperature.[11]

    • Initiate uptake by adding a buffer containing the test compound and a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).[11]

    • Allow uptake to proceed for a short, defined period (e.g., 1-5 minutes).

    • Terminate the reaction by rapidly washing the cells with ice-cold KHB.[11]

    • Lyse the cells with a detergent (e.g., 1% SDS) and measure the intracellular radioactivity by scintillation counting.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing the In Vitro Assay Workflow

G cluster_binding Radioligand Binding Assay cluster_uptake Neurotransmitter Uptake Assay b1 Prepare Transporter- Expressing Membranes b2 Incubate with Radioligand & Test Compound b1->b2 b3 Filter & Wash b2->b3 b4 Scintillation Counting b3->b4 b5 Calculate Ki b4->b5 u1 Plate Transporter- Expressing Cells u2 Pre-incubate with Test Compound u1->u2 u3 Add Radiolabeled Neurotransmitter u2->u3 u4 Terminate & Lyse u3->u4 u5 Scintillation Counting u4->u5 u6 Calculate IC50 u5->u6

Caption: Workflow for in vitro characterization assays.

In Vivo Assay: Behavioral Effects

Locomotor Activity Assay

  • Objective: To assess the stimulant or depressant effects of the test compounds on spontaneous movement in rodents.[14]

  • Principle: CNS stimulants like amphetamine typically increase locomotor activity in an open-field arena. This assay quantifies movement (e.g., distance traveled, beam breaks) as a proxy for psychostimulation.[15][16][17]

  • Protocol:

    • Acclimate mice or rats to the testing room for at least 60 minutes before the experiment.[14]

    • Habituate the animals to handling and intraperitoneal (i.p.) injections of saline for 1-2 days.

    • On the test day, administer the test compound or vehicle (e.g., saline) via i.p. injection.

    • Immediately place the animal into an open-field activity chamber (e.g., a 40x40 cm box equipped with infrared photobeams).[14]

    • Record locomotor activity automatically using computer software for a set duration (e.g., 60-120 minutes), binning the data into 5-minute intervals.

    • Analyze the data to generate dose-response curves for total distance traveled, horizontal activity, and vertical activity (rearing). Compare the effects of the test compound to a positive control like d-amphetamine.[18]

Chapter 5: Additional Biological Activities and Future Directions

While the primary predicted activity of pentamethyl-indanamine derivatives is on monoamine transporters, the indane scaffold is known for a wide range of biological effects. Other potential activities that warrant investigation include:

  • Monoamine Oxidase (MAO) Inhibition: Amphetamine is a weak inhibitor of MAO.[9] It would be prudent to screen these new derivatives for inhibitory activity against MAO-A and MAO-B, as this could contribute to their overall pharmacological profile.[19][20][21][22]

  • Antimicrobial Activity: Some aminoindane and adamantanamine derivatives have shown antibacterial and antifungal properties.[23][24][25] Screening for antimicrobial activity could reveal unexpected therapeutic applications.

Future Directions

The development of pentamethyl-indanamine derivatives represents an exciting avenue for research. Key future steps should include:

  • Synthesis and Structural Confirmation: The first and most critical step is the successful synthesis and rigorous characterization (NMR, MS, X-ray crystallography) of these novel compounds.

  • In Vitro Profiling: Comprehensive screening using the binding and uptake assays described above to determine the affinity and functional potency at monoamine transporters.

  • In Vivo Behavioral Pharmacology: Detailed investigation of their effects on locomotion, as well as in more complex models assessing abuse liability (e.g., conditioned place preference, self-administration).

Conclusion

This guide has provided a predictive framework for understanding the biological activity of a novel class of compounds: pentamethyl-indanamine derivatives. By extrapolating from the rich pharmacology of related 2-aminoindanes and amphetamines, we hypothesize that these molecules will act as potent monoamine transporter ligands with significant CNS stimulant properties. The increased lipophilicity and steric bulk conferred by the five methyl groups are expected to be key modulators of this activity. The detailed synthetic strategies and experimental protocols outlined herein offer a clear path for researchers to test these hypotheses and explore the therapeutic and scientific potential of this uncharted chemical territory.

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  • PubMed. (1995). Efficient synthesis of 2-aminoindane-2-carboxylic acid via dialkylation of nucleophilic glycine equivalent. [Link]

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An In-Depth Technical Guide to the Discovery and History of Functionalized Indanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The indanamine scaffold, a conformationally restricted analog of phenethylamine, represents a cornerstone in medicinal chemistry, particularly in the development of agents targeting the central nervous system (CNS). This guide provides a comprehensive exploration of the discovery and historical development of functionalized indanamine compounds. We trace their origins from early synthetic efforts to their evolution as sophisticated molecular probes and therapeutic candidates. Key milestones, including the pioneering work on psychoactive derivatives and the systematic investigation of structure-activity relationships (SAR), are detailed. This document synthesizes foundational chemical principles with pharmacological insights, offering detailed synthetic protocols, mechanistic diagrams, and comparative data to serve as a vital resource for professionals in drug discovery and neuroscience.

Introduction: The Structural Appeal of the Indanamine Core

At its heart, the 2-aminoindan structure is a derivative of indane, a bicyclic hydrocarbon, featuring an amino group on the five-membered ring.[1] Its significance in neuropharmacology stems from its nature as a rigid analog of phenethylamine. By incorporating the ethylamine side chain of classic monoamine neurotransmitters (like dopamine and norepinephrine) into a fused ring system, the indanamine framework restricts conformational flexibility. This rigidity provides a powerful tool for medicinal chemists, as it reduces the number of possible spatial arrangements the molecule can adopt, leading to more specific interactions with biological targets and helping to elucidate the precise conformational requirements for receptor binding and transporter modulation.

Initially explored for their potential as vasoactive and bronchodilatory agents, the true potential of functionalized indanamines was unlocked in the context of neuroscience.[2] Their structural similarity to amphetamine made them immediate candidates for investigation as CNS stimulants and psychoactive agents.[2] This line of inquiry, particularly from the 1980s onwards, paved the way for the development of a diverse family of compounds with a wide spectrum of pharmacological activities.

Foundational Chemistry and Early Synthetic Routes

The synthesis of the core 2-aminoindan structure has been approached through various chemical strategies, each with distinct advantages and challenges. Early and common methods often began with 2-indanone as a key intermediate.

One of the most conventional methods involves the reductive amination of 2-indanone. However, the accessibility and stability of 2-indanone itself presented initial hurdles.[3] More traditional multi-step syntheses involved converting 2-indanone to its oxime derivative using hydroxylamine, followed by reduction of the oxime to yield 2-aminoindan.[4] While effective, these routes often suffered from low overall yields, typically in the range of 30-40%, and required significant use of organic solvents and catalysts, making them less than ideal for large-scale production.[4]

Over the years, synthetic chemists have developed more efficient and streamlined processes. Modern approaches include:

  • One-Pot Reductive Amination: Improved methods using catalysts like Pd/C under hydrogenation conditions have been reported to synthesize 2-aminoindan directly from 2-indanone and an amine source in a single step.[3]

  • Hofmann Degradation: An alternative route starts with benzaldehyde or its derivatives, which undergo cyclization to form an indene ring with a concurrent formation of an amide bond at the 2-position. Subsequent Hofmann degradation converts the amide to the desired amino group, followed by reduction of the double bond in the five-membered ring.[3]

  • Phase-Transfer Catalysis: For more complex derivatives, such as 2-aminoindane-2-carboxylic acid, efficient methods using phase-transfer conditions for the alkylation of glycine equivalents have been developed, offering high yields and scalability.[5]

These advancements have been critical in making a wide array of functionalized indanamines accessible for pharmacological evaluation.

The Nichols School and the Rise of Psychoactive Indanamines

A pivotal chapter in the history of functionalized indanamines was written in the laboratory of American pharmacologist and medicinal chemist David E. Nichols.[6][7] Beginning in the 1980s, Nichols and his team at Purdue University undertook a systematic exploration of cyclic analogs of psychoactive amphetamines.[2][8] The core hypothesis was that by creating rigid analogs of compounds like 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), they could probe the specific structural requirements for interaction with monoamine transporters and receptors.[2]

This research led to the synthesis and pharmacological characterization of now well-known compounds, including:

  • MDAI (5,6-methylenedioxy-2-aminoindan): Designed as a non-neurotoxic, rigid analog of MDA.

  • MDMAI (5,6-methylenedioxy-N-methyl-2-aminoindan): A rigid analog of MDMA.

  • 5-IAI (5-iodo-2-aminoindan): A rigid analog of p-iodoamphetamine (PIA).

Nichols's work was instrumental in demonstrating that these compounds often acted as potent and selective serotonin releasing agents, exhibiting weaker effects on dopamine and norepinephrine systems compared to their amphetamine counterparts.[2] He famously coined the term "entactogen" to describe the unique effects of MDMA and related compounds that promote introspection and empathy, a class to which many functionalized indanamines belong.[7][9] This research not only provided invaluable tools for neuroscience but also inadvertently laid the groundwork for the emergence of these compounds as "designer drugs" or "research chemicals" in later years.[2][10]

Structure-Activity Relationship (SAR) Studies: A Deeper Dive

The true power of the indanamine scaffold lies in the diverse pharmacology that can be achieved through functionalization. SAR studies have revealed how substitutions on both the aromatic ring and the amino group modulate potency and selectivity for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Compound Substitution(s) Primary Mechanism of Action Key Pharmacological Characteristics
2-AI (2-Aminoindan) UnsubstitutedNET/DAT Releaser & Reuptake InhibitorPrimarily a norepinephrine-dopamine releasing agent with low potency at SERT.[2]
MDAI 5,6-methylenedioxySERT Releaser & Reuptake InhibitorPotent and selective for serotonin release, with significantly less activity at DAT and NET.[2]
5-IAI 5-iodoSERT/DAT Releaser & Reuptake InhibitorActs as a releasing agent for both serotonin and dopamine.[2]
NM-2AI N-methylNET/DAT ReleaserN-methylation of 2-AI shifts activity, but it remains primarily a norepinephrine-dopamine agent.[2]
ETAI N-ethyl, 5-trifluoromethylSERT ReleaserA rigid analog of the anorectic agent fenfluramine, showing high selectivity for serotonin release.[2]

Causality Behind SAR:

  • Aromatic Ring Substitution: The addition of electron-donating groups, particularly the methylenedioxy bridge found in MDAI, dramatically increases affinity and activity at the serotonin transporter (SERT). This is analogous to the SAR seen in the phenethylamine series (e.g., MDA vs. amphetamine). Halogenation, as in 5-IAI, tends to produce a more mixed profile, often enhancing activity at both SERT and DAT.

  • Amino Group Substitution: N-alkylation (e.g., methyl or ethyl groups) can influence potency and the ratio of releasing versus reuptake-inhibiting activity. For example, N-methylation of 2-AI to NM-2AI maintains a stimulant profile, while the combination of N-ethylation and a 5-trifluoromethyl group in ETAI creates a highly selective serotonin releaser.

Experimental Protocol: Synthesis of MDAI from 2-Indanone

This protocol describes a representative synthesis of a key functionalized indanamine, 5,6-methylenedioxy-2-aminoindan (MDAI), illustrating a common synthetic strategy.

Workflow: Synthesis of MDAI

G cluster_0 Step 1: Bromination cluster_1 Step 2: Azide Substitution cluster_2 Step 3: Reduction Indanone 5,6-Methylenedioxy-2-indanone Bromination Reflux Indanone->Bromination NBS N-Bromosuccinimide NBS->Bromination AIBN AIBN (catalyst) AIBN->Bromination Solvent1 CCl4 Solvent1->Bromination Bromoindanone 1-Bromo-5,6-methylenedioxy-2-indanone Bromination->Bromoindanone Bromoindanone_ref 1-Bromo-5,6-methylenedioxy-2-indanone NaN3 Sodium Azide Substitution Stir at RT NaN3->Substitution Solvent2 Aqueous Acetone Solvent2->Substitution Bromoindanone_ref->Substitution Azidoindanone 1-Azido-5,6-methylenedioxy-2-indanone Substitution->Azidoindanone Azidoindanone_ref 1-Azido-5,6-methylenedioxy-2-indanone Reducer LiAlH4 or H2/Pd-C Reduction Reflux Reducer->Reduction Solvent3 Anhydrous THF Solvent3->Reduction Azidoindanone_ref->Reduction MDAI MDAI (Final Product) Reduction->MDAI

Caption: Synthetic workflow for 5,6-methylenedioxy-2-aminoindan (MDAI).

Methodology:

  • Step 1: Bromination of the Starting Material

    • To a solution of 5,6-methylenedioxy-2-indanone in carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN).

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure to yield the crude 1-bromo-5,6-methylenedioxy-2-indanone.

  • Step 2: Formation of the Azide Intermediate

    • Dissolve the crude bromo-indanone from Step 1 in a mixture of acetone and water.

    • Add sodium azide (NaN3) portion-wise while stirring at room temperature. Caution: Sodium azide is highly toxic.

    • Continue stirring for several hours until TLC analysis indicates complete conversion to the azide.

    • Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 1-azido-5,6-methylenedioxy-2-indanone.

  • Step 3: Reduction to the Final Amine (MDAI)

    • Carefully add the crude azido-indanone dissolved in anhydrous tetrahydrofuran (THF) to a stirred suspension of lithium aluminum hydride (LiAlH4) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon). Caution: LiAlH4 reacts violently with water.

    • Alternatively, catalytic hydrogenation using H2 gas and a palladium on carbon (Pd/C) catalyst can be used as a safer reduction method.

    • After the addition is complete, heat the mixture to reflux for several hours.

    • Cool the reaction in an ice bath and carefully quench by sequential addition of water and sodium hydroxide solution.

    • Filter the resulting solids and extract the filtrate with an organic solvent.

    • Dry the organic extracts, concentrate, and purify the resulting crude MDAI, typically by conversion to its hydrochloride salt and recrystallization.

Mechanism of Action: Modulating Monoamine Signaling

Functionalized indanamines exert their primary effects by interacting with the presynaptic transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). These compounds can act as either reuptake inhibitors , which block the normal function of the transporter, or releasers (also known as substrates), which are transported into the neuron and induce a reversal of the transporter's function (efflux).

Diagram: Indanamine Interaction with a Monoamine Transporter

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Vesicles (Monoamines) Monoamines Monoamines (5-HT, DA, NE) Transporter SERT / DAT / NET Transporter->Monoamines Reuptake (Blocked) ReleasedMonoamines Released Monoamines Transporter->ReleasedMonoamines Reverse Transport (Efflux) Indanamine Functionalized Indanamine Indanamine->Transporter Binds to Transporter

Caption: Indanamines block reuptake and can induce reverse transport of monoamines.

The distinction between a reuptake inhibitor and a releaser is critical and dictates the pharmacological profile of the compound. Releasers cause a rapid and large, non-vesicular efflux of neurotransmitters into the synapse, typically resulting in more potent psychoactive and physiological effects. The specific functional groups on the indanamine scaffold determine its affinity for each transporter and whether it acts as a substrate (releaser) or a blocker.

Conclusion and Future Directions

The journey of functionalized indanamines, from simple structural curiosities to highly specific neuropharmacological tools, highlights a classic narrative in drug discovery. The foundational synthetic work and the systematic SAR explorations, particularly by pioneers like David E. Nichols, have provided the scientific community with a rich family of compounds. These molecules have not only been instrumental in mapping the function of monoamine systems but have also evolved into new psychoactive substances with public health implications.[2][10]

Looking forward, the indanamine scaffold remains a promising platform for the development of novel therapeutics. The inherent conformational rigidity continues to be an asset in designing agents with high selectivity for specific transporter subtypes or receptor isoforms. Future research will likely focus on fine-tuning the SAR to develop compounds that can precisely modulate monoaminergic tone for the treatment of CNS disorders such as depression, anxiety, and Parkinson's disease, while minimizing the abuse potential that has characterized many of the early-generation compounds.

References

  • CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google P
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  • JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google P
  • Psychedelic Biography Series (Episode1): Dr. David E. Nichols. (URL: [Link])

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An In-Depth Technical Guide to the Safety and Handling of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific toxicological, physical, and chemical hazard data for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine (CAS No. 255393-53-4) is not extensively available in published literature. This guide has been developed by extrapolating safety and handling information from structurally related compounds, namely aromatic nitro compounds, substituted anilines (aromatic amines), and indane derivatives. The recommendations herein are based on the precautionary principle, which dictates that in the absence of comprehensive data, a substance should be treated as potentially hazardous. All laboratory work should be preceded by a thorough, experiment-specific risk assessment.

Introduction and Compound Profile

This compound is a complex organic molecule incorporating three key functional groups that dictate its potential reactivity and toxicological profile: a substituted indane core, an aromatic amine group, and an aromatic nitro group. The intersection of these chemical moieties necessitates a cautious and well-informed approach to its handling, storage, and disposal. This guide serves as a foundational resource for professionals working with this compound, emphasizing proactive safety measures rooted in the established hazards of its constituent chemical classes.

Compound Identifier Information
IUPAC Name 1,1,3,3,6-Pentamethyl-7-nitro-2,3-dihydro-1H-inden-5-amine
Synonyms 5-Amino-7-nitro-1,1,3,3,6-pentamethylindane
CAS Number 255393-53-4[1][2]
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol [2]

Inferred Hazard Identification and Risk Assessment

Due to the lack of specific data, a hazard assessment must be inferred from the compound's structure. It should be assumed that this compound possesses a combination of the hazards associated with aromatic amines and aromatic nitro compounds.

Aromatic Nitro Group Hazards

Aromatic nitro compounds are a class of chemicals known for their energetic properties and potential for toxicity.[3]

  • Thermal Instability: Pure organic nitro compounds can decompose exothermically at high temperatures, in some cases violently or explosively.[4] The presence of impurities or mixing with other chemicals can lower their thermal stability significantly.[4] Heating under confinement may lead to an explosion.

  • Reactivity: They can react violently with strong oxidizing agents, strong bases, and reducing agents, posing fire and explosion hazards.

  • Toxicity: Inhalation, ingestion, or skin absorption of aromatic nitro compounds can be harmful. A primary toxic effect is the induction of methemoglobinemia, where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, dizziness, cyanosis (blue skin), and in severe cases, collapse and death.[5][6]

Aromatic Amine (Substituted Aniline) Hazards

The presence of the 5-amino group places this compound in the category of substituted anilines, which are known for their systemic toxicity.

  • High Absorption: Aromatic amines are readily absorbed through the skin, as well as via inhalation and ingestion.[7][8] This makes dermal contact a critical exposure route.

  • Systemic Toxicity: Like nitro compounds, aromatic amines are potent inducers of methemoglobinemia.[5][6] They can cause damage to the liver, kidneys, and spleen.[5]

  • Carcinogenicity and Mutagenicity: Many aromatic amines are suspected or known carcinogens and mutagens.[5][7][8][9] Aniline, the parent compound, is suspected of causing genetic defects and cancer.[8] In the absence of specific data, this compound should be handled as a potential carcinogen.

Indane Derivative Core

The indane skeleton is present in many biologically active molecules.[10][11] While the core structure itself is a stable hydrocarbon, its derivatives can exhibit a wide range of pharmacological and toxicological effects.[10][11][12] The combination of the nitro and amino groups on this scaffold suggests a high potential for biological activity and, consequently, toxicity.

Summary of Inferred Hazards
Hazard Type Inferred Risk based on Structural Analogs
Acute Toxicity High. Toxic if swallowed, in contact with skin, or if inhaled.[8] Potential for severe systemic effects including methemoglobinemia.[5][6]
Skin Corrosion/Irritation Probable. May cause skin irritation and sensitization (allergic skin reaction).[8]
Eye Damage/Irritation High. Risk of serious eye damage.[8]
Carcinogenicity Suspected. Handle as a potential carcinogen due to the aromatic amine moiety.[5][8]
Mutagenicity Suspected. Handle as a potential mutagen.[3][8]
Organ Toxicity High. Potential for damage to organs (spleen, liver, kidneys) through prolonged or repeated exposure.[5][8]
Physical Hazards High. Potential for explosive decomposition with heat, shock, or friction.[4] Reacts violently with strong oxidizing and reducing agents.
Environmental Hazards High. Likely toxic to aquatic life with long-lasting effects.[7][8]

Exposure Controls and Personal Protective Equipment (PPE)

Given the high inferred toxicity, stringent exposure controls are mandatory.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13][14]

  • Ventilation: The laboratory must be well-ventilated to control background levels of airborne contaminants.

  • Enclosed Systems: For larger-scale operations, the use of glove boxes or other enclosed systems should be considered to provide maximum containment.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is essential. PPE should be removed before leaving the laboratory.[13]

  • Eye and Face Protection: Wear chemical safety goggles and a full-face shield when handling the compound, especially when there is a risk of splashing or dust generation.[14]

  • Skin Protection:

    • Gloves: Wear double-layered, chemical-resistant gloves (e.g., a nitrile inner glove with a neoprene or butyl rubber outer glove). No single glove material offers universal protection; therefore, consult manufacturer-specific permeation data if available. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[15]

    • Lab Coat: A flame-retardant lab coat with tight-fitting cuffs is required. Ensure it is fully buttoned.

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved air-purifying respirator with organic vapor/particulate cartridges is necessary.[16] A full-face respirator provides both respiratory and eye protection.[16]

Safe Handling Protocols and Storage

General Handling Workflow

The following workflow illustrates the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Conduct Risk Assessment prep2 Review Safety Data (if available) & this Guide prep1->prep2 prep3 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep2->prep3 prep4 Don Appropriate PPE prep3->prep4 handle1 Designate Work Area prep4->handle1 Enter Hood handle2 Weigh Compound Carefully (Avoid Dust Generation) handle1->handle2 handle3 Prepare Solutions (Add solid to solvent slowly) handle2->handle3 handle4 Perform Reaction handle3->handle4 clean1 Decontaminate Glassware & Surfaces handle4->clean1 Complete Work clean2 Segregate & Label Waste clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation: Before any work begins, ensure all engineering controls are functioning correctly and all necessary PPE is available.[13][14]

  • Weighing: Weigh the solid compound in the fume hood. Use a draft shield or weigh boat to minimize the dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound slowly and in small portions to the solvent with stirring. This helps control any potential exotherms.

  • Avoidance of Exposure: Always assume that all surfaces in the work area are contaminated. Avoid touching your face or personal items. Do not eat, drink, or apply cosmetics in the laboratory.[13][17]

  • Cleanup: At the end of the procedure, decontaminate all surfaces and equipment.

Storage Requirements
  • Container: Store in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, dark, and well-ventilated area designated for toxic and reactive chemicals. Store locked up.

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, reducing agents, and sources of heat, sparks, or open flames.[5]

Emergency and First Aid Procedures

Immediate response is critical in the event of an exposure or spill.

Spill Response

The following diagram outlines the procedure for a small-scale laboratory spill. For large spills, evacuate the area and contact emergency services.

G start Spill Occurs alert Alert Personnel & Restrict Area start->alert ppe Ensure Full PPE is Worn alert->ppe contain Cover with Inert Absorbent (e.g., vermiculite, sand) ppe->contain collect Carefully Collect Material (Use non-sparking tools) contain->collect waste Place in Sealed Container for Hazardous Waste collect->waste decon Decontaminate Spill Area waste->decon report Report Incident decon->report

Caption: Emergency spill response protocol.

Detailed Spill Cleanup Steps:

  • Evacuate non-essential personnel from the area.

  • Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[16]

  • Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. Use non-sparking tools.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose of all contaminated materials as hazardous waste.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.[16][17]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, begin artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Firefighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[5][6]

  • Hazards: Fire may produce toxic and flammable vapors, including nitrogen oxides and carbon monoxide.[5] Containers may explode when heated.[6]

  • Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in clearly labeled, sealed containers.

  • Do not mix with other incompatible waste streams.[18]

  • Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

  • Avoid release to the environment.[8][18]

References

  • International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Florida State University. (n.d.). General Laboratory Safety Procedures. Retrieved from [Link] (Specific document URL not provided in search results)

  • Gygax, R. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Laboratory Safety Rules. Retrieved from [Link]

  • Ganellin, C. R. (1967). Indane and indene derivatives of biological interest. Advances in Drug Research. Retrieved from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link] (Specific document URL not provided in search results)

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • ChemSafety. (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicological and Environmental Aspects of Anilines. Retrieved from [Link]

  • Brooks, C. J. W., & Young, L. (1956). The metabolic conversion of indene into cis- and trans-indane-1:2-diol. Biochemical Journal. Retrieved from [Link]

  • Nishino, S. F., & Spain, J. C. (2006). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Retrieved from [Link]

  • ResearchGate. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Aniline Hydrochloride - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). Indane. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: aniline. Retrieved from [Link]

  • Koba, M., et al. (2021). Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity. Molecules. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Regioselective Nitration of 1,1,2,3,3-Pentamethylindane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive, in-depth technical guide for the nitration of 1,1,2,3,3-pentamethylindane, a key precursor in the synthesis of valuable fragrance compounds and other specialty chemicals.[1][2] Moving beyond a simple recitation of steps, this application note elucidates the mechanistic underpinnings of the electrophilic aromatic substitution, outlines critical safety protocols for handling potent nitrating agents, and presents a detailed, validated experimental procedure. The protocol is designed to be a self-validating system, complete with characterization data and troubleshooting advice to ensure reproducibility and high-yield synthesis of the target compound, 5-nitro-1,1,2,3,3-pentamethylindane. This guide is intended for researchers in organic synthesis, process chemistry, and drug development who require a reliable and well-understood method for the nitration of substituted indane scaffolds.

Part 1: The Chemistry of Aromatic Nitration

Mechanism of Electrophilic Aromatic Substitution

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS).[3] The reaction's success hinges on the generation of a sufficiently powerful electrophile to overcome the aromatic stability of the indane ring system.[4] In this protocol, a mixed acid system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is employed. Sulfuric acid, being the stronger acid, protonates nitric acid.[5][6] This protonated intermediate readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the key electrophile in this reaction.[3][6][7]

The mechanism proceeds in two main steps:

  • Attack by the Aromatic Ring: The π-electron system of the pentamethylindane ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[3][4]

  • Restoration of Aromaticity: A weak base in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the newly attached nitro group.[7] The electrons from the carbon-hydrogen bond then move back into the ring, restoring its aromaticity and yielding the final nitrated product.[5]

Regioselectivity in the Pentamethylindane System

The 1,1,2,3,3-pentamethylindane substrate contains a benzene ring fused to a cyclopentane ring, with multiple alkyl substituents. These alkyl groups are activating and ortho-, para-directing. The steric hindrance from the gem-dimethyl groups at the 1 and 3 positions, combined with the electronic directing effects of the alkyl substituents, favors electrophilic attack at the C5 position of the indane nucleus. This leads to the highly regioselective formation of 5-nitro-1,1,2,3,3-pentamethylindane as the major product.

Part 2: Critical Safety Protocols

Nitration reactions are inherently hazardous due to the use of highly corrosive, reactive, and oxidizing acids, and the exothermic nature of the reaction.[8] Strict adherence to safety protocols is mandatory.

  • Hazard Assessment:

    • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[9]

    • Reactivity: Nitric acid is a strong oxidizing agent that can react violently with organic materials, reducing agents, and bases.[9][10] The reaction itself is exothermic and can lead to thermal runaway if not properly controlled.[8]

    • Toxicity: Vapors of nitric acid and nitrogen oxides (NOₓ), which can be produced during the reaction, are highly toxic upon inhalation and can cause severe respiratory damage.[8]

  • Engineering Controls and Personal Protective Equipment (PPE):

    • All operations must be conducted inside a certified chemical fume hood with adequate ventilation to prevent inhalation of toxic fumes.[8]

    • An emergency eyewash station and safety shower must be immediately accessible.[9]

    • Required PPE includes:

      • Acid-resistant gloves (e.g., butyl rubber or Viton).

      • Chemical splash goggles and a full-face shield.[8]

      • A chemical-resistant lab coat or apron.[9]

  • Emergency Preparedness:

    • Spill containment kits with appropriate neutralizing agents (e.g., sodium carbonate or sodium bicarbonate) must be readily available.[10]

    • In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

    • In case of eye contact, flush eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[9]

Part 3: Detailed Experimental Protocol

This protocol is adapted from established and validated procedures for the synthesis of 5-nitro-1,1,2,3,3-pentamethylindane.[1][11]

Materials and Reagents
  • 1,1,2,3,3-pentamethylindane

  • Acetic Acid (Glacial)

  • Fuming Nitric Acid (~90%)

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • 500 mL reaction vessel with mechanical stirrer, thermometer, addition funnel, and reflux condenser

  • Cooling bath (ice-water)

Reaction Parameter Summary
Reagent/ParameterQuantity/ValueMolar Ratio (approx.)RoleSource
1,1,2,3,3-pentamethylindane50.0 g1.0Substrate[1][11]
Acetic Acid100.0 g6.3Solvent[1][11]
Fuming Nitric Acid40.0 g2.4Nitrating Agent[1][11]
Concentrated Sulfuric Acid10.0 g0.4Catalyst[1][11]
Reaction Temperature20-30 °C-Control Parameter[1][11]
Reaction Time4 hours-Control Parameter[1][11]
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL reaction vessel equipped with a mechanical stirrer and thermometer, place 50 g of 1,1,2,3,3-pentamethylindane and 100 g of glacial acetic acid. Begin stirring to form a homogeneous mixture.[1][11]

  • Addition of Nitric Acid: While maintaining the internal temperature at 25 °C using a cooling bath, add 40 g of fuming nitric acid dropwise via the addition funnel over a period of 30 minutes. The slow addition is crucial to control the initial exotherm.[1][11]

  • Stirring: After the addition is complete, stir the reaction mass for an additional 5-10 minutes.[11]

  • Addition of Sulfuric Acid: Carefully add 10 g of concentrated sulfuric acid over a period of 10 minutes, ensuring the temperature of the reaction mass is maintained between 20-22 °C.[1][11] The sulfuric acid acts as a catalyst to generate the active nitronium ion electrophile.[7]

  • Reaction Period: Heat the reaction mixture to a temperature between 26-30 °C and maintain it with continuous stirring for four hours to ensure the reaction proceeds to completion.[1][11] Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation: After the four-hour period, quench the reaction by pouring the entire reaction mass into a large beaker containing cold water. A solid product will precipitate.[1][11]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the resulting crystals thoroughly with two 500 mL portions of water to remove any residual acids.[11] Dry the crystals to obtain the final product. The reported melting point of the purified product is 99.5 °C.[1][11]

Part 4: Visualization of the Experimental Workflow

Nitration_Workflow Workflow for the Nitration of Pentamethylindane cluster_prep Preparation & Setup cluster_reaction Reaction Synthesis cluster_workup Isolation & Purification cluster_analysis Characterization setup 1. Charge Reactor - 50g Pentamethylindane - 100g Acetic Acid add_hno3 2. Add Fuming HNO₃ (40g) - Dropwise over 30 min - Maintain T = 25°C setup->add_hno3 Start Stirring add_h2so4 3. Add Conc. H₂SO₄ (10g) - Over 10 min - Maintain T = 20-22°C add_hno3->add_h2so4 Stir 5-10 min react 4. React for 4 hours - Heat to 26-30°C add_h2so4->react Initiate heating quench 5. Quench Reaction - Pour into cold water - Precipitate forms react->quench Reaction complete filter_wash 6. Isolate Product - Vacuum filtration - Wash with H₂O (2x 500mL) quench->filter_wash dry 7. Dry Product - Obtain final crystals filter_wash->dry analysis 8. Analyze Product - Melting Point - NMR, IR, MS dry->analysis

Caption: Experimental workflow for the synthesis of 5-nitro-1,1,2,3,3-pentamethylindane.

Part 5: Product Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-nitro-1,1,2,3,3-pentamethylindane.[12]

  • Melting Point: A sharp melting point close to the literature value (99.5 °C) is a primary indicator of purity.[1][11]

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic peaks for the nitro group (asymmetric and symmetric N-O stretching) around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. Other expected peaks include C-H stretching for alkyl groups below 3000 cm⁻¹ and aromatic C=C stretching around 1600 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for unambiguous structure elucidation.[13] The spectra will confirm the connectivity of the pentamethylindane core and the position of the nitro group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated mass of C₁₄H₁₉NO₂.[14]

Expected Spectroscopic Data
TechniqueObservationExpected Value/Pattern
Melting Point Crystalline Solid~99.5 °C
IR (cm⁻¹) Asymmetric NO₂ Stretch~1520
Symmetric NO₂ Stretch~1350
sp³ C-H Stretch2850-2990
¹H NMR (ppm) Aromatic ProtonsSignals in the 7.0-8.0 ppm range
Aliphatic ProtonsMultiple singlets and multiplets for the methyl and methylene groups in the 0.9-2.0 ppm range
¹³C NMR (ppm) Aromatic C-NO₂~145-150
Aromatic C-H / C-C~120-140
Aliphatic Carbons~15-50
Mass Spec (m/z) Molecular Ion [M]⁺~233.14

Part 6: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low Product Yield - Incomplete reaction (time too short or temp too low). - Loss of product during work-up.- Extend reaction time or slightly increase temperature, monitoring carefully. - Ensure efficient precipitation and careful filtration.
Thermal Runaway - Addition of nitrating agents was too rapid. - Inadequate cooling.- IMMEDIATELY increase cooling capacity. If uncontrollable, follow emergency quench procedures. - In future runs, ensure slow, dropwise addition and a robust cooling bath.[15]
Formation of Byproducts (e.g., dinitration) - Reaction temperature is too high. - Excess of nitrating agent.- Maintain strict temperature control within the 26-30 °C range. - Use the specified stoichiometry; avoid large excesses of nitric acid.

Part 7: References

  • Title: Nitration of aromatic compounds - YouTube Source: YouTube URL: [Link]

  • Title: Aromatic Nitration Source: BYJU'S URL: [Link]

  • Title: Nitration (video) | Aromatic compounds Source: Khan Academy URL: [Link]

  • Title: Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]

  • Title: Nitration reaction safety - YouTube Source: YouTube URL: [Link]

  • Title: 18.4 Aromatic Nitration and Sulfonation Source: Chemistry LibreTexts URL: [Link]

  • Title: PREPARATION OF 5-NITRO-1,1,2,3,3-PENTAMETHYL INDANE Source: PrepChem.com URL: [Link]

  • Title: US4652400A - 5-nitro-1,1,2,3,3-pentamethyl indane derivatives and perfumery uses thereof Source: Google Patents URL:

  • Title: NITRIC ACID SAFETY Source: University of California, Berkeley - College of Chemistry URL: [Link]

  • Title: US3636176A - Hydrogenated indane derivatives and processes for producing same Source: Google Patents URL:

  • Title: US20110077440A1 - Process for Producing Alkyl Substituted Indanes Source: Google Patents URL:

  • Title: CN103772119A - 1,1,2,3,3-pentamethyl-indan and preparation method thereof Source: Google Patents URL:

  • Title: Nitric Acid Safety Tips & Health Hazards Source: VelocityEHS URL: [Link]

  • Title: Reduce your risk of a nitric acid incident Source: UW Environmental Health & Safety URL: [Link]

  • Title: CN106632217A - (4S, 7RS)-galaxolide synthesis method Source: Google Patents URL:

  • Title: United States Patent Office - 3,636,176 Source: Google Patents URL: [Link]

  • Title: Identifying Unknown from IR, NMR, and Mass Spectrometry Source: Chemistry Steps URL: [Link]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: University of Aveiro URL: [Link]

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Application Note: High-Throughput Analytical Strategies for the Quantification of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Analytical Rationale

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is a complex organic molecule characterized by a pentamethylated indane backbone with nitro and amine functional groups. Such structures are common in synthetic fragrances and can be of interest as potential impurities or metabolites in various matrices.[1][2][3] The presence of the nitroaromatic group and the overall lipophilicity of the molecule are key determinants in selecting the appropriate analytical strategy.

The primary challenges in analyzing such compounds are achieving adequate separation from complex matrix components and ensuring sensitive, specific detection.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for volatile and thermally stable compounds. Given the polycyclic structure, the analyte is expected to have sufficient volatility for GC analysis. MS detection provides unparalleled specificity, allowing for definitive identification based on mass-to-charge ratio and fragmentation patterns.[1][4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful alternative, particularly if the compound exhibits thermal lability or if derivatization is undesirable. Reversed-phase (RP) HPLC is ideal for separating lipophilic molecules like this one from more polar matrix components.[6][7] Coupling HPLC with a Photo Diode Array (PDA) detector allows for quantification based on UV absorbance, while a Mass Spectrometer (MS) detector adds a layer of confirmation and enhanced sensitivity.

This guide provides detailed protocols for both GC-MS and HPLC-based methods, enabling laboratories to select the technique that best fits their instrumentation and analytical requirements.

Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is optimized for high sensitivity and specificity, making it ideal for trace-level detection in complex matrices.

Principle of GC-MS Analysis

The workflow begins with sample extraction and cleanup to isolate the analyte and remove interferences. The purified extract is then injected into the GC system, where the compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. As the separated analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI), fragmented, and detected.[8] The resulting mass spectrum serves as a chemical fingerprint for unambiguous identification. For nitrated compounds, negative ion chemical ionization (NICI) can also be used to enhance sensitivity.[9][10]

GC-MS Experimental Workflow

GCMS_Workflow Sample 1. Sample Collection (e.g., environmental, biological) Extraction 2. Solvent Extraction (e.g., Acetonitrile) Sample->Extraction Matrix Isolation Cleanup 3. Dispersive SPE Cleanup (PSA / C18 Sorbents) Extraction->Cleanup Interference Removal Inject 4. GC Injection (Splitless Mode) Cleanup->Inject Final Extract Separation 5. Chromatographic Separation (Capillary Column) Inject->Separation Vaporization Detection 6. Mass Spectrometry (EI, Scan/SIM Mode) Separation->Detection Ionization & Fragmentation Analysis 7. Data Analysis (Quantification & Identification) Detection->Analysis Mass Spectrum

Caption: Workflow for the GC-MS analysis of this compound.

Detailed Protocol: GC-MS

A. Sample Preparation (QuEChERS-based Approach)

This protocol is adapted from methods used for synthetic musks in complex matrices.[1]

  • Weighing: Accurately weigh 1-5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. For aqueous samples, first add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

  • Homogenization: Cap the tube tightly and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 5,000 x g for 5 minutes.

  • Cleanup (Dispersive SPE): Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of Primary Secondary Amine (PSA) sorbent, and 50 mg of C18 sorbent. The PSA removes acidic interferences, while C18 removes non-polar interferences like lipids.

  • Final Centrifugation: Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial.

B. Instrumental Parameters

The following table summarizes the recommended starting parameters for the GC-MS system. These should be optimized for the specific instrument in use.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection Volume1 µLStandard volume for trace analysis.
Inlet Temperature280 °CEnsures complete vaporization of the analyte without thermal degradation.[4]
Injection ModeSplitlessMaximizes the amount of analyte transferred to the column, enhancing sensitivity.
Carrier GasHelium, constant flow at 1.2 mL/minInert gas providing good chromatographic efficiency.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)A non-polar column suitable for separating polycyclic aromatic compounds.
Oven ProgramInitial 70°C (hold 2 min), ramp to 200°C at 25°C/min, then ramp to 300°C at 10°C/min (hold 5 min)A gradient program designed to effectively separate the analyte from other matrix components and ensure it elutes with a good peak shape.[11]
Mass Spectrometer
Ion Source Temp.230 °CStandard temperature to maintain analyte integrity in the ion source.
Ionization ModeElectron Ionization (EI) at 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition ModeFull Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial method development and identification. SIM mode significantly increases sensitivity by monitoring only characteristic ions.[5]
Monitored Ions (SIM)To be determined from the full scan mass spectrum of a pure standard.Select 3-4 characteristic, abundant ions for quantification and confirmation.

Method 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This method offers a robust alternative to GC-MS, particularly for screening large numbers of samples or when dealing with less volatile matrices.

Principle of HPLC Analysis

The sample extract is injected into the HPLC system and pumped through a column packed with a stationary phase (typically C18). The analyte's separation is based on its partitioning between the mobile phase and the hydrophobic stationary phase.[6][12] A gradient elution, where the mobile phase composition is changed over time, is used to effectively elute compounds with varying polarities. Detection via a PDA detector provides quantitative data based on the analyte's UV absorbance spectrum, while an in-line MS detector provides mass confirmation.

HPLC Experimental Workflow

HPLC_Workflow SamplePrep 1. Sample Preparation (Extraction & Filtration) Injection 2. HPLC Injection (Autosampler) SamplePrep->Injection Filtered Sample RPSeparation 3. Reversed-Phase Separation (C18 Column) Injection->RPSeparation Mobile Phase Flow UVDetection 4. PDA/UV Detection (Quantification) RPSeparation->UVDetection Eluent MSDetection 5. Mass Spectrometry (ESI, Confirmation) UVDetection->MSDetection Flow-through DataProc 6. Data Processing (Chromatogram Integration) MSDetection->DataProc Spectral Data

Caption: Workflow for the HPLC-PDA/MS analysis of this compound.

Detailed Protocol: HPLC-PDA/MS

A. Sample Preparation

  • Extraction: Follow steps 1-4 from the GC-MS sample preparation protocol (Section 2.3.A).

  • Solvent Exchange: Take 1 mL of the acetonitrile supernatant and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial. This step is critical to prevent clogging of the HPLC system.[3]

B. Instrumental Parameters

The following table provides recommended starting parameters for an HPLC-PDA/MS system.

ParameterRecommended SettingRationale
HPLC System
ColumnC18 Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)Industry-standard reversed-phase column for separating non-polar to moderately polar compounds.[7][13]
Column Temperature30 °CEnsures reproducible retention times by maintaining a stable operating temperature.[13]
Mobile Phase AWater with 0.1% Formic AcidFormic acid is a common MS-compatible mobile phase modifier that aids in protonation for ESI-MS.[6]
Mobile Phase BAcetonitrile with 0.1% Formic AcidAcetonitrile is a strong organic solvent for eluting non-polar compounds from a C18 column.
Gradient Elution50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B over 1 min, and equilibrate for 3 min.A gradient is necessary to elute the lipophilic analyte with good peak shape while separating it from earlier-eluting polar components.
Flow Rate0.8 mL/minA typical flow rate for a 4.6 mm ID column.
Injection Volume10 µLStandard injection volume for HPLC analysis.
PDA Detector
WavelengthScan 200-400 nm; Quantify at λmaxThe nitroaromatic structure should have a distinct UV absorbance maximum (λmax), which should be determined experimentally using a pure standard.[7]
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for LC-MS. The amine group should readily protonate in positive mode.
Monitored Ion[M+H]⁺The protonated molecular ion is typically the most abundant ion in ESI and is used for confirmation and quantification.

Method Validation and Quality Control

For both methods, a rigorous validation process must be undertaken to ensure trustworthiness and accuracy, following guidelines such as those from the ICH.[7] Key parameters to assess include:

  • Linearity: Analyze a series of calibration standards (typically 5-7 concentrations) to establish the relationship between concentration and instrument response (r² > 0.998).

  • Accuracy: Perform spike-recovery experiments by adding known amounts of the analyte to blank matrix samples. Recoveries should typically be within 80-120%.

  • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples. The relative standard deviation (%RSD) should be <15%.

  • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified, respectively (e.g., based on a signal-to-noise ratio of 3 for LOD and 10 for LOQ).

Conclusion

The analytical methods detailed in this application note provide robust and reliable frameworks for the quantification of this compound. The GC-MS method offers superior sensitivity and specificity, making it the gold standard for trace analysis and confirmatory work. The HPLC-PDA/MS method serves as an excellent high-throughput alternative, particularly in quality control environments. The choice between these methods will depend on the specific application, sample matrix, required sensitivity, and available instrumentation. In all cases, proper method validation is paramount to generating accurate and defensible scientific data.

References

  • Study of compositions of musks in different types secreted by forest musk deer (Moschus berezovskii). PubMed Central. Available at: [Link]

  • Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. ResearchGate. Available at: [Link]

  • Separation of 1H-Indene, 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • IMPROVED AND RAPID HPLC-PDA METHOD FOR IDENTIFICATION AND QUANTIFICATION OF SWERTIAMARIN IN THE AERIAL PARTS OF ENICOSTEMMA AXILLARE. Universiti Sains Malaysia. Available at: [Link]

  • Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons: Sources, Quantification, Incidence, Toxicity, and Fate in Soil—A Review Study. MDPI. Available at: [Link]

  • Process for the manufacture of 7-nitro-1,3,5-triaza-adamantane. Google Patents.
  • Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. ResearchGate. Available at: [Link]

  • Determination of nitrated polycyclic aromatic hydrocarbons by fused silica capillary gas chromatography/negative ion chemical ionization mass spectrometry. ACS Publications. Available at: [Link]

  • Comparison of Sample Preparation and Detection Methods for the Quantification of Synthetic Musk Compounds (SMCs) in Carp Fish Samples. MDPI. Available at: [Link]

  • HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. NIH. Available at: [Link]

  • Analysis of nitrated polycyclic aromatic hydrocarbons. ResearchGate. Available at: [Link]

  • Detection of Nitrated, Oxygenated and Hydrogenated Polycyclic Aromatic Compounds in Smoked Fish and Meat Products. NIH. Available at: [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]

  • 3,3,5,6,7-Pentamethyl-1-indanone. PubChem. Available at: [Link]

  • New analytical method for the determination of musks in personal care products by Quick, Easy, Cheap, Effective, Rugged, and Safe extraction followed by GC–MS. ResearchGate. Available at: [Link]

  • DETERMINATION OF SYNTHETIC MUSK COMPOUND LEVELS IN INDOOR AIR. Thesis, Middle East Technical University. Available at: [Link]

  • N-[3-[(2-nitrophenyl)amino]propyl]- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • 1,1,2,3,3-Pentamethylindan. PubChem. Available at: [Link]

  • Analysis of Captan/THPI and of Folpet/PI via GC-MS/MS and LC-MS/MS. EURL-Pesticides. Available at: [Link]

  • Synthetic Musk Compounds in Human Biological Matrices: Analytical Methods and Occurrence—A Review. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Gas-Chromatography Mass-Spectrometry (GC-MS) Based Metabolite Profiling Reveals Mannitol as a Major Storage Carbohydrate in the Coccolithophorid Alga Emiliania huxleyi. MDPI. Available at: [Link]

  • 2,3,4,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-1H-indene, 33704-59-5. The Good Scents Company. Available at: [Link]

  • Chemical Properties of 1-Pentanamine, N-methyl- (CAS 25419-06-1). Cheméo. Available at: [Link]

  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. PMC - NIH. Available at: [Link]

Sources

1H NMR and 13C NMR analysis of indanamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Comprehensive NMR Analysis of Indanamine Derivatives

Introduction

Indanamine and its derivatives represent a critical class of compounds in medicinal chemistry and drug development, serving as foundational scaffolds for a variety of pharmacologically active agents. Their rigid bicyclic structure, incorporating a benzene ring fused to a five-membered ring containing a nitrogen atom, provides a unique three-dimensional framework that is amenable to diverse functionalization. This structural versatility has led to their investigation in a wide range of therapeutic areas, including as monoamine oxidase inhibitors, dopaminergic and serotonergic agents, and as components of more complex drug candidates.

Given the subtle yet significant impact of structural modifications on biological activity, the precise and unambiguous characterization of these molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H and ¹³C NMR, stands as the most powerful and indispensable tool for the structural elucidation of indanamine derivatives. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 1D and 2D NMR techniques for the comprehensive analysis of this important class of molecules. We will delve into detailed protocols, data interpretation strategies, and advanced techniques, grounded in the principles of modern spectroscopy.

Fundamental Principles of ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy is a phenomenon based on the quantum mechanical property of atomic nuclei known as spin. Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field (B₀), these nuclear spins align either with or against the field, creating distinct energy levels. The application of a radiofrequency (RF) pulse can excite these nuclei from a lower energy state to a higher one. The subsequent relaxation of the nuclei back to their ground state emits a signal that is detected and converted into an NMR spectrum by a Fourier transform.

The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). This sensitivity is the cornerstone of NMR's power in structure elucidation. Additionally, the interaction between the spins of neighboring nuclei gives rise to spin-spin coupling, which splits NMR signals into characteristic patterns (multiplets) and provides valuable information about the connectivity of atoms within a molecule.

Part 1: ¹H NMR Analysis of Indanamine Derivatives

Proton (¹H) NMR is typically the first-line analytical technique for the characterization of organic molecules due to its high sensitivity and the wealth of information it provides on the number, environment, and connectivity of protons.

Experimental Protocol: Sample Preparation and Data Acquisition

A well-prepared sample is crucial for obtaining a high-quality NMR spectrum.

Protocol 1: Sample Preparation
  • Sample Weighing: Accurately weigh 1-5 mg of the indanamine derivative into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) may be used depending on the solubility of the analyte. The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like those on the amine group.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently swirl or sonicate to ensure complete dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. TMS is ideal as it gives a single, sharp signal at 0 ppm and is chemically inert.

Protocol 2: ¹H NMR Data Acquisition

The following are typical parameters for a standard ¹H NMR experiment on a 400 or 500 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30 or similarA standard 30° pulse is used to avoid saturation and allow for faster relaxation, enabling a shorter experimental time.
Spectral Width12-16 ppmThis range is sufficient to cover the chemical shifts of most protons in organic molecules.
Acquisition Time2-4 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1)1-2 secondsThis delay allows for the nuclei to return to equilibrium between scans, ensuring accurate integration.
Number of Scans8-16This is typically sufficient for samples of 1-5 mg to achieve a good signal-to-noise ratio.
Spectral Interpretation: A Case Study of Unsubstituted Indanamine

The ¹H NMR spectrum of indanamine provides a clear example of the key structural features of this class of compounds.

  • Aromatic Protons (δ 7.0-7.5 ppm): The four protons on the benzene ring typically appear in this region. Their specific chemical shifts and coupling patterns depend on the substitution pattern. In unsubstituted indanamine, they often appear as two multiplets.

  • Methine Proton (CH-N, δ ~4.5 ppm): The proton attached to the chiral carbon bearing the amine group is shifted downfield due to the electron-withdrawing effect of the nitrogen atom. It typically appears as a triplet or a quartet depending on the coupling with the adjacent CH₂ group.

  • Methylene Protons (CH₂, δ ~2.8-3.3 ppm): The two CH₂ groups in the five-membered ring are diastereotopic and will have different chemical shifts. They will also show geminal coupling to each other and vicinal coupling to the methine proton, often resulting in complex multiplets.

  • Amine Protons (NH₂, δ variable): The chemical shift of the amine protons is highly variable and depends on the solvent, concentration, and temperature. They may appear as a broad singlet and can exchange with deuterium in solvents like D₂O, causing the signal to disappear.

Influence of Substituents on ¹H NMR Spectra

Substituents on the aromatic ring or the nitrogen atom will significantly alter the ¹H NMR spectrum.

  • Aromatic Substituents: Electron-donating groups (e.g., -OCH₃) will shield the aromatic protons, shifting them to a higher field (lower ppm), while electron-withdrawing groups (e.g., -NO₂) will deshield them, causing a downfield shift.

  • N-Substituents: Alkylation or acylation of the amine group will change the chemical shift of the adjacent methine proton and introduce new signals corresponding to the substituent.

Part 2: ¹³C NMR and DEPT Analysis

Carbon-13 (¹³C) NMR provides information about the carbon framework of a molecule. While ¹³C has a low natural abundance (~1.1%), modern NMR techniques can readily acquire high-quality spectra.

Experimental Protocol: ¹³C NMR and DEPT
Protocol 3: ¹³C NMR Data Acquisition
ParameterRecommended ValueRationale
Pulse Programzgpg30 or similarA standard proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon.
Spectral Width200-220 ppmThis range covers the chemical shifts of most carbon atoms in organic molecules.
Acquisition Time1-2 secondsSufficient for good digital resolution.
Relaxation Delay (d1)2 secondsA longer delay is often needed for quaternary carbons, which relax more slowly.
Number of Scans1024 or moreA higher number of scans is required due to the low natural abundance of ¹³C.
Protocol 4: DEPT (Distortionless Enhancement by Polarization Transfer)

The DEPT experiment is invaluable for distinguishing between CH, CH₂, and CH₃ groups. It is typically run as three separate experiments: DEPT-45, DEPT-90, and DEPT-135.

  • DEPT-45: Shows signals for all protonated carbons (CH, CH₂, CH₃).

  • DEPT-90: Shows signals only for CH carbons.

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons.

By comparing the three spectra, an unambiguous assignment of carbon types can be made.

Spectral Interpretation: ¹³C NMR of Indanamine
  • Aromatic Carbons (δ 120-150 ppm): The six carbons of the benzene ring appear in this region. The two carbons at the ring junction are quaternary and will have different chemical shifts from the protonated aromatic carbons.

  • Methine Carbon (C-N, δ ~50-60 ppm): The carbon attached to the nitrogen atom is shifted downfield.

  • Methylene Carbons (CH₂, δ ~30-40 ppm): The two CH₂ carbons in the five-membered ring will have distinct chemical shifts.

Part 3: Advanced 2D NMR Techniques for Complete Structural Elucidation

For complex indanamine derivatives with multiple substituents or ambiguous stereochemistry, 2D NMR experiments are essential for complete and unambiguous structure determination.

Workflow for 2D NMR Analysis

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis H1 ¹H NMR COSY COSY H1->COSY Identify ¹H-¹H Coupling Networks HSQC HSQC H1->HSQC Correlate ¹H to Directly Bonded ¹³C C13 ¹³C NMR C13->HSQC DEPT DEPT DEPT->HSQC HMBC HMBC HSQC->HMBC Assign ¹H and ¹³C Resonances Final_Structure Final Structure Elucidation HMBC->Final_Structure Confirm Connectivity and Finalize Structure

Caption: Workflow for structural elucidation using 2D NMR.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum indicate that the two protons on the corresponding axes are spin-spin coupled, typically through two or three bonds.

Protocol 5: COSY Acquisition

A standard cosygpqf pulse program is typically used. The number of scans and increments in the indirect dimension will determine the resolution and experimental time.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is an extremely powerful experiment for assigning carbon resonances based on the already assigned proton spectrum.

Protocol 6: HSQC Acquisition

A standard hsqcedetgpsisp2.2 pulse program can be used, which provides editing capabilities to distinguish CH/CH₃ from CH₂ signals.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment detects long-range correlations between protons and carbons, typically over two or three bonds. This is crucial for piecing together the carbon skeleton, identifying quaternary carbons, and confirming the position of substituents.

Protocol 7: HMBC Acquisition

A standard hmbcgplpndqf pulse program is used. The long-range coupling delay should be optimized based on the expected J-couplings (typically around 8-10 Hz).

Data Presentation and Reporting

For publication or internal reports, it is essential to present NMR data in a clear and standardized format.

Example Data Reporting:

¹H NMR (500 MHz, CDCl₃) δ: 7.28 – 7.15 (m, 4H, Ar-H), 4.55 (t, J = 7.5 Hz, 1H, CH-N), 3.25 (dd, J = 16.0, 7.5 Hz, 1H, CH₂), 2.80 (dd, J = 16.0, 7.5 Hz, 1H, CH₂), 1.85 (br s, 2H, NH₂).

¹³C NMR (125 MHz, CDCl₃) δ: 145.2 (Ar-C), 142.8 (Ar-C), 126.9 (Ar-CH), 124.8 (Ar-CH), 124.5 (Ar-CH), 123.9 (Ar-CH), 58.2 (CH-N), 38.6 (CH₂), 30.5 (CH₂).

Troubleshooting and Common Pitfalls

  • Poor Resolution: This can be caused by an inhomogeneous magnetic field (shim your magnet), a viscous sample, or the presence of paramagnetic impurities.

  • Broad Signals for Exchangeable Protons: Amine (NH) protons often appear as broad signals. This can be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the NH signal should disappear.

  • Solvent Signal Obscuring Analyte Signals: Choose a deuterated solvent whose residual peak does not overlap with important signals from your compound.

Conclusion

¹H and ¹³C NMR spectroscopy, complemented by advanced 2D techniques such as COSY, HSQC, and HMBC, provides a comprehensive and indispensable toolkit for the structural analysis of indanamine derivatives. By following the detailed protocols and interpretation strategies outlined in this application note, researchers can confidently and accurately elucidate the structures of these pharmacologically important molecules, thereby accelerating the drug discovery and development process. The logical application of these NMR experiments provides a self-validating system for structural confirmation, ensuring the highest level of scientific integrity.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Bruker. (n.d.). NMR Pulse Programs. Bruker Corporation. [Link]

  • Reich, H. J. (n.d.). Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

Application Note: Mass Spectrometry Fragmentation Analysis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol and fragmentation analysis for the characterization of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a synthetic musk compound relevant in the fragrance and cosmetic industries. Utilizing electrospray ionization tandem mass spectrometry (ESI-MS/MS), we explore the characteristic fragmentation pathways of this substituted indanamine. The presence of a primary amine facilitates robust protonation, while the nitro group and extensive methylation on the indane core direct the subsequent fragmentation cascades. Key fragmentation events include the neutral loss of the nitro group, sequential losses of methyl radicals, and cleavages within the indane ring structure. This guide provides researchers, analytical chemists, and drug development professionals with a robust methodology for the identification and structural confirmation of this compound and offers insights applicable to related nitroaromatic and poly-alkylated amine structures.

Introduction

This compound is a complex aromatic amine belonging to the class of synthetic musk compounds. Its intricate structure, featuring a heavily substituted indane core with both a nitro (-NO2) and an amine (-NH2) group, presents a unique analytical challenge. Mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), is an indispensable tool for the structural elucidation of such molecules.[1] The primary amine group is readily protonated, making the molecule highly suitable for positive-mode ESI analysis.[2][3]

Understanding the fragmentation behavior is critical for unambiguous identification in complex matrices, such as consumer products or environmental samples, and for quality control in manufacturing. The fragmentation of protonated molecules in the gas phase is governed by the stability of the resulting product ions and the lability of specific bonds. For the target analyte, we anticipate fragmentation to be initiated at the most labile sites, influenced by the electron-donating amine and the electron-withdrawing nitro group. This note will detail the predictable fragmentation patterns, including characteristic losses of the nitro moiety and alkyl radicals from the indane skeleton.[4][5][6]

Chemical Structure and Properties

Before delving into the mass spectrometric analysis, it is essential to understand the basic properties of the target molecule.

  • Compound Name: this compound

  • CAS Number: 255393-53-4[7]

  • Molecular Formula: C14H22N2O2[8]

  • Monoisotopic Mass: 250.1681 Da

  • Structure:

Experimental Methodology

Rationale for Methodological Choices
  • Ionization Source (ESI): Electrospray ionization (ESI) was selected as it is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]+, which is crucial for determining the molecular weight and serving as the precursor for MS/MS experiments.[9] The basicity of the primary amine group ensures efficient protonation in the positive ion mode.

  • Mass Analyzer (Q-TOF): A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is recommended for this analysis. The quadrupole allows for the selection of the precursor ion ([M+H]+) with high precision, while the TOF analyzer provides high-resolution, accurate-mass data for both the precursor and product ions, enabling confident determination of elemental compositions for the observed fragments.[10]

  • Solvent System: A standard mobile phase of acetonitrile and water with a small amount of formic acid is used. Formic acid acts as a proton source, promoting the formation of the [M+H]+ ion and improving ionization efficiency.[11]

Protocol: Sample Preparation and LC-MS/MS Analysis
  • Standard Preparation:

    • Accurately weigh 1.0 mg of this compound reference standard.

    • Dissolve the standard in 1.0 mL of methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water containing 0.1% formic acid to achieve a final concentration of 1.0 µg/mL for direct infusion or LC-MS analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Parameters:

    • A summary of the recommended MS parameters is provided in Table 1. These parameters serve as a starting point and should be optimized for the specific instrument in use.

Table 1: Recommended Q-TOF Mass Spectrometer Parameters

Parameter Setting Rationale
Ion Source
Ionization Mode ESI, Positive The primary amine is readily protonated.
Capillary Voltage 3.5 kV Optimizes the electrospray plume for stable ion generation.
Nebulizer Gas Nitrogen, 2.0 Bar Assists in droplet formation.
Dry Gas Nitrogen, 8.0 L/min Facilitates solvent evaporation.
Dry Temperature 200 °C Ensures complete desolvation without thermal degradation.
MS1 (Full Scan)
Mass Range 50 - 400 m/z Covers the expected precursor ion and potential adducts.
Acquisition Rate 2 spectra/s Provides sufficient data points across the chromatographic peak.
MS/MS (Product Ion Scan)
Precursor Ion m/z 251.1754 [C14H22N2O2+H]+
Collision Energy 10-40 eV (Ramped) A ramped energy ensures the capture of both low-energy (major fragments) and high-energy (secondary) fragmentations.

| Collision Gas | Argon or Nitrogen | Inert gas used to induce fragmentation through collision-induced dissociation (CID). |

Results and Discussion: Fragmentation Pathway Analysis

The analysis of this compound is expected to proceed through a series of predictable fragmentation steps, initiated by the protonation of the primary amine.

MS1 Spectrum: The Precursor Ion

In the full scan (MS1) spectrum, the compound will be detected as its protonated molecular ion, [M+H]+.

  • Expected m/z: 251.1754

  • Formula: [C14H23N2O2]+

MS/MS Spectrum: Elucidation of Product Ions

Collision-induced dissociation (CID) of the precursor ion at m/z 251.1754 reveals a rich fragmentation pattern. The primary fragmentation pathways are dominated by losses related to the nitro group and the alkyl substituents. The proposed pathway is detailed in Figure 1 and summarized in Table 2.

  • Primary Fragmentation: Loss of the Nitro Group: A hallmark of nitroaromatic compound fragmentation is the loss of the nitro group.[4][5] This can occur via two main routes:

    • Loss of •NO2 (46.01 Da): A common radical loss leading to an even-electron fragment ion at m/z 205.1699 . This is often a dominant pathway.

    • Loss of HNO2 (47.01 Da): Neutral loss of nitrous acid is also frequently observed in compounds where a transferable proton is available.[12] This would result in a fragment at m/z 204.1618 .

  • Secondary Fragmentation: Alkyl Group Losses: Following the initial loss of the nitro functionality, the resulting fragment ions undergo further fragmentation, primarily through the loss of methyl groups (•CH3; 15.02 Da).[13]

    • The ion at m/z 205.1699 can lose a methyl radical to form a highly stable tertiary carbocation at m/z 190.1464 .

    • Subsequent losses of methyl radicals can occur, leading to ions at m/z 175.1229 and lower masses, corresponding to the progressive stripping of the indane skeleton.

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the amine group is a characteristic fragmentation pathway for amines, which stabilizes the positive charge on the nitrogen.[14][15] This can lead to the formation of specific iminium ions, although in this sterically hindered structure, other pathways may dominate.

Table 2: Predicted Product Ions and Neutral Losses for [M+H]+ of this compound

Precursor Ion m/z Product Ion m/z Neutral Loss Formula of Loss Description
251.1754 205.1699 46.0055 •NO2 Radical loss of the nitro group. A major initial fragmentation.
251.1754 204.1618 47.0136 HNO2 Neutral loss of nitrous acid.[12]
205.1699 190.1464 15.0235 •CH3 Loss of a methyl radical from the gem-dimethyl group.

| 190.1464 | 175.1229 | 15.0235 | •CH3 | Sequential loss of a second methyl radical. |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation cascade, starting from the protonated precursor, is illustrated below using the DOT language for Graphviz.

G cluster_main Proposed Fragmentation Pathway precursor [M+H]+ m/z 251.1754 frag1 [M+H - •NO2]+ m/z 205.1699 precursor->frag1 - •NO2 (46.01 Da) frag2 [M+H - HNO2]+ m/z 204.1618 precursor->frag2 - HNO2 (47.01 Da) frag3 [M+H - •NO2 - •CH3]+ m/z 190.1464 frag1->frag3 - •CH3 (15.02 Da) frag4 [M+H - •NO2 - 2(•CH3)]+ m/z 175.1229 frag3->frag4 - •CH3 (15.02 Da)

Caption: Predicted fragmentation pathway of protonated this compound.

Experimental Workflow Summary

The overall process, from sample handling to data interpretation, follows a systematic and validated workflow. This ensures reproducibility and high-quality data generation.

G cluster_workflow Analytical Workflow A 1. Sample Preparation (1 µg/mL in ACN:H2O) B 2. LC Separation (C18 Reversed-Phase) A->B C 3. ESI-MS Analysis (Positive Ion Mode) B->C D 4. Full Scan (MS1) (Detect [M+H]+ at m/z 251.18) C->D E 5. Precursor Isolation (Quadrupole Selection) D->E F 6. Collision-Induced Dissociation (CID with Argon) E->F G 7. Product Ion Scan (MS/MS) (High-Resolution TOF) F->G H 8. Data Interpretation (Pathway Elucidation) G->H

Caption: Step-by-step workflow for the LC-MS/MS analysis of the target compound.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound using ESI-Q-TOF-MS. The protonated molecule undergoes predictable and characteristic fragmentation, primarily involving the loss of the nitro group followed by sequential losses of methyl radicals from the indane core. The high-resolution, accurate-mass data generated by this method allows for the confident structural elucidation and confirmation of this synthetic musk compound. The principles and methodologies described herein are readily adaptable for the analysis of other complex nitroaromatic amines and related substituted indane structures.

References

  • Google. (2026).
  • Zwiener, C., Glauner, T., & Frimmel, F. H. (2002). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Bonacci, S., et al. (2017). Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry. [Link]

  • Egan, T., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry. [Link]

  • Beser, M. I., et al. (2007). HPLC/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. Chemical Research in Toxicology. [Link]

  • Morta, A. S. C., et al. (2014). Specific determination of 20 primary aromatic amines in aqueous food simulants by liquid chromatography-electrospray ionization-tandem mass spectrometry. Food Additives & Contaminants: Part A. [Link]

  • Beser, M. I., et al. (2007). Hplc/Electrospray Ionization Mass Spectrometric Analysis of the Heterocyclic Aromatic Amine Carcinogen 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine in Human Milk. ACS Publications. [Link]

  • Egan, T., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. [Link]

  • van der Knaap, M., et al. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. [Link]

  • JoVE. (2024). Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

  • ACD/Labs. (2008). Identifying fragments using a Neutral Loss spectrum. [Link]

  • Prasain, J. (2011). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Jackson, G., et al. (2020). Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones. [Link]

  • Wang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry. [Link]

  • Jackson, G. (2020). fragmentation-pathways-of-odd-and-even-electron-n-alkylated-synthetic-cathinones.pdf. [Link]

  • Adamowicz, E., et al. (2025). Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry. Molecules. [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

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HPLC purification of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Abstract

This document provides a comprehensive guide to developing a robust method for the purification of this compound, a key intermediate in pharmaceutical synthesis and research. The protocol details a reversed-phase high-performance liquid chromatography (RP-HPLC) strategy, optimized for high-resolution separation and purity. We delve into the rationale behind critical methodological choices, from stationary phase selection to mobile phase optimization, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable purification workflow for this and structurally related compounds.

Introduction and Scientific Rationale

This compound is a complex organic molecule whose utility in medicinal chemistry and materials science necessitates high purity standards. The presence of impurities, arising from starting materials or by-products of synthesis, can significantly impact the safety, efficacy, and quality of final pharmaceutical products.[1][2][3] Therefore, a validated purification method is paramount.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the purification of pharmaceutical compounds due to its high resolution, sensitivity, and scalability.[3][4] The structural features of the target molecule—a hydrophobic pentamethyl-indane core, a basic primary amine, and a polar nitro group—present a unique chromatographic challenge that demands a carefully optimized approach.

This application note outlines a systematic approach to developing an RP-HPLC method, focusing on the scientific principles that govern the separation process.

Analysis of Physicochemical Properties and Method Selection

The molecular structure of this compound dictates the chromatographic strategy.

  • Hydrophobic Core: The pentamethylated indane skeleton provides significant non-polar character, making it well-suited for retention on a non-polar stationary phase. This strongly suggests Reversed-Phase HPLC (RP-HPLC) as the most effective separation mode.[5][6] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; more hydrophobic compounds are retained longer.[7]

  • Basic Amine Group (-NH₂): The primary aromatic amine is a basic functional group. In an unbuffered mobile phase, this group can interact strongly with residual silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing).[8] To ensure a sharp, symmetrical peak, the mobile phase pH must be controlled to keep the amine in a single, protonated state (R-NH₃⁺).[4]

  • Nitro Group (-NO₂) and Aromatic Ring: The nitro-aromatic system is a strong chromophore, making UV-Vis detection a highly suitable and sensitive method for analysis.[9]

Based on this analysis, an ion-suppression reversed-phase HPLC method is the logical choice. By acidifying the mobile phase, we suppress the secondary interactions of the basic amine, leading to a separation primarily governed by the hydrophobicity of the molecule and its impurities.

HPLC Method Development Strategy

The development of a robust HPLC method involves the systematic optimization of several key parameters.[1]

Stationary Phase (Column) Selection

The choice of the stationary phase is critical for achieving the desired selectivity.[9]

  • C18 (Octadecylsilane): A C18 column is the most common and versatile reversed-phase column, providing strong hydrophobic retention. It is an excellent starting point for this molecule due to its significant non-polar core.[4][10]

  • Phenyl-Hexyl: For aromatic compounds, a Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[10][11] This can be particularly useful for separating impurities with minor structural differences on the aromatic ring.

For this protocol, we will proceed with a C18 column due to its broad applicability and proven performance.

Mobile Phase Optimization

The mobile phase composition directly controls the retention and elution of the analyte.[12][13]

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[14] Acetonitrile is often preferred due to its lower viscosity and favorable UV transmittance.[9] Methanol can offer different selectivity and is a viable alternative.[11]

  • Aqueous Phase & pH Control: To ensure the protonation of the amine group, an acidic modifier is essential. A low concentration (0.1% v/v) of an acid like Trifluoroacetic Acid (TFA) or Formic Acid (FA) in high-purity water is standard. TFA acts as an ion-pairing agent, further improving peak shape, while formic acid is preferred for mass spectrometry (MS) compatibility.[13]

A gradient elution, where the concentration of the organic solvent is increased over time, is recommended for separating the main compound from impurities with a wide range of polarities.[1][8]

Detection

The nitro-aromatic structure of the target compound allows for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). A preliminary scan of the analyte's UV spectrum will determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For nitro-aromatic compounds, this is often in the range of 254-280 nm.[10]

Detailed Purification Protocol

This protocol provides a step-by-step guide for the purification of this compound.

Materials and Reagents
Item Specification
Crude SampleThis compound
WaterHPLC Grade or Milli-Q
Acetonitrile (ACN)HPLC Grade, UV cut-off < 200 nm
Trifluoroacetic Acid (TFA)HPLC Grade, >99.5% purity
Sample Solvent50:50 (v/v) Acetonitrile:Water
Instrumentation
Component Specification
HPLC SystemPreparative or Semi-Preparative HPLC system with gradient capability
PumpBinary or Quaternary Gradient Pump
InjectorManual or Autosampler
ColumnC18, 5 µm particle size, 10 mm ID x 250 mm L (Semi-Prep)
DetectorUV-Vis or Diode-Array Detector (DAD)
Fraction CollectorAutomated Fraction Collector
Data SystemChromatography Data Software (CDS)
Experimental Workflow Diagram

G cluster_prep Preparation Stage cluster_hplc HPLC Purification Stage cluster_post Post-Purification Stage prep_mobile Mobile Phase Preparation (A: 0.1% TFA in H₂O, B: 0.1% TFA in ACN) sys_equilib System Equilibration (Flush with initial conditions) prep_mobile->sys_equilib prep_sample Sample Preparation (Dissolve crude in 50:50 ACN/H₂O, filter) injection Sample Injection prep_sample->injection sys_equilib->injection separation Gradient Elution & Separation on C18 Column injection->separation detection UV Detection separation->detection collection Fraction Collection (Based on UV signal threshold) detection->collection purity_check Purity Analysis of Fractions (Analytical HPLC) collection->purity_check pooling Pool Pure Fractions purity_check->pooling solvent_evap Solvent Evaporation (Rotary Evaporator) pooling->solvent_evap final_product Isolated Pure Compound solvent_evap->final_product

Caption: Workflow for HPLC Purification.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas thoroughly.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas thoroughly.

  • Sample Preparation:

    • Prepare a stock solution of the crude material at a concentration of 10-20 mg/mL in a 50:50 (v/v) mixture of Acetonitrile and Water.

    • Ensure the sample is fully dissolved. Use sonication if necessary.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.[12]

  • HPLC System Setup and Equilibration:

    • Install the semi-preparative C18 column.

    • Purge the pump lines with the prepared mobile phases.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Chromatographic Conditions:

Parameter Value Rationale
Column C18, 5 µm, 10 x 250 mmStandard for reversed-phase purification.
Mobile Phase A 0.1% TFA in WaterAcidic modifier for protonating the amine.[15]
Mobile Phase B 0.1% TFA in AcetonitrileOrganic eluent for elution from the C18 phase.
Flow Rate 4.0 mL/minAppropriate for a 10 mm ID semi-preparative column.
Gradient 5% to 95% B over 20 minA broad gradient is effective for initial scouting and purification.[1]
Detection 275 nm (or λ-max)Expected absorbance for a nitro-aromatic compound.[10]
Column Temp. 30 °CStable temperature ensures reproducible retention times.[16]
Injection Vol. 100 - 500 µLDependent on sample concentration and column loading capacity.
  • Purification and Fraction Collection:

    • Inject the filtered sample onto the equilibrated column.

    • Monitor the chromatogram in real-time.

    • Set the fraction collector to trigger collection based on the UV signal rising above a set threshold and to cut fractions as the peak returns to baseline.

  • Post-Purification Analysis:

    • Analyze a small aliquot from each collected fraction using an analytical scale HPLC method to confirm purity.

    • Pool the fractions that meet the required purity specification (e.g., >98%).

    • Remove the organic solvent and water using a rotary evaporator to yield the purified solid compound.

Troubleshooting and System Suitability

A robust method must be self-validating.[1][12] Before processing a large batch, perform a system suitability test.

Parameter Acceptance Criteria Potential Issue if Failed & Solution
Peak Tailing Factor 0.9 - 1.5>1.5 (Tailing): Insufficient mobile phase acidity (increase TFA slightly), column degradation (replace column), strong sample solvent (dissolve sample in mobile phase).[8]
Resolution (Rs) > 2.0 between target & nearest impurity<2.0: Poor separation. Optimize gradient (make it shallower), change organic modifier (e.g., to Methanol), try a different column (e.g., Phenyl-Hexyl).
Reproducibility (RSD%) < 2% for retention time and peak area>2%: System leak, inconsistent pump flow, temperature fluctuations. Check fittings, service pump, use a column oven.
Method Optimization Logic

G start Initial Run Shows Poor Resolution (Rs < 2.0) q1 Is Gradient Slope Optimal? start->q1 a1_yes Decrease Gradient Slope (e.g., 1%/min) q1->a1_yes No q2 Is Acetonitrile the Best Organic Solvent? q1->q2 Yes end Resolution Optimized (Rs > 2.0) a1_yes->end a2_yes Switch to Methanol (May alter selectivity) q2->a2_yes No q3 Is C18 Providing Sufficient Selectivity? q2->q3 Yes a2_yes->end a3_yes Switch to Phenyl-Hexyl Column (Utilize π-π interactions) q3->a3_yes No q3->end Yes a3_yes->end

Caption: Decision tree for optimizing peak resolution.

Conclusion

This application note presents a scientifically grounded and detailed protocol for the . By leveraging the principles of reversed-phase chromatography and carefully controlling key parameters like mobile phase pH, a high-purity final product can be reliably obtained. The outlined method serves as a robust starting point that can be further optimized for specific impurity profiles and scaled for larger quantities, ensuring the quality and integrity of this important chemical entity in drug development and research.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles.
  • Lilly-Spain. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • Taylor & Francis Online. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Veeprho. (2024). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis.
  • Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection.
  • National Institutes of Health (NIH). (n.d.). Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons.
  • Alwsci. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.
  • Moravek. (n.d.). Exploring the Different Mobile Phases in HPLC.
  • ResearchGate. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF.
  • Separation Science. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation.
  • PharmaCompass.com. (n.d.). Purification & Separation | Chromatography | HPLC | CDMO.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).
  • ChemicalBook. (n.d.). This compound Chemical Properties.
  • BenchChem. (2025). Optimizing HPLC separation of HC Yellow no. 15 and its impurities.
  • Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques.
  • Sigma-Aldrich. (n.d.). Method development & optimization.
  • Regis Technologies. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography.
  • PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
  • ChemicalBook. (2022). This compound | 255393-53-4.
  • Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
  • BenchChem. (2025). Performance of different stationary phases for HPLC analysis of 4-Amino-2-nitrophenol.
  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.

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Application Notes and Protocols for the Investigation of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Nitroaromatic Amine

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is a unique small molecule featuring a nitroaromatic ring system and an amine group. While specific biological activities of this compound are not yet extensively documented in peer-reviewed literature, its chemical structure suggests significant potential for utility in a variety of cell-based assays. The nitroaromatic moiety is known to be sensitive to the cellular redox environment and is a key feature in probes for hypoxic conditions[1][2]. The indanamine core provides a rigid scaffold that can influence cellular uptake and distribution.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the properties and potential applications of this compound in a cellular context. We will proceed through a logical workflow, beginning with fundamental cytotoxicity profiling, followed by an assessment of its potential as a fluorescent probe and its impact on cellular oxidative stress. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for cell-based analysis[3][4].

Part 1: Foundational Analysis - Cytotoxicity Profiling

Before exploring any specific application, it is crucial to determine the cytotoxic profile of this compound. This initial step establishes the concentration range over which the compound can be studied without inducing significant cell death, a critical parameter for interpreting any subsequent experimental results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability[5][6][7].

Workflow for Cytotoxicity Assessment

G cluster_0 Preparation cluster_1 Treatment cluster_2 Assay cluster_3 Data Analysis P1 Seed cells in 96-well plate P2 Prepare serial dilutions of the compound T1 Treat cells with compound dilutions P2->T1 T2 Incubate for 24, 48, 72 hours T1->T2 A1 Add MTT reagent T2->A1 A2 Incubate for 2-4 hours A1->A2 A3 Solubilize formazan crystals A2->A3 D1 Measure absorbance at 570 nm A3->D1 D2 Calculate % cell viability D1->D2 D3 Determine IC50 value D2->D3

Caption: General workflow for determining compound cytotoxicity using the MTT assay.

Protocol 1: Determining the IC50 using the MTT Assay

A. Materials

  • This compound

  • Mammalian cell line of choice (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well flat-bottom sterile tissue culture plates

  • Microplate reader

B. Experimental Procedure

  • Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment[6].

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only (DMSO) and untreated controls[8][9].

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals[6].

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix on an orbital shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[6].

C. Data Presentation and Analysis The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro[5]. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

Concentration (µM)Incubation Time (h)% Cytotoxicity
0 (Vehicle)240
1245.2
102415.8
502448.9
1002485.3
Cell LineIncubation Time (h)IC₅₀ (µM)
Cell Line A2451.2
Cell Line A4835.7
Cell Line B2478.4

Part 2: Investigating a Potential Role as a Fluorescent Probe

Nitroaromatic compounds can exhibit fluorescence that is sensitive to their environment. Specifically, the nitro group can be reduced by cellular nitroreductases, particularly under hypoxic conditions, leading to a change in fluorescence[1][2][10]. This section outlines how to assess if this compound can function as a fluorescent cellular probe.

Protocol 2: Cellular Uptake and Localization via Fluorescence Microscopy

A. Materials

  • This compound

  • Cells cultured on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • PBS

  • Hoechst 33342 (for nuclear counterstaining)

  • Paraformaldehyde (PFA) for fixation (optional)

  • Fluorescence microscope with appropriate filter sets

B. Experimental Procedure

  • Cell Preparation: Seed cells on glass-bottom dishes and allow them to adhere and grow to 50-70% confluency.

  • Compound Incubation: Treat the cells with a non-toxic concentration of this compound (determined from the cytotoxicity assay) for various time points (e.g., 30 minutes, 2 hours, 6 hours).

  • Staining and Washing:

    • For live-cell imaging, add Hoechst 33342 to the medium for the final 10 minutes of incubation.

    • Gently wash the cells three times with pre-warmed PBS.

    • Add fresh, pre-warmed medium or PBS for imaging.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images in the DAPI channel (for Hoechst) and the channel expected for the compound's fluorescence. An initial broad-spectrum analysis may be needed to determine the optimal excitation and emission wavelengths.

  • (Optional) Fixation: For fixed-cell imaging, after washing, fix the cells with 4% PFA for 15 minutes at room temperature, followed by further washing with PBS before imaging.

C. Expected Outcomes and Interpretation Observe the intensity and subcellular localization of the fluorescence. Does the compound accumulate in specific organelles like mitochondria or the cytoplasm? Is the fluorescence intensity dependent on incubation time? This will provide initial insights into its potential as a cellular marker.

Part 3: Probing the Impact on Cellular Redox State

The nitro group in this compound makes it a candidate for interacting with the cellular redox system. It could potentially be reduced, leading to the generation of reactive oxygen species (ROS), or it might act as an antioxidant. Therefore, it is essential to measure its effect on intracellular ROS levels[11].

Workflow for ROS Detection

G cluster_0 Cell Treatment cluster_1 Probe Loading cluster_2 Measurement cluster_3 Analysis P1 Seed cells in a 96-well plate P2 Treat with compound and controls (H2O2) P1->P2 T1 Remove treatment medium P2->T1 T2 Load cells with H2DCFDA probe T1->T2 T3 Incubate in the dark T2->T3 A1 Wash cells to remove excess probe T3->A1 A2 Measure fluorescence (Ex/Em = 485/530 nm) A1->A2 D1 Quantify fluorescence intensity A2->D1 D2 Compare treated vs. control groups D1->D2

Caption: Workflow for measuring intracellular ROS levels using H2DCFDA.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

A. Materials

  • This compound

  • Cells cultured in a 96-well plate (black, clear bottom for fluorescence measurements)

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)

  • Hydrogen peroxide (H₂O₂) as a positive control

  • Complete cell culture medium

  • PBS

  • Fluorescence microplate reader or flow cytometer

B. Experimental Procedure

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to attach. Treat the cells with various concentrations of this compound (in a non-toxic range) for a relevant period (e.g., 1-6 hours). Include a vehicle control and a positive control (e.g., 100 µM H₂O₂)[12].

  • Probe Loading: Remove the treatment medium and wash the cells once with PBS. Load the cells with 5-10 µM H2DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark. H2DCFDA is a cell-permeable reagent that is de-esterified intracellularly and fluoresces upon oxidation by ROS[13].

  • Fluorescence Measurement: Wash the cells twice with PBS to remove any excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm[13]. Alternatively, cells can be harvested and analyzed by flow cytometry in the FL1 channel[12].

C. Data Presentation and Analysis Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells.

TreatmentConcentration (µM)ROS Level (Fold Change vs. Vehicle)
Vehicle Control-1.0
Compound11.1
Compound102.5
Compound504.8
H₂O₂ (Positive Control)1005.2

Conclusion and Future Directions

This application note provides a foundational experimental strategy to begin characterizing the bioactivity of this compound. By systematically evaluating its cytotoxicity, fluorescent properties, and impact on cellular ROS, researchers can build a comprehensive profile of this novel compound. Positive results from these initial assays can guide further, more specific investigations into its mechanism of action, such as its potential as a hypoxia probe, a modulator of specific signaling pathways, or a lead compound in drug discovery.

References

  • Benchchem. (n.d.). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Benchchem. (n.d.). Application Notes and Protocols for Testing the Cytotoxicity of a Novel Compound.
  • Cell Biolabs, Inc. (n.d.). Reactive Oxygen Species (ROS) Assays.
  • Raleigh, J. A., et al. (1993). Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding. PubMed.
  • Thermo Fisher Scientific. (n.d.). Microplate Assays for Reactive Oxygen Species.
  • Creative Biolabs. (n.d.). Cellular Reactive Oxygen Species (ROS) Assay Kit.
  • Abcam. (n.d.). Oxidative stress assays and oxidative stress markers.
  • AntBio. (2025). Cellular reactive oxygen species (ROS) assay strategy.
  • Semantic Scholar. (n.d.). Fluorescent markers for hypoxic cells: a study of nitroaromatic compounds, with fluorescent heterocyclic side chains, that undergo bioreductive binding.
  • Chapman, J. D., et al. (1989). Cellular metabolism of fluorescent nitroheterocycles. PubMed.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.
  • Gryko, D. T., et al. (2020). Fluorescent Nitro-aromatics - An Endless Collaborative Challenge. Research Communities.
  • Waegele, M. M., et al. (2012). Enzymatic activation of nitro-aryl fluorogens in live bacterial cells for enzymatic turnover-activated localization microscopy. PMC.
  • Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate.
  • Glicksman, M., et al. (Eds.). (n.d.). In Vitro Cell Based Assays - Assay Guidance Manual. NCBI Bookshelf.
  • Samrot, A. V., et al. (2025). In vitro cell-based assays to test drugs – A Review. ResearchGate.

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Application Note: GC-MS Analysis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine Following Acylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its molecular structure, which includes a polar primary amine group, direct GC analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity. Derivatization is a critical sample preparation step to enhance its volatility and thermal stability.[1][2] This document details a validated acylation protocol using Trifluoroacetic Anhydride (TFAA), explaining the underlying chemical principles, experimental choices, and providing a step-by-step methodology. An alternative silylation method is also discussed. This guide is intended for researchers, analytical scientists, and professionals in drug development and related fields requiring a reliable method for the quantification of this and structurally similar analytes.

Introduction: The Rationale for Derivatization

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds.[3] However, many molecules of pharmaceutical and chemical interest, including this compound, possess polar functional groups, such as primary amines (-NH₂), that render them non-volatile and prone to thermal degradation in the hot GC inlet and column.[1] These characteristics lead to significant analytical challenges, including:

  • Poor Peak Shape: The polar amine group can interact with active sites on the column, leading to peak tailing.

  • Low Sensitivity: Incomplete elution and thermal breakdown result in a weaker signal.

  • Inaccurate Quantification: Non-reproducible chromatography hinders reliable quantification.

Derivatization is a chemical modification process that transforms an analyte into a more GC-amenable form by replacing active hydrogens with less polar functional groups.[1][4] This process enhances volatility, improves thermal stability, and can lead to better chromatographic separation and increased detector sensitivity.[1][2] For this compound, the primary target for derivatization is the 5-amino group.

Choosing the Optimal Derivatization Strategy

Two primary derivatization techniques are commonly employed for amines: acylation and silylation.[5]

  • Silylation: This method replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group or a similar silyl group.[1] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly reactive.[1] While effective, silylating reagents and their derivatives are highly sensitive to moisture, which can complicate sample handling and reduce reaction yield.[1]

  • Acylation: This technique introduces an acyl group to the amine, forming a stable amide.[4] Fluorinated anhydrides, such as Trifluoroacetic Anhydride (TFAA), are particularly effective.[6][7][8] The resulting trifluoroacetyl derivatives are not only more volatile and thermally stable but are also less susceptible to hydrolysis compared to their silyl counterparts. Additionally, the introduction of fluorine atoms can significantly enhance the sensitivity of detection with an electron capture detector (ECD).[1]

For this compound, acylation with TFAA is the recommended method . The rationale for this choice is based on the superior stability of the resulting amide derivative and the potential for enhanced sensitivity. The bulky pentamethylindane structure may present some steric hindrance, but the high reactivity of TFAA can overcome this, especially with heating. The electron-withdrawing nature of the nitro group at the 7-position is not expected to significantly impede the nucleophilic attack of the amine group on the highly electrophilic carbonyl carbon of TFAA.

Acylation Protocol using Trifluoroacetic Anhydride (TFAA)

This section provides a detailed, step-by-step protocol for the derivatization of this compound with TFAA.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compoundAnalytical Standard---
Trifluoroacetic Anhydride (TFAA)Derivatization GradeSigma-Aldrich
Ethyl AcetateAnhydrous, GC GradeFisher Scientific
PyridineAnhydrous, GC GradeSigma-Aldrich
Nitrogen GasHigh Purity (99.999%)---
Reaction Vials (2 mL)PTFE-lined screw capsAgilent Technologies
Heating Block or Oven------
Micropipettes------
Vortex Mixer------
GC-MS System------
Experimental Workflow

The overall workflow for the acylation derivatization is depicted below.

G cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_analysis Analysis A Accurately weigh sample or transfer an aliquot of sample solution into a 2 mL reaction vial. B Evaporate solvent to complete dryness under a gentle stream of high-purity nitrogen. A->B C Add 200 µL of anhydrous ethyl acetate and 50 µL of anhydrous pyridine to the dried sample. B->C D Vortex briefly to dissolve the residue. C->D E Add 100 µL of TFAA to the vial. D->E F Immediately cap the vial tightly. E->F G Heat the reaction mixture at 60-70°C for 30 minutes. F->G H Cool the vial to room temperature. G->H I Inject 1 µL of the derivatized sample into the GC-MS. H->I

Figure 1: Workflow for TFAA Derivatization.
Step-by-Step Procedure
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound standard or sample into a 2 mL reaction vial.

    • If the sample is in solution, transfer a known volume into the vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as TFAA readily reacts with water.

  • Reagent Addition:

    • To the dried residue, add 200 µL of anhydrous ethyl acetate.

    • Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion.[7]

    • Vortex the vial for 10-15 seconds to ensure the sample is fully dissolved.

  • Derivatization Reaction:

    • Carefully add 100 µL of TFAA to the vial. Caution: TFAA is corrosive and moisture-sensitive. Handle in a fume hood.

    • Immediately cap the vial with a PTFE-lined screw cap and tighten securely.

    • Vortex briefly (5 seconds).

    • Place the vial in a heating block or oven set to 60-70°C and heat for 30 minutes.[1] The elevated temperature ensures the reaction goes to completion, especially given the potential for steric hindrance.

  • Cooling and Analysis:

    • Remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for analysis. Inject an appropriate volume (typically 1 µL) into the GC-MS system.

Reaction Mechanism

The derivatization proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of the primary amine attacks one of the electrophilic carbonyl carbons of the TFAA molecule. This is followed by the elimination of a trifluoroacetate leaving group, resulting in the formation of a stable N-(1,1,3,3,6-pentamethyl-7-nitro-5-indanyl)-2,2,2-trifluoroacetamide derivative.

G cluster_reactants Reactants cluster_products Products Analyte This compound Derivative Trifluoroacetylated Derivative Analyte->Derivative Analyte->Derivative Nucleophilic Attack TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Derivative TFAA->Derivative Acyl Group Transfer Byproduct Trifluoroacetic Acid TFAA->Byproduct

Figure 2: Acylation Reaction Overview.

Alternative Method: Silylation with BSTFA

While acylation is the primary recommendation, silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), often with a catalyst like trimethylchlorosilane (TMCS), is a viable alternative.[1]

Brief Protocol
  • Dry the sample completely in a reaction vial as described in the acylation protocol.

  • Add 100 µL of anhydrous solvent (e.g., pyridine or acetonitrile).

  • Add 100 µL of BSTFA containing 1% TMCS.[1]

  • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.[1]

  • Cool to room temperature before GC-MS analysis.

The main disadvantage of this method is the moisture sensitivity of the reagents and the resulting silyl derivatives.[1] All glassware and solvents must be scrupulously dried to prevent hydrolysis and ensure a high yield of the desired derivative.

GC-MS Parameters and Expected Results

The derivatization process significantly alters the properties of the analyte, necessitating specific GC-MS conditions for optimal analysis.

Suggested GC-MS Conditions
ParameterSettingRationale
GC System Agilent 8890 GC or equivalent---
MS System Agilent 5977B MSD or equivalent---
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or similarA non-polar column suitable for a wide range of derivatized compounds.
Inlet Temp. 280°CEnsures complete vaporization of the higher molecular weight derivative.
Injection Mode Splitless (1 µL injection)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, constant flow at 1.2 mL/min---
Oven Program Start at 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 minAn initial low temperature prevents backflash, while the ramp allows for good separation.
MS Source Temp. 230°CStandard condition for electron ionization.
MS Quad Temp. 150°CStandard condition for electron ionization.
Acquisition Mode Scan (m/z 50-550) and/or SIMScan mode for initial identification, Selected Ion Monitoring (SIM) for enhanced quantification.
Expected Outcomes

Successful derivatization of this compound with TFAA will yield a derivative with a significantly higher molecular weight. This change should be clearly observable in the mass spectrum.

CompoundMolecular FormulaMolecular Weight ( g/mol )Chromatographic Behavior
Analyte C₁₄H₂₀N₂O₂248.32Poor peak shape, potential thermal degradation
TFAA Derivative C₁₆H₁₉F₃N₂O₃356.33Sharp, symmetrical peak with improved retention time and response

The mass spectrum of the trifluoroacetylated derivative is expected to show a distinct molecular ion (M⁺) at m/z 356 and characteristic fragmentation patterns that can be used for confirmation and quantification in SIM mode.

Conclusion

The derivatization of this compound is an essential step for reliable GC-MS analysis. The recommended acylation protocol using Trifluoroacetic Anhydride (TFAA) offers a robust and reproducible method to convert the polar amine into a stable, volatile amide derivative. This transformation leads to significantly improved chromatographic performance, characterized by sharp, symmetrical peaks and enhanced sensitivity. By following the detailed methodology presented in this application note, researchers and scientists can achieve accurate and precise quantification of this and structurally related compounds, facilitating progress in drug development and chemical analysis.

References

  • BenchChem. (2025). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA)
  • Thermo Fisher Scientific. (n.d.). Acylation Derivatization Reagents. ResearchGate. Retrieved from [Link]

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  • BenchChem. (2025).
  • Supelco. (n.d.).
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Caltech GPS. (n.d.). Preparation of TMS Derivatives for GC/MS. Retrieved from [Link]

  • AuteK. (2023). Mastering Silylation: A Guide to MSTFA for GC-MS Analysis.
  • Thermo Fisher Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane.
  • Begala, M., et al. (2020). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics.
  • Roces-Suárez, A., et al. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Analytical and Bioanalytical Chemistry.
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  • Chemistry For Everyone. (2024, August 14).
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  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Płotka-Wasylka, J. M., et al. (2015).
  • Coralli, I., & Fabbri, D. (2023). Pyrolysis acetylation: A novel on-line Py-GC-MS derivatisation for the characterisation of nitrogen-containing polymers. Journal of Analytical and Applied Pyrolysis.
  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry.
  • Wang, Y., et al. (2021). Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry.
  • Dethlefs, F., et al. (2019). Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid. ACS Omega.
  • Carreño, M. C., et al. (1998). The steric effect of trans-(1S,2S)-1-substituted-2-(N,N-dialkyl-amino)-1- indanol derivatives as chiral ligands in the catalytic enantioselective addition of diethylzine to aldehydes. Tetrahedron: Asymmetry.

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Application Note: A Multi-Faceted Approach to Unraveling the Mechanism of Action of Nitro-Indanes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This guide provides a comprehensive experimental framework for elucidating the mechanism of action (MoA) of novel nitro-indane compounds. Moving beyond a simple target-based approach, this protocol series is designed to investigate the unique biochemical properties conferred by the nitroaromatic moiety, including bioreductive activation, oxidative stress induction, and electrophilic signaling.

Introduction: The Nitro-Indane Scaffold - More Than a Simple Binder

The indole scaffold is a well-established "privileged structure" in medicinal chemistry. The addition of a nitro group to the indane core, however, fundamentally alters its electronic properties, transforming it into a potent electrophile and a substrate for cellular redox biochemistry.[1] The MoA of such compounds is often not a simple lock-and-key interaction but a complex interplay of enzymatic activation and subsequent cellular responses.

The central hypothesis guiding this experimental setup is that nitro-indanes act as pro-drugs, requiring intracellular bioreduction to exert their effects. This process, catalyzed by enzymes like nitroreductases, converts the relatively inert nitro group into highly reactive intermediates, including nitro radical anions, nitroso, and hydroxylamine species.[2] These intermediates can engage in two primary downstream pathways:

  • Redox Cycling and Oxidative Stress: In the presence of molecular oxygen, the nitro radical anion can be re-oxidized to the parent compound, creating a futile cycle that generates superoxide anions (O₂⁻) and leads to significant oxidative stress.[3][4]

  • Electrophilic Modification of Cellular Nucleophiles: The reactive intermediates, or the electron-deficient aromatic ring itself, can covalently modify soft nucleophiles, most notably cysteine residues within key signaling proteins, altering their function.[5][6]

This guide provides a logical, multi-part workflow to systematically test this hypothesis, moving from broad phenotypic effects to specific molecular target engagement and pathway modulation.

Part 1: Characterizing the Cellular Phenotype and Redox Activity

The first step is to determine the global impact of the nitro-indane on cellular health and to directly test the hypothesis of induced oxidative stress.

Protocol 1.1: High-Content Imaging for Cellular Phenotypic Profiling

Rationale: High-content imaging (HCI) provides a powerful, unbiased method to assess multiple phenotypic changes simultaneously, offering a holistic view of the compound's effect.[7][8] This approach allows for the early identification of key cellular events such as apoptosis, mitochondrial dysfunction, or changes in protein localization, which can guide subsequent, more focused experiments.

Experimental Protocol:

  • Cell Plating: Seed a suitable cell line (e.g., A549, HeLa) in 96- or 384-well imaging plates at a density that ensures 60-80% confluency at the time of imaging.

  • Compound Treatment: Treat cells with a dose-response curve of the nitro-indane compound (e.g., 0.1 to 100 µM) for a relevant time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).

  • Staining: Following treatment, fix, permeabilize, and stain the cells with a multiplexed dye combination. A recommended panel includes:

    • Hoechst 33342: To identify and count nuclei.

    • MitoTracker™ Red CMXRos: To assess mitochondrial membrane potential.

    • CellEvent™ Caspase-3/7 Green Detection Reagent: To identify apoptotic cells.

    • Phalloidin-iFluor 488: To visualize the actin cytoskeleton and cellular morphology.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well to ensure statistical robustness.

  • Image Analysis: Use automated image analysis software to quantify key phenotypic parameters.[9]

Data Presentation:

ParameterDescriptionVehicle ControlNitro-Indane (Low Dose)Nitro-Indane (High Dose)Positive Control
Cell Count Number of viable cells (Hoechst-positive, Caspase-negative)100%95%45%30%
Mitochondrial Potential Mean fluorescence intensity of MitoTracker Red100%80%35%25%
Apoptosis Rate Percentage of Caspase-3/7 positive cells<1%5%60%85%
Cell Area (µm²) Average area of individual cells250240180 (cell shrinkage)150

Table 1: Example data from a high-content imaging experiment showing dose-dependent effects of a nitro-indane on key cellular health parameters.

Protocol 1.2: Quantification of Intracellular Reactive Oxygen Species (ROS)

Rationale: To directly test the hypothesis that the nitro-indane induces oxidative stress via redox cycling, we will measure the generation of intracellular ROS. Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS, making it a reliable indicator of oxidative stress.

Experimental Protocol:

  • Cell Culture: Plate cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash cells with warm PBS and incubate with 10 µM DCFDA in PBS for 45 minutes at 37°C.

  • Compound Addition: Wash off excess dye and add fresh media containing the nitro-indane at various concentrations. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂).

  • Fluorescence Measurement: Immediately measure fluorescence intensity (Excitation/Emission ~485/535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes) using a plate reader.

  • Data Normalization: Normalize the fluorescence readings to the cell number, which can be determined in parallel wells using a viability assay (e.g., CellTiter-Glo®).

Diagram 1: Proposed Mechanism of Nitro-Indane Induced Redox Cycling

G cluster_cell Cellular Environment NitroIndane Nitro-Indane (R-NO₂) Radical Nitro Radical Anion (R-NO₂⁻) NitroIndane->Radical 1e⁻ reduction Radical->NitroIndane Re-oxidation Superoxide Superoxide (O₂⁻) (ROS) Radical->Superoxide e⁻ transfer NTR Nitroreductase (NTR) NTR->Radical NADP NADP⁺ NTR->NADP NADPH NADPH NADPH->NTR e⁻ donor O2 Oxygen (O₂) O2->NitroIndane

Caption: Bioreductive activation of a nitro-indane leads to a futile redox cycle that generates ROS.

Part 2: Identifying and Validating Protein Targets

While broad cellular toxicity may result from oxidative stress, nitro-indanes may also interact with specific proteins. The following protocols aim to identify these direct binding partners.

Protocol 2.1: Thermal Shift Assay (TSA) for Target Identification

Rationale: TSA, or Differential Scanning Fluorimetry (DSF), is a high-throughput method to identify compounds that directly bind to and stabilize a purified protein.[2][3] This is a valuable first step to screen for potential protein targets in vitro. A compound that binds to a protein will typically increase its thermal stability, resulting in a higher melting temperature (Tm).

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a solution of the purified target protein (e.g., a candidate nitroreductase or a protein identified via in silico screening) in a suitable buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a stock solution of a fluorescent dye (e.g., SYPRO™ Orange) and the nitro-indane compound.

  • Assay Setup: In a 96-well PCR plate, combine the protein, dye, and either the nitro-indane or vehicle control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program a temperature ramp from 25°C to 95°C, increasing by 1°C per minute, while continuously monitoring fluorescence.

  • Data Analysis: Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. A significant increase in Tm in the presence of the compound (ΔTm) indicates binding and stabilization.[10]

Protocol 2.2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

Rationale: CETSA validates if the drug-target interaction observed in TSA also occurs within the complex environment of a living cell.[4][11] Ligand binding stabilizes the target protein, making it more resistant to heat-induced aggregation. This allows for the quantification of engaged, soluble protein after a heat shock.

Experimental Protocol:

  • Cell Treatment: Treat cultured cells with the nitro-indane or vehicle control for a defined period (e.g., 1-2 hours).

  • Heating Step: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using Western blotting or an ELISA-based method.

  • Curve Generation: Plot the amount of soluble protein against temperature. A shift in the curve to the right for compound-treated cells indicates target engagement and stabilization.[12]

Diagram 2: Workflow for Protein Target Identification and Validation

G cluster_workflow Target Discovery Workflow Start Hypothesized Target Protein TSA Thermal Shift Assay (TSA) (In Vitro) Start->TSA Result_TSA ΔTm > 2°C? TSA->Result_TSA CETSA Cellular Thermal Shift Assay (CETSA) (In Cellulo) Result_CETSA Thermal Shift Observed? CETSA->Result_CETSA Result_TSA->CETSA Yes Discard No Direct Binding Result_TSA->Discard No Validated Validated Target Result_CETSA->Validated Yes NoEngage No Cellular Engagement Result_CETSA->NoEngage No

Caption: A sequential workflow using TSA and CETSA to validate direct protein targets of nitro-indanes.

Part 3: Elucidating Downstream Signaling Pathways

Rationale: Electrophilic compounds, including nitro-fatty acids, are known to activate the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative and electrophilic stress.[10][13] Upon exposure to electrophiles, Nrf2 is released from its inhibitor Keap1, translocates to the nucleus, and drives the expression of antioxidant response element (ARE)-containing genes. We will investigate if nitro-indanes trigger this critical pathway.

Protocol 3.1: Western Blotting for Nrf2 Pathway Activation

Rationale: Western blotting allows for the direct measurement of protein levels, providing a snapshot of pathway activation. We will measure the accumulation of Nrf2 protein (a hallmark of its stabilization) and the upregulation of one of its key downstream targets, Heme Oxygenase-1 (HO-1).[14][15]

Experimental Protocol:

  • Cell Treatment and Lysis: Treat cells with the nitro-indane for various time points (e.g., 0, 2, 4, 8 hours). After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against Nrf2, Keap1, HO-1, and a loading control (e.g., β-actin or GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.

Protocol 3.2: Quantitative PCR (qPCR) for Gene Expression Analysis

Rationale: To confirm that the observed increase in HO-1 protein is due to transcriptional activation by Nrf2, we will measure the mRNA levels of HO-1 and another Nrf2 target gene, NQO1.

Experimental Protocol:

  • Cell Treatment and RNA Isolation: Treat cells as in the Western blot protocol. At each time point, lyse the cells and isolate total RNA using a column-based kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up qPCR reactions using a SYBR Green-based master mix, cDNA template, and primers specific for HMOX1 (gene for HO-1), NQO1, and a reference gene (e.g., ACTB or GAPDH).

  • Data Analysis: Perform the qPCR in a real-time PCR instrument. Calculate the relative gene expression changes using the ΔΔCt method.

Diagram 3: Hypothesized Activation of the Keap1-Nrf2 Pathway by a Nitro-Indane

G cluster_pathway Keap1-Nrf2 Oxidative Stress Response Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NitroIndane Nitro-Indane (Electrophile) Keap1 Keap1 (Cys-rich) NitroIndane->Keap1 Covalent Modification Nrf2 Nrf2 Keap1->Nrf2 Binds & Inhibits Ub Ubiquitin Keap1->Ub Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Ub->Nrf2 ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Electrophilic nitro-indanes may modify Keap1, leading to Nrf2 stabilization and antioxidant gene expression.

Conclusion and Data Integration

By following this multi-part experimental plan, researchers can build a comprehensive MoA profile for a novel nitro-indane. The integration of data is key:

  • Positive ROS data (Part 1) coupled with Nrf2 pathway activation (Part 3) strongly suggests an MoA driven by oxidative/electrophilic stress.

  • A positive TSA and CETSA result (Part 2) for a specific nitroreductase enzyme would identify the key activating enzyme.

  • If a specific target is validated in Part 2 that is not a nitroreductase, it suggests a more direct binding MoA, which may or may not be supplemented by redox cycling effects.

  • The phenotypic data from Part 1 provides the overall biological context, linking the molecular mechanism to a cellular outcome like apoptosis or cell cycle arrest.

This integrated approach provides a robust and scientifically rigorous framework for understanding the complex biology of nitro-indane compounds, accelerating their development as potential therapeutic agents.

References

  • Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. Available at: [Link]

  • ResearchGate. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Available at: [Link]

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  • Wilson, W. R., et al. (2002). Efficient Redox Cycling of Nitroquinoline Bioreductive Drugs Due to Aerobic Nitroreduction in Chinese Hamster Cells. PubMed. Available at: [Link]

  • Goodwin, D. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PubMed Central. Available at: [Link]

  • Bobko, A. A., et al. (2022). The Cellular and Organismal Effects of Nitroxides and Nitroxide-Containing Nanoparticles. MDPI. Available at: [Link]

  • Purohit, V., & Basu, A. K. (2000). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PubMed Central. Available at: [Link]

  • Molecular Devices. (n.d.). High-speed Phenotypic Profiling using Imaging with AI Image Analysis. Available at: [Link]

  • Deen, A. J., et al. (2018). Regulation of stress signaling pathways by nitro-fatty acids. PubMed. Available at: [Link]

  • Arruebarrena Di Palma, A., et al. (2021). Nitro-fatty acids: electrophilic signaling molecules in plant physiology. PubMed Central. Available at: [Link]

  • Schopfer, F. J., et al. (2018). The Discovery of Nitro-Fatty Acids as Products of Metabolic and Inflammatory Reactions and Mediators of Adaptive Cell Signaling. PubMed. Available at: [Link]

  • Axxam S.p.A. (n.d.). Thermal shift assays for early-stage drug discovery. Available at: [Link]

  • Wilkinson, M. L., & Gow, A. J. (2021). Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation. PubMed. Available at: [Link]

  • TATAA Biocenter. (n.d.). qPCR Services - Regulated Analysis for Drug Development. Available at: [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Fazio, V. M., et al. (2017). Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. OAE Publishing Inc. Available at: [Link]

  • Patsnap. (2025). How Are qPCR and RT-PCR Used in Gene Expression Studies?. Patsnap Synapse. Available at: [Link]

  • Reaction Biology. (n.d.). qPCR Service. Available at: [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

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Application Notes and Protocols for In Vitro Evaluation of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Unexplored Biological Landscape of a Nitro-Indane Derivative

The compound 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a structurally distinct small molecule, currently resides in a space of limited biological characterization. Its architecture, featuring a substituted indane core and a nitro group, suggests potential bioactivity. The indane moiety is present in various synthetic compounds, including some polycyclic musks, which have been investigated for their environmental and toxicological profiles.[1][2] The nitroaromatic group is a well-known pharmacophore and is often associated with mechanisms involving bioreduction and the generation of reactive oxygen species (ROS), a property exploited in certain anticancer and antimicrobial agents.[3][4]

This guide, therefore, is not a retrospective account of established applications but a forward-looking roadmap for the comprehensive in vitro evaluation of this compound. We will proceed with a logical, tiered approach, beginning with foundational cytotoxicity assessments and progressing to more nuanced mechanistic studies. This document is designed for researchers in drug discovery and toxicology, providing not just protocols, but the strategic thinking behind them.

Section 1: Foundational Cytotoxicity Profiling

The initial step in characterizing any novel compound is to determine its effect on cell viability. This provides a fundamental understanding of its cytotoxic potential and establishes a working concentration range for subsequent, more sensitive assays.

Rationale for Cell Line Selection

The choice of cell lines is critical and should be guided by the hypothetical activities of the test compound. Given the structural similarity to some fragrance compounds, initial testing on human keratinocytes (e.g., HaCaT) and hepatocytes (e.g., HepG2) is prudent.[1] The HepG2 line is particularly valuable as it is metabolically competent, offering insights into the effects of potential metabolites.[1] To explore potential anticancer activity, a panel of cancer cell lines from diverse origins (e.g., lung - A549, breast - MCF-7, colon - HCT116) should be included.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and enter the exponential growth phase for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions in a complete cell culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

Data Presentation and Interpretation

The results should be expressed as a percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) should be calculated using non-linear regression analysis.

Cell LineIncubation Time (h)IC₅₀ (µM)
HepG248[Experimental Value]
HaCaT48[Experimental Value]
A54948[Experimental Value]
MCF-748[Experimental Value]

Section 2: Investigating the Role of the Nitro Group - Mechanistic Insights

The presence of a nitro group is a strong indicator of potential redox cycling and oxidative stress-mediated effects.[3] Therefore, the next logical step is to investigate whether this compound induces oxidative stress in cells.

Workflow for Oxidative Stress Evaluation

Caption: Workflow for investigating oxidative stress.

Protocol: Intracellular ROS Detection using DCFH-DA

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that becomes fluorescent upon oxidation by intracellular ROS.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash the cells with warm phosphate-buffered saline (PBS) and then incubate them with DCFH-DA (typically 5-10 µM in serum-free medium) for 30-60 minutes at 37°C.

  • Washing: Remove the DCFH-DA solution and wash the cells gently with PBS to remove any excess probe.

  • Treatment: Add the test compound at various concentrations (below the IC₅₀ to avoid overt cytotoxicity) to the cells. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at timed intervals (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Protocol: N-Acetylcysteine (NAC) Rescue Experiment

To confirm that cytotoxicity is mediated by oxidative stress, a rescue experiment using an antioxidant like NAC can be performed.

Step-by-Step Protocol:

  • Cell Seeding and Adherence: Follow step 1 of the MTT assay protocol.

  • Pre-treatment with NAC: Pre-incubate a subset of the cells with a non-toxic concentration of NAC (e.g., 1-5 mM) for 1-2 hours.

  • Co-treatment: Treat the cells (both with and without NAC pre-treatment) with this compound at concentrations around its IC₅₀ value.

  • Cell Viability Assessment: After the desired incubation period (e.g., 48 hours), perform the MTT assay as described in section 1.2.

Expected Outcome: If the compound's toxicity is mediated by ROS, the presence of NAC should significantly increase cell viability in the treated wells.

Section 3: Genotoxicity Assessment

Given that some nitroaromatic compounds can have genotoxic effects, it is crucial to evaluate the potential of this compound to cause DNA damage. The in vitro micronucleus test is a widely accepted method for this purpose.[1]

Rationale for the Micronucleus Test

The micronucleus test detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) events. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

Experimental Workflow: In Vitro Micronucleus Assay

Caption: Workflow for the in vitro micronucleus assay.

Abbreviated Protocol Outline

A full protocol for the micronucleus assay is extensive and often follows specific regulatory guidelines (e.g., OECD 487). The key steps are outlined below:

  • Cell Treatment: Expose cell cultures (e.g., CHO, TK6, or human peripheral blood lymphocytes) to at least three concentrations of the test compound for a short duration (e.g., 3-6 hours), both with and without an exogenous metabolic activation system (S9 fraction).

  • Recovery and Cytokinesis Block: Remove the test compound and incubate the cells in a fresh medium. Add Cytochalasin B to arrest cytokinesis, leading to the accumulation of binucleated cells.

  • Harvesting and Slide Preparation: Harvest the cells, subject them to hypotonic treatment, fix them, and drop them onto microscope slides.

  • Staining and Scoring: Stain the slides with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI) and score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

Data Analysis: The results are evaluated for a concentration-dependent increase in the frequency of micronucleated cells compared to the solvent control.

Treatment GroupConcentration (µM)Number of Binucleated Cells ScoredNumber of Micronucleated Cells% Micronucleated Cells
Vehicle Control02000[Experimental Value][Calculated Value]
Compound (-S9)X2000[Experimental Value][Calculated Value]
Compound (+S9)X2000[Experimental Value][Calculated Value]
Positive Control-2000[Experimental Value][Calculated Value]

Conclusion and Future Directions

This document provides a foundational framework for the initial in vitro characterization of this compound. The proposed assays will elucidate its cytotoxic potential, shed light on its mechanism of action, particularly concerning oxidative stress, and assess its genotoxic risk. Positive findings in any of these areas, especially the mechanistic studies, would warrant further investigation into specific cellular pathways. For instance, if significant ROS-dependent cytotoxicity is observed, subsequent studies could focus on identifying the specific cellular sources of ROS and the downstream signaling pathways that are activated. This structured approach ensures a thorough and scientifically rigorous evaluation of this novel chemical entity.

References

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  • Dindi, U. M. R., Sadiq, S. P., Al-Ghamdi, S., Alrudian, N. A., Bin Dayel, S., Abuderman, A. A., Shahid, M., Ramesh, T., & Vilwanathan, R. (2024). In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. Journal of Biomolecular Structure & Dynamics, 1–18. [Link]

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Sources

Topic: A Multi-faceted Approach to the Purity Assessment of Synthesized Indanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The indanamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The synthesis of these compounds, however, can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products.[1] Ensuring the purity of the final Active Pharmaceutical Ingredient (API) is not merely a matter of quality control; it is a critical determinant of therapeutic efficacy and patient safety.[2] This application note provides a comprehensive, field-proven guide to the analytical techniques and protocols required for the robust assessment of purity for synthesized indanamine compounds. We will explore an orthogonal testing strategy, integrating chromatographic, spectroscopic, and thermal analysis methods to create a self-validating system for purity determination, in alignment with regulatory expectations such as the International Council for Harmonisation (ICH) guidelines.[1][3]

The Imperative for an Orthogonal Analytical Strategy

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. For example, a chromatographic technique like HPLC might not detect impurities that are non-responsive to the chosen detector, while a spectroscopic method like NMR may struggle to quantify impurities present at very low levels.[4] Therefore, a multi-technique, or orthogonal, approach is essential. This strategy leverages the different physicochemical principles of various methods to build a comprehensive and trustworthy purity profile.

The overall workflow for assessing the purity of a newly synthesized indanamine compound should be systematic, progressing from qualitative confirmation to rigorous quantitative analysis.

Purity_Workflow cluster_0 Phase 1: Identity & Initial Screening cluster_1 Phase 2: Quantitative Purity & Impurity Profiling cluster_2 Phase 3: Orthogonal Confirmation & Absolute Purity cluster_3 Phase 4: Regulatory Compliance Identity Structural Confirmation (NMR, MS) Screening Initial Purity Screen (HPLC-UV/DAD, TLC) Identity->Screening Confirm target molecule HPLC Primary Assay & Impurities (RP-HPLC, Area %) Screening->HPLC Proceed if >95% pure GC Volatile Impurities & Residual Solvents (GC-MS) HPLC->GC Orthogonal check Chiral Enantiomeric Purity (Chiral HPLC/GC) HPLC->Chiral If chiral center exists qNMR Absolute Purity Assay (qNMR) HPLC->qNMR Confirm primary assay DSC Bulk Purity of Crystalline Solid (DSC) HPLC->DSC Complementary method Qualification Impurity Qualification (ICH Q3A/B Thresholds) GC->Qualification Chiral->Qualification qNMR->Qualification DSC->Qualification Elemental Inorganic Impurities (Elemental Analysis)

Caption: A logical workflow for the comprehensive purity assessment of indanamine APIs.

The Workhorse of Purity: Chromatographic Techniques

Chromatography is the cornerstone of purity assessment, providing the necessary separation of the main compound from its impurities.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is the primary technique for determining purity and quantifying impurities in pharmaceutical analysis.[6][7] Its versatility in handling a wide range of compound polarities makes it ideal for the diverse structures within the indanamine family.

Causality Behind Experimental Choices:

  • Reversed-Phase (C18, C8 columns): Indanamines are moderately polar basic compounds. A C18 column provides sufficient hydrophobic retention. The use of an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid) is crucial. It protonates the amine functional group, which improves peak shape by preventing interaction with residual silanols on the silica support and ensures consistent retention.

  • UV/Diode-Array Detection (DAD): The indane structure contains an aromatic ring, which is a strong chromophore, making UV detection highly suitable. A DAD detector is superior as it provides spectral data for each peak, allowing for peak purity assessment and helping to distinguish between co-eluting impurities.

Protocol 1: RP-HPLC Purity Determination of an Indanamine Compound

  • System Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

    • Filter and degas both mobile phases prior to use.

  • Chromatographic Conditions:

    • See Table 1 for a typical setup.

  • System Suitability Test (SST):

    • Prepare a solution of the indanamine reference standard (~0.1 mg/mL).

    • Perform five replicate injections.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 2.0.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized indanamine compound.

    • Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL solution. Sonicate briefly if necessary.

  • Analysis and Data Interpretation:

    • Inject the sample.

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100[2]

    • Report any impurity exceeding the reporting threshold (typically 0.05% as per ICH Q3A guidelines).[3]

Table 1: Typical HPLC-UV/DAD Parameters for Indanamine Analysis

ParameterTypical ValueRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for good resolution and capacity.
Mobile Phase A: 0.1% HCOOH in H₂O; B: 0.1% HCOOH in ACNProvides sharp peaks for basic amines.
Gradient 5% B to 95% B over 20 min, hold 5 min, re-equilibrateEnsures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLBalances sensitivity with potential for peak broadening.
Detection DAD, 220 nm & 254 nm220 nm for general sensitivity, 254 nm for aromatic systems.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is invaluable for identifying and quantifying volatile impurities, such as residual solvents from the synthesis, and certain process-related impurities.[2][8] Due to the polar nature and low volatility of the amine group, derivatization is often required to achieve good chromatographic performance.[9]

Causality Behind Experimental Choices:

  • Derivatization: Reagents like N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA) react with the primary or secondary amine to form a less polar, more volatile derivative. This significantly reduces peak tailing and improves thermal stability.[9]

  • MS Detection: Mass spectrometry provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries (e.g., NIST).[2]

Protocol 2: GC-MS Analysis of Volatile Impurities (with Derivatization)

  • Derivatization Procedure:

    • Dissolve ~1 mg of the indanamine sample in 500 µL of ethyl acetate in a GC vial.

    • Add 100 µL of MBTFA.

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • See Table 2 for a typical setup.

  • Sample Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Acquire data in full scan mode (e.g., m/z 40-500).

  • Data Interpretation:

    • Determine purity based on the area percentage of the main peak in the Total Ion Chromatogram (TIC).[2]

    • Identify impurity peaks by searching their mass spectra against the NIST library.

Table 2: Typical GC-MS Parameters for Derivatized Indanamine Analysis

ParameterTypical ValueRationale
Column DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µmGeneral-purpose, low-bleed column suitable for MS detection.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized sample.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading with the main component.
Oven Program 80 °C (2 min), ramp 15 °C/min to 300 °C, hold 5 minSeparates compounds based on boiling points.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization (EI).

Structural Confirmation and Absolute Purity

While chromatography separates components, spectroscopy provides structural information and can be used for absolute quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for structural elucidation.[10][11] For purity assessment, its utility is twofold:

  • ¹H NMR for Structural Confirmation: The ¹H NMR spectrum serves as a fingerprint of the molecule, confirming the identity of the main component and often revealing the presence of structurally similar impurities.

  • Quantitative NMR (qNMR): qNMR is a primary analytical method that determines purity by relating the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[4][12] This provides an absolute purity value, independent of the response factor issues that can affect chromatographic methods.

Protocol 3: Purity Assessment by ¹H qNMR

  • Materials:

    • Certified internal standard (e.g., maleic acid, dimethyl sulfone), dried to a constant weight.

    • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the indanamine sample into a vial.

    • Accurately weigh ~5 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (~0.7 mL) of the deuterated solvent.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for complete magnetization recovery, which is critical for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal for the indanamine and a signal for the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.

Chiral Purity Analysis

For chiral indanamines, determining the enantiomeric excess (e.e.) is as important as determining chemical purity, as different enantiomers can have vastly different pharmacological and toxicological profiles.[13][14]

Technique: Chiral HPLC is the most common method, utilizing a Chiral Stationary Phase (CSP) that selectively interacts with one enantiomer more strongly than the other, enabling their separation.[13]

Protocol 4: Chiral HPLC for Enantiomeric Purity

  • System Preparation:

    • Mobile Phase: Typically a non-polar solvent system like Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak® series).

    • Mode: Isocratic (constant mobile phase composition).

    • Detection: UV at 220 nm or 254 nm.

  • Analysis:

    • Inject a sample of the racemic mixture to confirm the resolution of the two enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess: e.e. (%) = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

An Orthogonal Thermal Method: Differential Scanning Calorimetry (DSC)

DSC offers a distinct method for purity determination based on thermodynamic principles. It measures the heat flow into a sample as a function of temperature. For a pure crystalline compound, the melting endotherm is sharp. Impurities lower and broaden this melting range.[15][16] This phenomenon is described by the Van't Hoff equation.

Causality and Application:

  • DSC is an excellent orthogonal check for chromatographic purity, especially for highly pure (>98%), crystalline substances.[5][17] It measures the total level of soluble impurities without needing to separate them.

  • Limitations: The method is not suitable for compounds that decompose upon melting, are amorphous, or if the impurities are not soluble in the molten API.[5][17]

Protocol 5: Purity Determination by DSC

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 1-3 mg of the indanamine sample into an aluminum DSC pan and hermetically seal it.

  • Thermal Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition under a nitrogen atmosphere.

  • Data Analysis: Use the instrument's software to calculate the purity based on the shape of the melting endotherm according to the Van't Hoff law. The software divides the melting peak into partial areas to determine the fraction melted at each temperature.[15]

Adherence to Regulatory Standards: The ICH Q3A/B Framework

The ICH guidelines provide a framework for the control of impurities in new drug substances.[1][18] Key thresholds must be considered when evaluating the purity profile of an indanamine API.

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission (e.g., ≥0.05%).[3]

  • Identification Threshold: The level above which an impurity's structure must be determined (e.g., >0.10% or 1.0 mg/day intake, whichever is lower).[3]

  • Qualification Threshold: The level above which an impurity's biological safety must be established (e.g., >0.15% or 1.0 mg/day intake, whichever is lower).[3][19]

ICH_Decision_Tree start Impurity Detected by Validated Method report_thresh Is level > Reporting Threshold (e.g., 0.05%)? start->report_thresh ident_thresh Is level > Identification Threshold (e.g., 0.10%)? report_thresh->ident_thresh Yes end_ok Control as Unspecified Impurity report_thresh->end_ok No report Report Impurity in Regulatory Filing ident_thresh->report ident_thresh->report No qualify Qualify Impurity (Toxicology Studies) ident_thresh->qualify Yes qual_thresh Is level > Qualification Threshold (e.g., 0.15%)? identify Identify Structure (e.g., LC-MS/MS, NMR) qual_thresh->identify No qual_thresh->qualify Yes report->ident_thresh identify->qual_thresh

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Conclusion

The assessment of purity for synthesized indanamine compounds is a rigorous, multi-step process that forms the bedrock of quality assurance in drug development. A scientifically sound strategy relies not on a single measurement but on the convergence of evidence from multiple, orthogonal analytical techniques. By combining the high-resolution separation of chromatography (HPLC, GC), the definitive structural insight of spectroscopy (NMR, MS), and the unique thermodynamic perspective of thermal analysis (DSC), researchers can build a comprehensive and defensible purity profile. This integrated approach ensures that the final compound meets the stringent quality and safety standards required for its progression through the development pipeline.

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  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals. [Link]

  • DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1345. [Link]

  • DeBord, J., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. ResearchGate. [Link]

  • Wikipedia. (n.d.). Chiral analysis. [Link]

  • Jadhav, S. A., et al. (2015). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 8(2), 291-296. [Link]

  • Google Patents. (n.d.).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Yu, H., et al. (2004). Synthesis and pharmacological evaluation of 3-(3,4-dichlorophenyl)-1-indanamine derivatives as nonselective ligands for biogenic amine transporters. Journal of Medicinal Chemistry, 47(10), 2574-2587. [Link]

  • ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. [Link]

  • MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. Applied Sciences, 12(19), 9574. [Link]

  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). [Link]

  • Kovács-Hadady, K. (2002). Chiral Purity in Drug Analysis. Current Medicinal Chemistry, 9(18), 1717-1730. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine. This document is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and offer detailed troubleshooting for common challenges encountered in the laboratory.

The synthesis of this highly substituted indanamine derivative presents a significant challenge in regioselectivity, particularly in the controlled introduction of two distinct nitrogen-based functional groups onto an electron-rich aromatic ring. The steric hindrance from the gem-dimethyl groups and the directing effects of the alkyl, amino, and nitro substituents must be carefully managed to achieve the desired product with acceptable yield and purity. This guide provides field-proven insights to help you navigate these challenges effectively.

Proposed Synthetic Pathway

The most logical and controllable route to synthesize this compound involves a multi-step process. The key is to introduce the amino group first, protect it, and then use its directing effect to guide the selective nitration at the C-7 position.

Synthetic_Pathway A 1,1,3,3,6-Pentamethylindane B 1,1,3,3,6-Pentamethyl-5-nitroindane A->B 1. Nitration (HNO₃/H₂SO₄) C 1,1,3,3,6-Pentamethyl-5-indanamine B->C 2. Reduction (e.g., SnCl₂/HCl) D N-(1,1,3,3,6-Pentamethylindan-5-yl)acetamide C->D 3. Protection (Ac₂O) E N-(1,1,3,3,6-Pentamethyl-7-nitroindan-5-yl)acetamide D->E 4. Selective Nitration (HNO₃/AcOH) F This compound E->F 5. Deprotection (Acid/Base Hydrolysis) Troubleshooting_Workflow Start Low Final Yield Check_Purity Purity of Acetamide Precursor Low? Start->Check_Purity Check_Nitration Nitration Step Yield Low? Check_Purity->Check_Nitration No Repurify Action: Repurify Precursor via Recrystallization Check_Purity->Repurify Yes Check_Deprotection Product Lost During Deprotection/Purification? Check_Nitration->Check_Deprotection No Optimize_Nitration Action: Check Temp Control. Use HNO₃/AcOH as per protocol. Check_Nitration->Optimize_Nitration Yes Optimize_Deprotection Action: Use Milder Deprotection (NaOH/MeOH). Optimize Purification. Check_Deprotection->Optimize_Deprotection Yes Success Problem Solved Check_Deprotection->Success No Repurify->Check_Nitration Optimize_Nitration->Check_Deprotection Optimize_Deprotection->Success

Technical Support Center: Overcoming Solubility Issues with 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Introduction: Understanding the Challenge

1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine is a structurally complex synthetic molecule. Its framework, characterized by a bulky, poly-methylated indane core, renders it highly lipophilic, or "oil-loving." This inherent hydrophobicity is the primary driver of its poor solubility in aqueous solutions, a significant hurdle in many experimental contexts, particularly in biological assays.

This guide provides a systematic, principles-based approach to overcoming these solubility challenges. While public data on this specific molecule is limited, the strategies outlined here are grounded in the established physicochemical principles for solubilizing lipophilic, aromatic amine-containing compounds and are widely applicable.

Frequently Asked Questions (FAQs)

Q1: Why won't this compound dissolve in my aqueous buffer (e.g., PBS, TRIS)?

A: The molecular structure is dominated by a large, non-polar hydrocarbon scaffold (the pentamethyl-indane group). This lipophilic nature makes it energetically unfavorable for the molecule to interact with polar water molecules. Like oil in water, it will resist dissolution and may appear as a precipitate, an oily film, or a suspension. The small polar nitro (-NO2) and amine (-NH2) groups are insufficient to overcome the hydrophobicity of the rest of the molecule.

Q2: What is the best solvent to use for creating a stock solution?

A: A strong, water-miscible organic solvent is the recommended starting point. Dimethyl sulfoxide (DMSO) is the industry standard for initial solubilization of poorly soluble compounds for bioassays. Other potent, polar aprotic solvents like N,N-Dimethylformamide (DMF) or 1,4-Dioxane can also be effective. For applications where these are not suitable, a water-miscible alcohol like ethanol may be considered, although it is a weaker solvent for highly lipophilic compounds.

Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous cell culture media. What happened?

A: This is a common phenomenon known as "crashing out." While the compound is soluble in 100% DMSO, diluting that stock solution into an aqueous environment drastically increases the polarity of the solvent mixture. At a certain point, the mixture can no longer keep the highly lipophilic compound solvated, causing it to precipitate. The key is to ensure the final concentration of the organic solvent in your aqueous medium is as low as possible (typically <0.5% v/v) while keeping your compound below its aqueous solubility limit.

Q4: Can I use physical methods like heating or sonication to aid dissolution?

A: Yes, but with caution. Gentle warming (e.g., to 37°C) can help overcome the activation energy required for dissolution (crystal lattice energy). Sonication can also be effective by breaking up solid particles and increasing the surface area for solvation. However, these are temporary solutions. If the compound is supersaturated, it will likely precipitate out again upon cooling or standing. These methods are best used to ensure a compound is fully dissolved in an organic solvent before making aqueous dilutions. Prolonged or intense heating should be avoided to prevent potential compound degradation.

Troubleshooting Guide: A Systematic Approach to Solubilization

This guide is structured in tiers. Begin with Tier 1 and only proceed to subsequent tiers if solubility issues persist.

Tier 1: Foundational Solvent Screening & Stock Preparation

The first step is always to create a high-concentration, stable stock solution in an appropriate organic solvent.

Objective: To identify a suitable organic solvent and prepare a master stock solution.

Recommended Solvents:

Solvent Class Polarity Index Boiling Point (°C) Notes
DMSO Dipolar Aprotic 7.2 189 Primary choice. High solubilizing power for a wide range of compounds. Water-miscible.
DMF Dipolar Aprotic 6.4 153 Strong alternative to DMSO. Water-miscible. Higher volatility than DMSO.
Ethanol Polar Protic 5.2 78.5 Weaker solvent for highly lipophilic compounds but may be required for certain biological systems.[1]

| Dioxane | Non-polar | 4.8 | 101 | Good for very non-polar compounds, but less common for biological stocks due to toxicity. |

Protocol 1: Preparation of an Organic Stock Solution

  • Weigh Compound: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean glass vial.

  • Solvent Addition: Add a calculated volume of your chosen solvent (start with DMSO) to achieve a high target concentration (e.g., 10-50 mM).

  • Facilitate Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, use a brief (5-10 minute) sonication bath. Gentle warming (37°C) can also be applied.

  • Inspect for Clarity: Hold the vial against a light source. The solution should be completely clear with no visible particulates.

  • Storage: Store the stock solution tightly capped at -20°C or -80°C to minimize solvent evaporation and prevent water absorption.

Tier 2: Advanced Solubilization for Aqueous Working Solutions

If the compound precipitates upon dilution from the organic stock into your aqueous medium, more advanced techniques are required.

Causality: The 5-indanamine group (-NH2) is basic. At a pH below its pKa, this amine group will become protonated (-NH3+), acquiring a positive charge.[2][3] This charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing aqueous solubility.[2][4] The solubility of compounds with ionizable groups is often strongly dependent on pH.[5][6]

Protocol 2: pH-Based Solubility Assessment

  • Prepare several small-volume aliquots of your target aqueous buffer (e.g., 1 mL each).

  • Adjust the pH of these aliquots to create a range, for example: pH 4.0, 5.0, 6.0, and 7.4 (control). Use dilute HCl to lower the pH.

  • To each pH-adjusted buffer, add a small, fixed amount of your DMSO stock solution (e.g., 1 µL of 10 mM stock to 1 mL buffer for a final concentration of 10 µM).

  • Vortex immediately and incubate for 15-30 minutes at room temperature.

  • Visually inspect for precipitation. Increased clarity at lower pH values indicates that protonation of the amine is effectively improving solubility.

Causality: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[1][5][7] This "polarity reduction" makes the aqueous environment more hospitable to lipophilic molecules, preventing them from precipitating.[7]

Protocol 3: Co-solvent System Evaluation

  • Prepare a series of aqueous buffer solutions containing different percentages of a co-solvent like ethanol or propylene glycol (e.g., 1%, 2%, 5%, 10% v/v).

  • Add your compound (from its DMSO stock) to each co-solvent mixture to achieve the desired final concentration.

  • Vortex and observe for solubility.

  • Important: Ensure the final co-solvent concentration is compatible with your experimental system (e.g., does not cause cell toxicity or interfere with enzyme activity).

Workflow & Visualization

The following diagram outlines the logical progression for troubleshooting solubility issues with this compound.

G start Start: Compound (Solid Powder) stock Prepare High-Conc. Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Buffer stock->dilute check1 Is Solution Clear? dilute->check1 success Success! Proceed with Experiment check1->success  Yes precipitate Problem: Precipitation Occurs check1->precipitate No tier2_intro Tier 2: Advanced Solubilization ph_mod Strategy A: pH Modification (Test pH 4-7) precipitate->ph_mod Try First cosolvent Strategy B: Co-solvents (e.g., Ethanol, PEG) precipitate->cosolvent Try in Parallel check2 Solubility Improved? ph_mod->check2 check3 Solubility Improved? cosolvent->check3 check2->success  Yes tier3_intro Tier 3: Formulation Science surfactant Strategy C: Surfactants / Detergents (e.g., Tween® 80) check2->surfactant No cyclodextrin Strategy D: Cyclodextrins (e.g., HP-β-CD) check2->cyclodextrin No check3->success  Yes check3->surfactant No check3->cyclodextrin No

Caption: Decision workflow for solubilizing this compound.

Tier 3: Formulation Science Approaches

When simple pH and co-solvent adjustments are insufficient, formulation excipients that encapsulate lipophilic molecules can be employed. These are common in pharmaceutical development.[5][8]

Causality: Surfactants (or detergents) are amphiphilic molecules with a polar "head" and a non-polar "tail".[9] In water, above a certain concentration (the Critical Micelle Concentration), they spontaneously form spherical structures called micelles.[9][10][11] The non-polar tails form a hydrophobic core, creating a microenvironment that can effectively dissolve, or "hide," lipophilic compounds like ours from the surrounding water.[10][12]

Protocol 4: Surfactant Screening

  • Select a non-ionic, biocompatible surfactant such as Tween® 80 (Polysorbate 80) or Triton™ X-100.

  • Prepare aqueous buffer solutions containing the surfactant at concentrations above its CMC (e.g., 0.05%, 0.1%, 0.5% w/v).

  • Add the compound (from DMSO stock) to the surfactant-containing buffer.

  • Vortex thoroughly. The formation of a clear solution (which may be a microemulsion) indicates successful solubilization.[12]

  • Validation: Always run a "vehicle control" in your experiment containing just the surfactant in buffer to ensure it does not interfere with your assay.

Sources

Technical Support Hub: Optimizing HPLC Separation of Indanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic separation of indanamine and its related isomers. The structural rigidity and basic nature of the indanamine core present unique challenges for achieving baseline resolution of its enantiomers. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to empower researchers, scientists, and drug development professionals in overcoming these challenges.

Troubleshooting Guide: Resolving Common Separation Issues

This section addresses specific problems encountered during method development and routine analysis in a direct question-and-answer format.

Q1: Why am I observing poor or no resolution between my indanamine enantiomer peaks?

A1: Poor resolution is the most common challenge in chiral chromatography and typically stems from one of three areas: the chiral stationary phase (CSP), the mobile phase composition, or the analytical conditions.

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP). The fundamental principle of chiral separation is the differential interaction between the enantiomers and the CSP.[1][2] If the chosen CSP does not provide sufficient stereoselective interactions for the indanamine structure, no amount of mobile phase optimization will achieve separation.

    • Solution: Screen different types of CSPs. For aromatic amines like indanamine, polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type (brush-type) columns are excellent starting points due to their ability to engage in π-π interactions, hydrogen bonding, and steric hindrance.[3][4][5] A screening approach using columns with complementary characteristics is highly efficient.[3][6]

  • Cause 2: Suboptimal Mobile Phase Composition. The mobile phase modulates the interaction between the analyte and the CSP. An incorrect solvent ratio or the absence of a necessary additive can completely inhibit resolution.

    • Solution (Normal Phase): Start with a mobile phase of Hexane/Isopropanol (IPA) or Hexane/Ethanol. Systematically vary the alcohol percentage (e.g., from 5% to 20%). A lower percentage of the polar alcohol modifier generally increases retention and can improve resolution, but excessively long retention times can lead to peak broadening.[7]

  • Cause 3: Inadequate System Equilibration. Chiral columns, especially polysaccharide-based ones, can require extended equilibration times to ensure the stationary phase surface is consistently conditioned by the mobile phase.

    • Solution: Ensure the column is flushed with at least 20-30 column volumes of the new mobile phase before the first injection. When changing mobile phases, always flush the entire HPLC system, including the pump, lines, and injector, to remove traces of previous solvents.[8]

Q2: My indanamine peaks are tailing significantly. What's causing this and how can I fix it?

A2: Peak tailing for basic compounds like indanamine is almost always caused by secondary ionic interactions with acidic sites on the silica support of the column.

  • Cause: Silanol Interactions. Residual, un-endcapped silanol groups (Si-OH) on the silica surface are acidic. The basic amine function of indanamine can interact strongly with these sites, leading to a portion of the analyte molecules being held back longer than the main peak, resulting in tailing.

    • Solution 1: Add a Basic Modifier. The most effective solution is to add a small amount of a basic additive to the mobile phase.[9] Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% (v/v) is standard practice. The additive acts as a competitor, neutralizing the active silanol sites and preventing the indanamine from interacting with them, resulting in sharp, symmetrical peaks.

    • Solution 2: Use a Deactivated Column. Modern, high-purity silica columns are better end-capped and have fewer active silanol sites. If you are using an older column, consider upgrading to one specifically designed for the analysis of basic compounds.

Q3: I had good resolution, but it has degraded over time. What should I do?

A3: A loss of performance indicates a change in the column's condition, often due to contamination or degradation of the stationary phase.

  • Cause 1: Column Contamination. Strongly adsorbed impurities from the sample matrix can accumulate at the head of the column, interfering with the chiral recognition mechanism.[10][11]

    • Solution: Implement a column washing procedure. For many robust, immobilized polysaccharide or Pirkle-type CSPs, flushing with a strong, non-restricted solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can remove contaminants (always check the column's instruction manual first).[10] Following the wash, the column must be thoroughly re-equilibrated with your mobile phase. Using a guard column is a cost-effective way to protect the analytical column from contaminants.[11]

  • Cause 2: Stationary Phase Degradation. This can occur if the column is exposed to incompatible solvents (e.g., using restricted solvents on a "coated" CSP) or extreme pH.[10]

    • Solution: Unfortunately, this is often irreversible. It highlights the critical importance of always checking solvent compatibility in the column care and use manual. Coated polysaccharide phases are particularly sensitive and can be damaged by solvents like THF, DCM, or ethyl acetate, which may dissolve the chiral polymer.[10]

Troubleshooting Workflow for Poor Resolution

The following diagram outlines a logical workflow for diagnosing and solving poor resolution issues.

G A Problem: Poor Resolution (Rs < 1.5) B Is the Chiral Column Appropriate for Indanamine? A->B Step 1: Column Check C Screen Alternative CSPs (e.g., Polysaccharide, Pirkle-type) B->C No D Is the Mobile Phase Optimized? B->D Yes L Resolution Achieved C->L E Adjust % Alcohol Modifier (e.g., 5-20% IPA) D->E No F Are Peaks Tailing? D->F Yes E->L G Add 0.1% DEA to Mobile Phase F->G Yes H Is Temperature a Factor? F->H No G->H G->L I Screen Temperatures (e.g., 15°C, 25°C, 40°C) H->I Maybe J Is Flow Rate Too High? H->J No I->J I->L K Decrease Flow Rate (e.g., from 1.0 to 0.7 mL/min) J->K Maybe J->L No, Consult Specialist K->L

Caption: A step-by-step workflow for troubleshooting poor chiral resolution.

Frequently Asked Questions (FAQs)

Q1: What are the best types of chiral stationary phases (CSPs) for indanamine isomers?

A1: There is no single "best" column, as structural analogues can behave differently. However, based on the aromatic and basic nature of indanamine, the following CSPs have the highest probability of success:

  • Polysaccharide-Derived CSPs: Columns with amylose or cellulose backbones derivatized with phenylcarbamates (e.g., tris(3,5-dimethylphenylcarbamate)) are highly versatile and effective.[2][3][12] They offer a complex array of interaction sites, including grooves and cavities, that facilitate chiral recognition.

  • Pirkle-Type (Brush-Type) CSPs: These phases, like the Whelk-O 1, are designed with π-electron acceptor and/or π-electron donor moieties.[5][13] This makes them ideal for separating molecules with aromatic rings, like indanamine, through strong π-π interactions.[4]

CSP TypeCommon Trade NamesPrimary Interaction MechanismsBest For
Polysaccharide Chiralpak®, Chiralcel®, Lux®π-π, Hydrogen Bonding, Steric InclusionBroad applicability, excellent starting point.
Pirkle (π-acceptor/donor) Whelk-O®, RegisPack™π-π Charge Transfer, Dipole-DipoleAromatic compounds, predictable interactions.[13]
Macrocyclic Glycopeptide Chirobiotic™Ionic, Hydrogen Bonding, InclusionIonizable and zwitterionic compounds.[14][15]

Caption: Comparison of common CSPs suitable for indanamine separation.

Q2: How does temperature affect my chiral separation?

A2: Temperature is a powerful but complex parameter for optimizing selectivity in chiral HPLC. Unlike reversed-phase chromatography where increasing temperature typically just shortens retention time, in chiral separations, it can have unpredictable effects on resolution.[16][17]

  • Thermodynamic Effects: Changing the temperature alters the thermodynamics (ΔH° and ΔS°) of the transient diastereomeric complexes formed between the enantiomers and the CSP.[16][17]

  • Observed Outcomes:

    • Improved Resolution: Sometimes, increasing temperature enhances resolution.

    • Decreased Resolution: More commonly, increasing temperature reduces resolution.

    • Reversal of Elution Order: In some cases, changing the temperature can cause the elution order of the enantiomers to swap.[18][19]

Expert Advice: Because the effect is unpredictable, temperature should be used as an optimization tool after a suitable column and mobile phase have been identified. Screening at three temperatures (e.g., 15°C, 25°C, and 40°C) can reveal if it's a useful parameter for your specific separation.

Chiral Recognition Mechanism on a Pirkle-Type CSP

Chiral recognition on a Pirkle-type CSP is often explained by the three-point interaction model. For one enantiomer to bind more strongly than the other, it must engage in at least three simultaneous interactions with the stationary phase, with at least one being stereochemically dependent.

G cluster_0 Pirkle-Type CSP (π-acceptor) cluster_1 Indanamine Enantiomer CSP_Pi π-Acceptor Ring (e.g., 3,5-DNB) CSP_H_Donor H-Bond Donor (-NH) CSP_Steric Steric Site Analyte_Pi Indane Ring (π-donor) Analyte_Pi->CSP_Pi π-π Stacking Analyte_H_Acceptor Amine Group (-NH2) Analyte_H_Acceptor->CSP_H_Donor Hydrogen Bonding Analyte_Substituent Substituent Analyte_Substituent->CSP_Steric Steric Hindrance

Sources

Technical Support Center: Investigating the Degradation of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Detailed degradation pathways for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine are not extensively documented in publicly available scientific literature. This guide provides a comprehensive framework based on established principles of organic chemistry and degradation patterns of analogous nitroaromatic and aminoindane compounds. The troubleshooting advice and protocols are intended to serve as a robust starting point for researchers in this specific area.

Introduction

This compound is a complex molecule featuring a nitroaromatic system and a sterically hindered primary amine on a substituted indane backbone. Understanding its stability and degradation profile is critical for its development and application, particularly in the pharmaceutical and life sciences sectors. This technical support center offers guidance on potential degradation pathways, troubleshooting common experimental challenges, and provides standardized protocols for initiating forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for this compound?

Based on its functional groups, the primary degradation pathways are likely to be nitroreduction, oxidation, and photodegradation.[1][2]

  • Nitroreduction: The nitro group (-NO2) is susceptible to reduction, especially under anaerobic or reducing conditions, to form nitroso (-NO), hydroxylamino (-NHOH), and ultimately the corresponding diamino derivative.[2] This is a common metabolic and chemical degradation route for nitroaromatic compounds.

  • Oxidation: The primary amino group (-NH2) and the pentamethyl-substituted indane ring are potential sites for oxidation. Oxidation of the amine can lead to the formation of imines, nitroso, or nitro compounds, while the alkyl groups could be hydroxylated.

  • Photodegradation: Aromatic nitro compounds can be sensitive to light.[3][4][5][6][7] Exposure to UV or even visible light may induce photochemical reactions, leading to a variety of degradation products.

Q2: My compound appears to be degrading even under standard storage conditions. What could be the cause?

Unintended degradation can be due to several factors:

  • Trace Impurities: Catalytic amounts of acidic, basic, or metallic impurities in your sample or storage solvent can accelerate degradation.

  • Oxygen Exposure: If your compound is sensitive to oxidation, exposure to atmospheric oxygen during handling and storage can be a factor. Consider storing under an inert atmosphere (e.g., argon or nitrogen).

  • Light Exposure: Even ambient laboratory light can be sufficient to initiate photodegradation over time for highly sensitive molecules.[3][4][5][6][7] Ensure storage in amber vials or in the dark.

  • Temperature Fluctuations: While stored at a low temperature, frequent removal from storage and exposure to room temperature can lead to freeze-thaw cycles and potential moisture condensation, which might facilitate hydrolysis or other reactions.

Q3: I am observing unexpected peaks in my LC-MS analysis. How can I begin to identify them?

A systematic approach is key:

  • Blank Analysis: Always run a blank (solvent) injection to rule out contamination from your mobile phase or system.

  • Mass-to-Charge Ratio (m/z): Analyze the m/z of the unexpected peaks. Do they correspond to predicted degradation products? For example, a +16 Da shift could indicate oxidation (addition of oxygen), while a -30 Da shift (loss of NO) followed by +2 H could suggest nitro to amino reduction.

  • Tandem Mass Spectrometry (MS/MS): If your instrument has MS/MS capability, fragment the parent ion of the unknown peak. The fragmentation pattern can provide structural clues.

  • Forced Degradation: Run a forced degradation study (see protocol below). By intentionally degrading your sample under specific conditions (e.g., acid, base, peroxide), you can often generate the same unknown peaks in higher abundance, making them easier to characterize.

Troubleshooting Guide

Issue Potential Causes Recommended Actions
Poor Chromatographic Peak Shape (Tailing or Fronting) - Interaction of the basic amine with acidic silanols on the column. - Inappropriate mobile phase pH. - Column degradation.- Use a mobile phase with a buffer (e.g., 0.1% formic acid or ammonium formate) to ensure consistent ionization of the analyte. - Operate the mobile phase at a pH that is at least 2 units away from the pKa of the amine to ensure it is fully protonated. - Use an end-capped column or a column specifically designed for basic compounds. - Replace the column if it's old or has been exposed to harsh conditions.
Low Sensitivity / No Signal in MS - Inefficient ionization. - Analyte degradation in the ion source. - Matrix effects (ion suppression).[8]- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature). - Ensure the mobile phase is compatible with your ionization mode (e.g., acidic for positive ESI). - Check for analyte stability at the ion source temperature.[8] - Improve sample cleanup to remove interfering matrix components. - Dilute the sample to reduce matrix effects.
Inconsistent Retention Times - Fluctuations in mobile phase composition. - Temperature variations. - Column equilibration issues.- Ensure mobile phases are properly degassed and mixed. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
High Background Noise - Contaminated mobile phase or solvents. - Leaks in the LC system. - Contamination from previous samples (carryover).- Use high-purity LC-MS grade solvents and additives. - Perform a system leak check. - Implement a robust needle and column wash method between injections.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the sample under various stress conditions to understand its stability profile and generate degradation products for identification, as recommended by ICH guidelines.[9]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place 1 mL of the stock solution in a clear vial and incubate at 60°C for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear quartz cuvette or vial to a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy, as per ICH Q1B guidelines.[3][4][5][6][7] A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 2, 8, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 10 µg/mL with the initial mobile phase.

  • Analyze by a stability-indicating LC-MS method.

Protocol 2: Stability-Indicating LC-MS Method

Liquid Chromatography:

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) %B
    0.0 10
    15.0 90
    18.0 90
    18.1 10

    | 22.0 | 10 |

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-1000.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Gas Flow: Optimized for the specific instrument.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothesized degradation pathways and a general workflow for their investigation.

cluster_main Hypothesized Degradation Pathways cluster_reduction Nitroreduction cluster_oxidation Oxidation cluster_photo Photodegradation Parent 1,1,3,3,6-Pentamethyl- 7-nitro-5-indanamine Nitroso Nitroso Intermediate Parent->Nitroso +2H, -O Oxidized_Amine Oxidized Amine (e.g., Imine) Parent->Oxidized_Amine -2H Hydroxylated_Ring Hydroxylated Alkyl Group Parent->Hydroxylated_Ring +O Photoproducts Various Photoproducts Parent->Photoproducts Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Diamino Diamino Product Hydroxylamino->Diamino

Caption: Hypothesized degradation pathways for this compound.

cluster_workflow Degradation Study Workflow Start Define Study Objectives LCMS_Dev Develop Stability-Indicating LC-MS Method Start->LCMS_Dev Forced_Deg Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Analysis Analyze Stressed Samples Forced_Deg->Analysis LCMS_Dev->Forced_Deg Peak_ID Identify Degradation Peaks (m/z, MS/MS) Analysis->Peak_ID Characterize Characterize Major Degradants Peak_ID->Characterize Pathway Propose Degradation Pathways Characterize->Pathway Report Generate Stability Report Pathway->Report

Caption: General workflow for a degradation study of a novel compound.

References

  • BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines. [Link]

  • ICH. (n.d.). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]

  • Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Pharmazie, 58(12), 877-880. [Link]

  • Atlas Material Testing Technology. (2020). Photostability of Pharmaceuticals. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Dong, M. W. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. LCGC North America, 32(8), 564-571. [Link]

  • JRC Publications Repository. (n.d.). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from mel. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]

  • Patel, B. A., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 223–231. [Link]

  • Haveren, J. V., et al. (1998). Degradation of nitroaromatic compounds by microorganisms. FEMS Microbiology Reviews, 22(4), 253-272. [Link]

  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. [Link]

  • Szabó, B., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Food Control, 137, 108929. [Link]

  • Mazumder, M., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 20(5), 3994. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Agilent. (n.d.). LC/MS Troubleshooting Guide. [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS. [Link]

  • NIOSH. (2002). amines, aromatic. [Link]

  • BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Jhu, S. C., et al. (2020). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Chromatography A, 1629, 461498. [Link]

  • ResearchGate. (n.d.). Biodegradation of Nitrophenol Compounds. [Link]

  • CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

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Technical Support Center: Troubleshooting Peak Tailing in the GC Analysis of Aminoindanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Gas Chromatography (GC) analysis of aminoindanes. This resource provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome the common issue of peak tailing and achieve robust, reproducible results.

Understanding the Challenge: Why Do Aminoindanes Tail in GC Analysis?

Peak tailing, characterized by an asymmetrical peak shape with a drawn-out trailing edge, is a frequent obstacle in the GC analysis of polar and basic compounds like aminoindanes.[1][2] This phenomenon can significantly compromise peak integration, leading to inaccurate quantification and reduced resolution between closely eluting analytes.[3]

The primary cause of peak tailing for aminoindanes lies in their chemical nature. The basic amino group (-NH₂) readily interacts with acidic active sites within the GC system.[2] These active sites are predominantly silanol groups (Si-OH) present on the surfaces of glass inlet liners, the fused silica column, and any glass wool packing material.[4] This interaction, a form of secondary retention, delays the elution of a portion of the analyte molecules, resulting in the characteristic tail.

Furthermore, the accumulation of non-volatile sample matrix components at the head of the column can create new active sites, exacerbating the problem over time.[5]

A Systematic Approach to Troubleshooting Peak Tailing

A logical and systematic approach is crucial for efficiently diagnosing and resolving peak tailing issues. This guide is structured to address potential problems starting from the most common and easily rectifiable, moving towards more involved solutions.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow cluster_physical Physical Troubleshooting cluster_chemical Chemical Troubleshooting start Peak Tailing Observed for Aminoindane all_peaks_tail Do all peaks in the chromatogram tail? start->all_peaks_tail physical_issue Likely a Physical Issue: - Poor column cut/installation - Dead volume - System leak all_peaks_tail->physical_issue Yes chemical_issue Likely a Chemical Issue: - Active sites in the system - Column contamination - Analyte-specific interactions all_peaks_tail->chemical_issue No check_installation 1. Verify Column Installation (Correct depth, clean cut) physical_issue->check_installation inlet_maintenance 1. Inlet Maintenance (Replace liner with a deactivated one) chemical_issue->inlet_maintenance leak_check 2. Perform Leak Check (Inlet and detector fittings) check_installation->leak_check replace_consumables 3. Replace Septum and Ferrules leak_check->replace_consumables end Problem Resolved? replace_consumables->end Re-analyze trim_column 2. Trim Column Inlet (Remove contaminated section) inlet_maintenance->trim_column column_conditioning 3. Condition the Column trim_column->column_conditioning derivatization 4. Consider Derivatization column_conditioning->derivatization derivatization->end Re-analyze

Caption: A logical workflow for diagnosing and resolving peak tailing in GC analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My aminoindane peak is tailing, but my non-polar internal standard looks fine. What's the likely cause?

This is a classic sign of a chemical interaction issue rather than a physical problem with your GC system.[3] When only polar or basic compounds like aminoindanes tail while non-polar compounds elute with good peak shape, it strongly suggests that the amino groups are interacting with active sites in the system.

Solution:

  • Inlet Liner: The first and most critical component to check is the inlet liner. A standard, non-deactivated glass liner is a major source of active silanol groups.[4] Replace your current liner with a high-quality, base-deactivated liner.

  • Column Choice: If you are not already, consider using a column specifically designed for the analysis of basic compounds. Columns with a base-deactivated surface and a low-polarity stationary phase, such as an Rtx-5 Amine, are highly recommended.[6][7][8] These columns have a specially treated surface to reduce the interaction with basic analytes.

Q2: All the peaks in my chromatogram, including the solvent peak, are tailing. What should I investigate first?

When all peaks exhibit tailing, the problem is more likely to be physical or related to improper setup rather than chemical in nature.[3] This indicates a disruption in the carrier gas flow path that affects all compounds indiscriminately.

Solutions in Order of Priority:

  • Column Installation: An improperly installed column is a very common cause of universal peak tailing.

    • Poor Column Cut: The end of the column at the inlet must be a clean, 90-degree cut. A jagged or angled cut can create turbulence in the gas flow.[5] Use a ceramic scoring wafer or a diamond scribe to make a clean break and inspect the cut with a magnifying tool.

    • Incorrect Insertion Depth: The column must be inserted to the correct depth in the inlet as specified by your instrument manufacturer. If it's too high or too low, it can create unswept (dead) volumes, leading to tailing.[1]

  • System Leaks: A small leak at the inlet septum nut or the column fittings can disrupt the carrier gas flow and cause peak tailing. Perform a thorough leak check of all connections with an electronic leak detector.

Q3: I've started seeing peak tailing for my aminoindane after several weeks of good performance. What could be the reason?

This gradual degradation in performance often points to contamination of the GC system, particularly at the front of the column.[5] Repeated injections of samples, especially those with complex matrices, can lead to the accumulation of non-volatile residues. These residues can either be active themselves or expose the underlying active sites of the column.

Solution: Column and Inlet Maintenance

  • Inlet Maintenance: Begin by performing routine maintenance on your inlet. Replace the septum, O-ring, and most importantly, the inlet liner.[9] Even deactivated liners will become contaminated over time.

  • Column Trimming: If inlet maintenance doesn't resolve the issue, the front section of your analytical column is likely contaminated. Trimming 15-20 cm from the inlet end of the column can remove the contaminated section and restore performance.[2][5]

Q4: I've tried everything above, but I still have significant peak tailing. What is my next option?

If you've addressed all potential system and maintenance issues and peak tailing persists, the inherent basicity and polarity of the aminoindane may be too challenging for direct analysis under your current conditions. In this case, derivatization is a powerful technique to improve peak shape.[10]

What is Derivatization? Derivatization is a chemical reaction that converts the polar amino group into a less polar, more volatile, and more thermally stable derivative.[11] This is typically done by replacing the active hydrogens on the amine with a non-polar group. For aminoindanes, acylation or silylation are common derivatization strategies.[10] A study on the GC-MS analysis of eight aminoindanes found that derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF) significantly reduced peak tailing and improved the overall chromatographic results.[10]

Detailed Experimental Protocols

Here are detailed, step-by-step methodologies for key troubleshooting and optimization procedures.

Protocol 1: GC Inlet Maintenance
  • Cool Down and Depressurize: Ensure the GC inlet temperature is below 50°C and turn off the carrier gas flow to the inlet.

  • Remove Old Components: Loosen and remove the septum nut. Take out the old septum and the inlet liner. A pair of tweezers may be needed to carefully remove the liner.

  • Clean the Inlet (if necessary): If visible residue is present, gently wipe the accessible surfaces of the inlet with a lint-free swab lightly dampened with a suitable solvent like methanol or acetone.

  • Install New Liner and Septum: Wearing clean, lint-free gloves, insert a new, base-deactivated liner into the inlet. Place a new septum on top and secure the septum nut. Do not overtighten, as this can damage the septum.

  • Pressurize and Check for Leaks: Restore the carrier gas flow. Use an electronic leak detector to check for leaks around the septum nut and column fitting.

  • Equilibrate: Allow the system to purge with carrier gas for 10-15 minutes before heating the inlet to your method's setpoint temperature.

Protocol 2: GC Column Trimming
  • Cool Down and Depressurize: Cool the GC oven and inlet to a safe temperature and turn off the carrier gas.

  • Disconnect the Column: Carefully loosen and disconnect the column nut from the inlet.

  • Trim the Column: Using a ceramic scoring wafer or a diamond-tipped scribe, make a clean, square score on the column tubing approximately 15-20 cm from the inlet end.[5] Gently snap the column at the score mark.

  • Inspect the Cut: Use a magnifying tool to ensure the cut is clean and at a 90-degree angle, with no jagged edges or shards.[5] A poor cut can itself cause peak distortion.

  • Reinstall the Column: Re-install the trimmed column into the inlet at the correct depth according to your instrument's manual.

  • Pressurize and Check for Leaks: Restore the carrier gas flow and perform a leak check at the inlet fitting.

  • Brief Conditioning (if necessary): If a significant length of the column was removed, a brief conditioning may be necessary to ensure a stable baseline.

Protocol 3: Column Conditioning (for a new or trimmed column)
  • Disconnect from Detector: To prevent contamination of the detector (especially an MS source), disconnect the column from the detector port.

  • Purge the Column: With the oven at an ambient temperature (e.g., 40°C), purge the column with carrier gas for 15-20 minutes to remove any oxygen.

  • Program the Oven Ramp: Set the oven temperature to ramp at 5-10°C/min up to the conditioning temperature. The final conditioning temperature should be about 20°C above the maximum temperature of your analytical method but must not exceed the column's maximum specified temperature limit.[12]

  • Hold Temperature: Hold the column at the conditioning temperature for 1-2 hours. For columns specifically designed for amines, a shorter conditioning time may be sufficient.

  • Cool Down and Reconnect: After conditioning, cool down the oven. Reconnect the column to the detector and perform a leak check.

  • Equilibrate System: Heat the system to your method's operating temperatures and allow it to fully equilibrate before running any samples.

Data Presentation: Impact of Troubleshooting Steps

The following table summarizes the expected improvements in peak asymmetry after implementing key troubleshooting steps. The Asymmetry Factor (As) is a measure of peak tailing, with a value of 1.0 indicating a perfectly symmetrical peak. Values greater than 1.5 are generally considered to indicate significant tailing.[13]

Troubleshooting Step ImplementedAnalyteExpected Asymmetry Factor (As)Observations
Baseline (No Action) 2-Aminoindane> 2.0Severe peak tailing, difficult integration.
After Inlet Maintenance 2-Aminoindane1.5 - 1.8Noticeable improvement, but some tailing may persist.
After Column Trimming 2-Aminoindane1.3 - 1.6Further improvement in peak shape.
Using Base-Deactivated Column 2-Aminoindane1.1 - 1.4Significant reduction in tailing, more symmetrical peak.
After Derivatization Derivatized 2-Aminoindane1.0 - 1.2Excellent peak symmetry, sharp and well-defined peak.[10]

Physicochemical Properties of a Representative Aminoindane

Understanding the properties of your analyte is key to developing a robust analytical method.

PropertyValue (for 2-Aminoindane)Implication for GC Analysis
Molecular Formula C₉H₁₁N
Molecular Weight 133.19 g/mol
pKa 9.7 (approx.)The basic nature (high pKa) of the amino group is the primary driver for interactions with acidic silanol sites in the GC system.[14][15]
Topological Polar Surface Area 26 ŲThis indicates a degree of polarity that can contribute to interactions with the stationary phase and active sites.[14]

References

  • Phenomenex. GC Troubleshooting Guide. [Link]

  • ProQuest. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) of Eight Aminoindanes. [Link]

  • Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. [Link]

  • LabRulez GCMS. Peak Tailing in GC Trace Analysis. [Link]

  • Element Lab Solutions. (2022). GC Diagnostic Skills I | Peak Tailing. [Link]

  • Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. [Link]

  • ResearchGate. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. [Link]

  • Rose, K. M., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1333-1343. [Link]

  • Element Lab Solutions. (2022). Troubleshooting GC peak shapes. [Link]

  • Agilent Technologies. GC Troubleshooting Guide Poster. [Link]

  • Rose, K. M., et al. (2021). Gas chromatography-mass spectrometry of eight aminoindanes: 2-Aminoindane, N-methyl-2-, 5-methoxy-, 5-methoxy-6-methyl-, 4,5-methylenedioxy-, 5,6-methylenedioxy- and 5-iodo-2-aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry, 35(24), e9207. [Link]

  • ResearchGate. (2021). Gas chromatography–mass spectrometry of eight aminoindanes.... [Link]

  • Restek Corporation. Rtx-5 Amine GC Capillary Column, 15 m, 0.25 mm ID, 0.50 µm. [Link]

  • Restek Corporation. Rtx-5 Amine GC Capillary Column, 30 m, 0.32 mm ID, 1.50 µm. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolomics, 1(2), 163-171. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76310, 2-Aminoindane. [Link]

  • Phenomenex. Derivatization for Gas Chromatography. [Link]

  • Analytics-Shop. Rtx-5 Amine GC Capillary Column, 15 m, 0.25 mm ID, 1 µm. [Link]

  • Drawell. 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. [Link]

  • SCION Instruments. Gas Chromatography GC Troubleshooting Guide. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Restek Corporation. Rtx-5 Amine GC Capillary Column, 30 m, 0.32 mm ID, 1.00 µm. [Link]

  • Restek Corporation. Rtx-5 Amine GC Capillary Column, 30 m, 0.25 mm ID, 1.00 µm. [Link]

  • Lucidity Systems. (2024, August 1). How to decide which solvents to use for GC analysis and sample preparation [Video]. YouTube. [Link]

  • Wang, X., et al. (2015). Desorption Kinetics and Mechanisms of CO2 on Amine-Based Mesoporous Silica Materials. Materials, 8(11), 7486-7500. [Link]

  • ResearchGate. (2020). Amine-impregnated as-synthesized silicas for CO2 capture: Experimental study and mechanism analysis. [Link]

  • ResearchGate. (2015). What is the basic principle for choosing solvents for GC-MS analysis?. [Link]

  • MDPI. (2021). Amine-Functionalized Mesoporous Silica Adsorbent for CO2 Capture in Confined-Fluidized Bed: Study of the Breakthrough Adsorption Curves as a Function of Several Operating Variables. [Link]

  • Element Lab Solutions. (2021). Solvent Choice for GC Injection. [Link]

  • Bacsik, Z., et al. (2011). Mechanisms and Kinetics for Sorption of CO2 on Bicontinuous Mesoporous Silica Modified with n-Propylamine. Langmuir, 27(17), 11118-11128. [Link]

  • ResearchGate. (2012). Mechanism and Kinetics of CO2 Adsorption on Surface Bonded Amines. [Link]

  • Chromatography Today. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • University of Guelph. Amino Acid Properties: Polarity and Ionization. [Link]

  • Reddit. (2019). How to use pKa to determine drug is basic or acidic, and what does pka (strongest basic/acidic) mean?. [Link]

  • The Organic Chemistry Tutor. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3 - Biochemistry for MCAT, DAT, NEET, GCSE [Video]. YouTube. [Link]

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Technical Support Center: Enhancing the Stability of Nitroaromatic Amines in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Nitroaromatic amines are a critical class of compounds, indispensable as intermediates in the synthesis of dyes, pharmaceuticals, and polymers. However, their utility is often challenged by their inherent instability in solution. Researchers, scientists, and drug development professionals frequently encounter issues with degradation, leading to inconsistent experimental results, loss of valuable material, and compromised product purity. This guide provides expert insights, troubleshooting advice, and validated protocols to help you understand the root causes of instability and implement effective strategies to preserve the integrity of your nitroaromatic amine solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of nitroaromatic amines.

Q1: Why is my nitroaromatic amine solution changing color (e.g., turning yellow, brown, or black)?

A: Color change is a classic indicator of chemical degradation. Nitroaromatic amines are susceptible to two primary degradation pathways: oxidation of the amine group and reduction of the nitro group.[1][2] Both processes can be initiated or accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The resulting degradation products, such as nitroso and hydroxylamine intermediates, are often highly colored conjugated molecules.[3]

Q2: What is the single most important factor to control for enhancing stability?

A: While stability is multifactorial, minimizing exposure to oxygen is often the most critical step. The amine functional group is readily oxidized, and this process is significantly accelerated by atmospheric oxygen. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can dramatically improve stability.[4]

Q3: What is the optimal pH for storing my compound in an aqueous or semi-aqueous solution?

A: The optimal pH is compound-specific, but generally, a slightly acidic to neutral pH (around 4-7) is preferable. In highly acidic conditions, the amine group is protonated, which can offer some protection against oxidation. However, very strong acids can promote hydrolysis or other reactions.[5] Conversely, alkaline conditions can deprotonate the amine, making it more susceptible to oxidation. It is crucial to perform a pH stability study for your specific compound.

Q4: Can I store my prepared solutions at room temperature?

A: It is strongly discouraged. Chemical reaction rates, including degradation, generally increase with temperature. For short-term storage (hours to a few days), refrigeration (2-8 °C) is recommended.[6] For long-term storage, freezing (-20 °C or -80 °C) is often necessary. Always verify that your compound is soluble and stable upon freeze-thaw cycles.[7]

Q5: What type of container should I use for storage?

A: Use amber glass vials or containers wrapped in aluminum foil to protect against light-induced (photolytic) degradation.[7][8][9] Ensure the container has a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to prevent solvent evaporation and oxygen ingress.[10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Root Cause(s) Recommended Actions & Solutions
Rapid degradation observed in HPLC/UPLC analysis (e.g., new peaks appearing, main peak decreasing). 1. Oxygen in Mobile Phase: Dissolved oxygen can cause on-column degradation, especially with metal columns. 2. Light Exposure in Autosampler: Clear autosampler vials allow for photodecomposition. 3. Reactive Solvent: The sample solvent (diluent) may be reacting with the compound. 4. Unstable Sample Solution: The sample was prepared too far in advance or stored improperly before injection.1. Degas Mobile Phase: Sparge all mobile phases with helium or nitrogen. 2. Use Amber Vials: Use amber or UV-protected autosampler vials. 3. Solvent Study: Test different diluents. A slightly acidic, deoxygenated aqueous/organic mixture often works well. 4. Prepare Fresh: Prepare samples immediately before analysis or keep the autosampler tray cooled.[11]
Inconsistent results between experimental batches or over time. 1. Atmospheric Exposure: Inconsistent exposure to air during weighing and dissolution. 2. Solvent Purity: Using solvents of varying quality or age (e.g., containing peroxide impurities). 3. Inconsistent Storage: Variations in storage temperature or light exposure.1. Standardize Handling: Work quickly and consider handling highly sensitive compounds in a glovebox under an inert atmosphere. 2. Use High-Purity Solvents: Use fresh, HPLC-grade or higher solvents. Test for peroxides in older ether solvents. 3. Strict Storage Protocol: Adhere strictly to validated storage conditions (see Protocol 1 below).[8][12][13]
Precipitate forms in the solution upon storage. 1. Poor Solubility: The chosen solvent may not be optimal for the required concentration. 2. Degradation Product Insolubility: A degradation product may be less soluble than the parent compound. 3. Temperature Effects: The compound may be precipitating out at lower storage temperatures (e.g., in the refrigerator).1. Solubility Screening: Determine the compound's solubility in various solvents to find the most suitable one. 2. Analyze Precipitate: If possible, isolate and analyze the precipitate to confirm if it is a degradant. 3. Co-Solvent System: Consider using a co-solvent system. Before refrigerating, ensure the compound remains in solution at the lower temperature.

Part 3: Key Mechanisms & Workflows

Understanding the "why" behind stabilization is crucial. The following diagrams illustrate the primary degradation pathways and a logical workflow for developing a stability-indicating method.

Degradation Pathways

The instability of nitroaromatic amines is primarily driven by the reactivity of the nitro and amine functional groups. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to certain reactions, while the amine group is prone to oxidation.[14]

cluster_main Primary Degradation Pathways cluster_oxidation Oxidative Pathway cluster_reduction Reductive Pathway Parent Nitroaromatic Amine (Ar-NH2-NO2) Oxidation Oxidation of Amine Group Parent->Oxidation O2, Light, Metal Ions Reduction Reduction of Nitro Group Parent->Reduction Reducing Agents, Light Oxidized_Products Colored Polymers & Oxidized Species Oxidation->Oxidized_Products Nitroso Nitroso Intermediate (Ar-NH2-NO) Reduction->Nitroso Hydroxylamine Hydroxylamine Intermediate (Ar-NH2-NHOH) Nitroso->Hydroxylamine

Caption: Key degradation routes for nitroaromatic amines.

Experimental Workflow for Stability Assessment

A systematic approach is essential for identifying optimal storage conditions. This workflow outlines the key steps from initial assessment to a validated storage protocol.

cluster_workflow Workflow: Investigating and Enhancing Solution Stability A Step 1: Baseline Analysis Prepare fresh solution and analyze immediately (HPLC, LC-MS). This is your T=0 reference. B Step 2: Forced Degradation Study Expose solution to stress conditions: Acid, Base, Heat, Light (UV/Vis), Oxidizer (H2O2). A->B C Step 3: Identify Degradants Use mass spectrometry (MS) or other techniques to identify major degradation products. B->C D Step 4: Develop Stability-Indicating Method Optimize HPLC method to separate parent compound from all degradants. C->D E Step 5: Design Stability Study Matrix Test variables: Temperature (-20°C, 4°C, 25°C), Atmosphere (Air, N2, Ar), Light (Amber vs. Clear vials). D->E F Step 6: Execute & Analyze Analyze samples at defined time points (e.g., 1, 3, 7, 14 days) using the validated method. E->F G Step 7: Establish Optimal Conditions Determine the storage conditions that result in <2% degradation over the desired period. F->G

Sources

Technical Support Center: Refining Purification Protocols for Crude Nitroaromatic Products

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support and troubleshooting for the purification of crude nitroaromatic products. The following sections offer a combination of theoretical principles, practical step-by-step protocols, and solutions to common challenges encountered in the laboratory.

Section 1: Recrystallization – The Primary Purification Workhorse

Recrystallization is often the first and most effective method for purifying solid nitroaromatic compounds. Its success hinges on the principle of differential solubility. The ideal solvent will dissolve the target compound and impurities at an elevated temperature but will only allow the desired compound to crystallize upon cooling, leaving the impurities in the mother liquor.

Frequently Asked Questions (FAQs) & Troubleshooting for Recrystallization

Q1: How do I select the optimal solvent for my nitroaromatic compound?

A1: The ideal solvent should have a steep solubility curve for your compound, meaning it is highly soluble at the solvent's boiling point and sparingly soluble at lower temperatures (e.g., 0-4 °C).[1] This temperature-dependent solubility is crucial for maximizing the recovery of your product. Additionally, the solvent should either completely dissolve impurities even at low temperatures or not dissolve them at all, allowing for their removal through filtration.[1] The solvent must also be chemically inert to your nitroaromatic compound.[1]

Q2: What is the role of polarity in solvent selection for nitroaromatic compounds?

A2: Nitroaromatic compounds are generally polar due to the electron-withdrawing nature of the nitro group(s). Following the "like dissolves like" principle, polar solvents are often effective for dissolving them.[1] However, the overall polarity is also influenced by other substituents on the aromatic ring. For instance, the presence of an amino group in nitroanilines affects their solubility.[1] Alcoholic solvents are often a good starting point for nitroaryl compounds.[1]

Q3: When is a mixed solvent system necessary?

A3: A mixed solvent system is employed when no single solvent meets all the ideal criteria.[1] This is particularly useful when a compound is excessively soluble in one solvent and poorly soluble in another.[1] The process typically involves dissolving the nitroaromatic compound in a minimal amount of the "good" solvent (in which it is highly soluble) at an elevated temperature. Then, the "poor" solvent (in which it is sparingly soluble) is added dropwise until the solution becomes cloudy, indicating the saturation point.[1] A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. A common example of a miscible solvent pair is ethanol-water.[1]

Troubleshooting Common Recrystallization Problems
Problem Potential Cause(s) Solution(s)
"Oiling Out" (Product separates as a liquid instead of crystals)The melting point of the compound is lower than the boiling point of the solvent.[1][2] High concentration of impurities.[1][2]Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation temperature.[1][2] Allow the solution to cool more slowly.[1][2] Consider a different solvent with a lower boiling point or a mixed solvent system.[1]
No Crystal Formation Upon Cooling The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod.[1] Add a seed crystal of the pure compound. Cool the solution further in an ice-salt bath.[1] If these fail, reduce the solvent volume by gentle heating and allow it to cool again.[1]
Low Yield of Recrystallized Product Using an excessive amount of solvent.[1] Premature crystallization during hot filtration.[1] Washing the collected crystals with a solvent that is not ice-cold.[1] The chosen solvent is too effective, keeping a significant portion of the product dissolved even at low temperatures.[1]Use the minimum amount of near-boiling solvent to dissolve the crude product.[1] Pre-heat the funnel and flask for hot filtration.[1] Always wash the final crystals with a minimal amount of ice-cold solvent.[1] Cool the filtrate (mother liquor) in an ice bath to recover more product.[1]
Rapid Crystallization The solution is too concentrated.Reheat the solution and add a small amount of extra solvent to slow down the crystal growth, which helps in excluding impurities.[3]
Experimental Protocol: Step-by-Step Recrystallization
  • Solvent Selection: Use preliminary small-scale tests to identify a suitable solvent or solvent pair.

  • Dissolution: Place the crude nitroaromatic compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): To remove insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-heated funnel and filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[1]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Logical Workflow for Recrystallization Troubleshooting

G start Crude Nitroaromatic Product dissolve Dissolve in minimum hot solvent start->dissolve cool Cool solution dissolve->cool crystals_form Crystals Form? cool->crystals_form collect Collect and dry crystals crystals_form->collect Yes oiling_out Product Oils Out? crystals_form->oiling_out No end Pure Product collect->end no_crystals No Crystals induce Induce Crystallization (scratch, seed) no_crystals->induce still_no_crystals Still No Crystals? induce->still_no_crystals still_no_crystals->cool No, crystals form reduce_solvent Reduce solvent volume still_no_crystals->reduce_solvent Yes reduce_solvent->cool oiling_out->no_crystals No reheat_add_solvent Reheat, add more solvent, cool slowly oiling_out->reheat_add_solvent Yes reheat_add_solvent->cool change_solvent Change solvent/solvent system reheat_add_solvent->change_solvent If problem persists change_solvent->start G start Crude Mixture tlc Run TLC with various solvent systems start->tlc rf_check Good separation with Rf ~0.3? tlc->rf_check pack_column Pack column rf_check->pack_column Yes adjust_solvent Adjust solvent polarity rf_check->adjust_solvent No load_sample Load sample pack_column->load_sample elute Elute and collect fractions load_sample->elute analyze_fractions Analyze fractions by TLC elute->analyze_fractions combine_pure Combine pure fractions analyze_fractions->combine_pure evaporate Evaporate solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product adjust_solvent->tlc

Sources

Minimizing by-product formation in indanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing By-Product Formation for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Common Issues in Indanamine Synthesis

This section addresses specific problems that can arise during the synthesis of indanamine, primarily through the widely used method of reductive amination of 1-indanone.

Problem 1: High Levels of Over-Reduced By-Product (Aminoindane)

Question: My reaction is producing a significant amount of 2,3-dihydro-1H-inden-1-amine (aminoindane) in addition to my target 1-indanamine. What causes this over-reduction, and how can I prevent it?

Answer:

The formation of aminoindane is a common issue stemming from the reduction of the indanone starting material or the indanamine product itself. The mechanism involves the reduction of the carbonyl group of 1-indanone to a hydroxyl group, which is then further reduced to a methylene group, or the hydrogenolysis of the C-N bond in indanamine.

Root Causes and Mitigation Strategies:

  • Harsh Reducing Agents: Strong hydride donors like lithium aluminum hydride (LiAlH₄) can easily lead to over-reduction.

    • Recommendation: Opt for milder and more selective reducing agents. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice for reductive aminations as it is less likely to reduce the carbonyl group of the starting material directly.[1] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly at a controlled pH.

  • High Reaction Temperature and Pressure: Elevated temperatures and hydrogen pressures (in catalytic hydrogenation) can promote non-selective reductions.

    • Recommendation: Conduct the reaction at lower temperatures. For catalytic hydrogenation, optimizing to the lowest effective hydrogen pressure can significantly reduce over-reduction.

  • Catalyst Choice: The nature of the catalyst in catalytic hydrogenation plays a critical role.

    • Recommendation: Palladium-based catalysts, while effective for imine reduction, can sometimes promote hydrogenolysis.[2][3] Screening different catalysts, such as platinum or rhodium-based systems, may offer better selectivity.

Experimental Protocol to Minimize Over-Reduction:

  • To a solution of 1-indanone and the amine source (e.g., ammonia or an ammonium salt) in a suitable solvent (e.g., methanol, dichloromethane), add sodium triacetoxyborohydride portion-wise at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction carefully with water or a dilute acid.

  • Extract the product into an organic solvent and proceed with purification.

dot

Caption: Pathway of over-reduction in indanamine synthesis.

Problem 2: Formation of Diastereomeric Impurities in Asymmetric Synthesis

Question: I am performing an asymmetric synthesis of a specific indanamine enantiomer, but I am observing the formation of the undesired diastereomer. How can I improve the diastereoselectivity of my reaction?

Answer:

The formation of diastereomers is a key challenge in asymmetric synthesis. In the context of indanamine synthesis, this typically occurs during the reduction of a chiral imine or enamine intermediate. The stereochemical outcome is determined by the facial selectivity of the hydride attack on the C=N double bond.

Factors Influencing Diastereoselectivity:

  • Chiral Catalyst/Auxiliary: The choice of chiral ligand or auxiliary is paramount. The steric and electronic properties of the catalyst create a chiral environment that favors the formation of one diastereomer over the other.

    • Recommendation: For asymmetric hydrogenation, catalysts based on rhodium, iridium, or ruthenium with chiral phosphine ligands (e.g., BINAP, DuPhos) are commonly employed.[4][5][6] It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.

  • Reaction Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity as the energy difference between the diastereomeric transition states becomes more significant.

  • Solvent: The solvent can influence the conformation of the substrate-catalyst complex and thus affect the stereochemical outcome.

    • Recommendation: Experiment with a range of solvents with varying polarities and coordinating abilities.

Experimental Protocol for High Diastereoselectivity (Asymmetric Hydrogenation):

  • In a glovebox, charge a pressure reactor with the imine substrate, the chiral catalyst (e.g., a Rh-DuPhos complex), and a degassed solvent (e.g., methanol or toluene).

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Stir the reaction at a controlled temperature until the reaction is complete.

  • Carefully vent the reactor and work up the reaction mixture.

  • Determine the diastereomeric ratio using chiral HPLC or NMR analysis.

dot

Caption: Facial attack on a chiral imine leading to diastereomers.

Problem 3: Presence of Dimeric Impurities

Question: My final product is contaminated with a high molecular weight impurity that I suspect is a dimer. How are these dimers formed and how can I avoid them?

Answer:

Dimer formation can occur through several pathways, often involving the reaction of the indanamine product with unreacted starting material or intermediates. One common mechanism is the formation of a secondary enamine from the indanamine product and 1-indanone, which can then react further.

Conditions Favoring Dimerization:

  • High Concentrations: Running the reaction at high concentrations of starting materials can increase the likelihood of bimolecular side reactions.

  • Prolonged Reaction Times: Allowing the reaction to proceed for an extended period after the primary reaction is complete can provide more opportunities for side reactions to occur.

  • Excess Aldehyde/Ketone: An excess of 1-indanone can react with the newly formed indanamine.

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the amine source to ensure complete conversion of the 1-indanone.

  • Gradual Addition: Add the reducing agent slowly to the reaction mixture to maintain a low concentration of the reactive imine intermediate.

  • Monitor the Reaction: Closely monitor the reaction progress and stop it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing indanamine?

The most prevalent method is the reductive amination of 1-indanone . This one-pot reaction involves the condensation of 1-indanone with an amine source (like ammonia or an ammonium salt) to form an imine, which is then reduced in situ to the desired indanamine.[1][7] Another important route, particularly for chiral indanamines, is the asymmetric hydrogenation of a pre-formed imine or enamine derived from 1-indanone, using a chiral catalyst.[5][8][9][10]

Q2: How can I effectively monitor the progress of my indanamine synthesis?

Thin-Layer Chromatography (TLC) is a quick and convenient method for qualitative monitoring. Use a suitable eluent system (e.g., ethyl acetate/hexane) to separate the starting material (1-indanone), the indanamine product, and any major by-products. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative and detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.[11][12][13][14][15] It allows for the separation and identification of volatile components, including the desired product and various impurities.

Q3: What are the best practices for purifying indanamine?

The purification strategy depends on the nature of the impurities.

  • Crystallization: If the indanamine is a solid, crystallization is an excellent method for removing minor impurities.[16][17][18][19] The hydrochloride salt of indanamine is often crystalline and can be purified by recrystallization from a suitable solvent system like isopropanol/water.

  • Column Chromatography: For mixtures that are difficult to separate by crystallization, column chromatography on silica gel is a versatile technique. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used.[20]

  • Liquid-Liquid Extraction: This technique is useful for removing non-polar or highly polar impurities.[21][22][23][24] For example, washing an organic solution of the crude product with an acidic aqueous solution can help remove basic impurities, while a basic wash can remove acidic impurities.

Q4: How can I analyze the enantiomeric purity of my chiral indanamine?

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound.[25][26][27][28][29] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. It is crucial to develop a method with a suitable mobile phase to achieve baseline separation of the enantiomeric peaks.

Data Summary

ParameterEffect on Over-reductionEffect on DiastereoselectivityEffect on Dimer Formation
Reducing Agent Stronger agents increase riskIndirectly, by affecting reaction rateMinimal direct effect
Temperature Higher temps increase riskLower temps generally improveHigher temps can increase
Catalyst Can influence hydrogenolysisCritically importantMinimal direct effect
Concentration Minimal direct effectCan influence reaction rateHigher concentrations increase risk
Reaction Time Longer times can increase riskCan affect yield if incompleteLonger times increase risk

Experimental Workflows

dot

Indanamine_Synthesis_Workflow cluster_0 Synthesis cluster_1 Purification cluster_2 Analysis 1-Indanone 1-Indanone Imine Formation Imine Formation 1-Indanone->Imine Formation Reduction Reduction Imine Formation->Reduction Crude Indanamine Crude Indanamine Reduction->Crude Indanamine Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Indanamine->Liquid-Liquid Extraction Crystallization/Chromatography Crystallization/Chromatography Liquid-Liquid Extraction->Crystallization/Chromatography Pure Indanamine Pure Indanamine Crystallization/Chromatography->Pure Indanamine GC-MS (Purity) GC-MS (Purity) Pure Indanamine->GC-MS (Purity) Chiral HPLC (ee) Chiral HPLC (ee) Pure Indanamine->Chiral HPLC (ee)

Caption: General workflow for indanamine synthesis and analysis.

References

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  • Shintani, R., Takatsu, K., & Hayashi, T. (2007). Rhodium‐Catalyzed Asymmetric Synthesis of 3,3‐Disubstituted 1‐Indanones.
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  • Li, X., et al. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. Organic Letters, 17(12), 2878-2881.
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Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Indanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of polysubstituted indanes using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with interpreting the complex NMR spectra of these molecules. Polysubstituted indanes are prevalent structural motifs in medicinal chemistry and natural products, making their unambiguous characterization crucial.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the intricacies of their spectral analysis.

Introduction: The Challenge of Polysubstituted Indanes

The rigid, bicyclic structure of the indane core, combined with multiple substitution patterns, often leads to ¹H NMR spectra characterized by significant signal overlap, complex spin-spin coupling patterns, and diastereotopic protons. These complexities can make definitive structure elucidation a formidable task. This guide will equip you with the strategies and advanced techniques necessary to overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why are the aliphatic protons in my substituted indane spectrum so difficult to assign?

Common Observation: The protons on the five-membered ring of the indane skeleton often appear as a series of overlapping multiplets in the ¹H NMR spectrum, even at high field strengths.

Causality & Troubleshooting:

  • Second-Order Effects: The chemical shift differences between coupled protons in the cyclopentyl ring can be small, leading to second-order spectral effects (also known as strong coupling). This results in distorted multiplets where simple n+1 splitting rules do not apply.[3]

    • Solution: Increasing the magnetic field strength of the NMR spectrometer can sometimes simplify these patterns by increasing the chemical shift dispersion.

  • Diastereotopicity: Protons on a methylene group (CH₂) within a chiral molecule, or in a prochiral center, are often diastereotopic. This means they are chemically non-equivalent and will have different chemical shifts and couplings to neighboring protons. In substituted indanes, the C2 methylene protons are a classic example.

    • Solution: 2D NMR techniques are essential here. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace the spin systems within the five-membered ring.[4][5]

How can I definitively assign the protons and carbons in my polysubstituted indane?

Common Challenge: Even with a clean ¹H NMR spectrum, unambiguously assigning each proton and, subsequently, each carbon can be challenging due to the structural complexity.

Step-by-Step Protocol for Full Assignment:

  • Acquire Standard 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra.

  • Run a ¹H-¹H COSY Experiment: This experiment reveals proton-proton couplings, typically over two to three bonds.[4][5] It is the first step in identifying the different spin systems in your molecule (e.g., the protons on the five-membered ring and the aromatic protons).

  • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) Spectrum: This is a crucial experiment that correlates each proton with the carbon it is directly attached to.[6][7] This allows you to assign the carbons that have attached protons.

    • Pro-Tip: An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks, which provides similar information to a DEPT-135 experiment but with higher sensitivity.[7][8]

  • Perform a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) Experiment: The HMBC experiment is key to piecing together the molecular puzzle. It shows correlations between protons and carbons that are two or three bonds away.[4][7] By looking at these long-range correlations, you can connect the different spin systems identified in the COSY and assign quaternary carbons.

  • Utilize NOESY/ROESY for Stereochemical Insights: For determining the relative stereochemistry of substituents, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is invaluable. These experiments show correlations between protons that are close in space, regardless of whether they are coupled through bonds.

Workflow for 2D NMR-Based Structure Elucidation:

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Analysis & Elucidation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY HSQC ¹H-¹³C HSQC H1->HSQC C13 ¹³C NMR C13->HSQC Assign_H Assign Proton Spin Systems COSY->Assign_H Assign_C Assign Protonated Carbons HSQC->Assign_C HMBC ¹H-¹³C HMBC Connect Connect Fragments & Assign Quaternary Carbons HMBC->Connect NOESY NOESY/ROESY Stereo Determine Relative Stereochemistry NOESY->Stereo Assign_H->Assign_C via HSQC Assign_C->Connect via HMBC Connect->Stereo via NOESY/ROESY Structure Final Structure Stereo->Structure G cluster_exp Experimental Data cluster_comp Computational Workflow cluster_analysis Analysis & Verification Exp_NMR Experimental NMR Spectra Compare Compare Experimental vs. Predicted Exp_NMR->Compare Candidates Propose Candidate Structures Conf_Search Conformational Search Candidates->Conf_Search DFT_Calc DFT NMR Calculation Conf_Search->DFT_Calc Predict_Spec Generate Predicted Spectra DFT_Calc->Predict_Spec Predict_Spec->Compare DP4 DP4 Analysis (Optional) Compare->DP4 Verified Verified Structure Compare->Verified DP4->Verified

Caption: Computational NMR workflow for structure verification.

Data Summary Table

ParameterTypical Range for Indane SystemsSignificance
¹H Chemical Shift (Aliphatic) 1.5 - 3.5 ppmHighly dependent on substitution and stereochemistry.
¹H Chemical Shift (Aromatic) 7.0 - 8.0 ppmInfluenced by the nature and position of substituents on the benzene ring.
³J (Vicinal) Coupling Constants 6 - 8 HzThe magnitude of ³J coupling constants can provide information about the dihedral angle between coupled protons, aiding in stereochemical assignments. [9]
²J (Geminal) Coupling Constants ~12 - 18 HzTypically observed for diastereotopic methylene protons.

References

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Validation & Comparative

A Comparative Spectroscopic Guide to 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of the spectroscopic data for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a key intermediate in synthetic chemistry. To elucidate the distinct structural contributions of its functional groups, we present a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data. This analysis is contextualized by comparing its spectral features with two key analogs: the parent indane structure and the related 5-amino-1,1,3,3-tetramethylindan. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental data and field-proven insights into the structural characterization of substituted indane derivatives.

Introduction and Rationale

Substituted indane scaffolds are prevalent in medicinal chemistry and materials science. The specific compound, this compound, features a sterically hindered, polysubstituted aromatic ring, making its unambiguous characterization essential for quality control and reaction monitoring. The electronic interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) ortho to each other, combined with extensive alkyl substitution, creates a unique spectroscopic fingerprint.

Understanding this fingerprint is critical for confirming synthesis and purity. This guide dissects the contributions of each molecular fragment to the overall spectrum by comparing the target molecule with carefully selected analogs.

Chosen Analogs for Comparison:

  • Analog 1: Indane: The unsubstituted parent compound, providing a baseline for the aromatic and aliphatic signals of the core bicyclic structure.

  • Analog 2: 5-Amino-1,1,3,3-tetramethylindan: An analog that possesses the amino group and the gem-dimethyl groups but lacks the nitro and C6-methyl substituents. This allows for the isolation of the spectroscopic effects of the nitro group.

This comparative approach allows us to explain the causality behind spectral shifts and patterns, moving beyond mere data reporting to provide a deeper understanding of structure-property relationships.

dot

Figure 1: Chemical structures of the target compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the local electronic environment, making NMR a powerful tool for comparing our target compound with its analogs.

Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures data integrity and comparability.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[1]

  • ¹H NMR Acquisition:

    • Acquire spectra at a constant temperature (e.g., 298 K).

    • Use a standard pulse program with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Employ a proton-decoupled pulse sequence to obtain singlet peaks for each unique carbon.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Comparative ¹H NMR Data
CompoundAromatic H (δ, ppm)Aliphatic CH₂ (δ, ppm)Aliphatic CH₃ (δ, ppm)Other Signals (δ, ppm)
This compound ~7.5 (s, 1H)~1.9 (s, 2H)~2.3 (s, 3H), ~1.3 (s, 12H)~4.5 (br s, 2H, -NH₂)
Analog 1: Indane 7.21-7.12 (m, 4H)2.91 (t, 4H), 2.11 (p, 2H)N/AN/A
Analog 2: 5-Amino-1,1,3,3-tetramethylindan ~6.9-6.5 (m, 3H)~1.8 (s, 2H)~1.2 (s, 12H)~3.5 (br s, 2H, -NH₂)

Analysis and Interpretation:

  • Aromatic Region: In the target molecule, the single aromatic proton appears as a singlet around 7.5 ppm. This is significantly downfield compared to the aromatic protons in the amino-analog due to the powerful electron-withdrawing effect of the adjacent nitro group. The parent indane shows a complex multiplet for its four aromatic protons.

  • Aliphatic Region: The gem-dimethyl groups (-C(CH₃)₂) in the target compound and Analog 2 simplify the aliphatic signals. The benzylic CH₂ protons appear as a sharp singlet around 1.9 ppm, a stark contrast to the complex triplet and pentet seen in indane. The C6-methyl group on the target molecule is deshielded by the aromatic ring, appearing around 2.3 ppm.

  • Amine Protons: The -NH₂ protons appear as a broad singlet. The downfield shift in the target molecule (~4.5 ppm) compared to Analog 2 (~3.5 ppm) is likely due to intramolecular hydrogen bonding with the ortho-nitro group.

Comparative ¹³C NMR Data
CompoundAromatic C (δ, ppm)Aliphatic C (δ, ppm)
This compound ~150-120~55, ~45, ~32, ~20
Analog 1: Indane 144.4, 126.5, 124.632.2, 25.4
Analog 2: 5-Amino-1,1,3,3-tetramethylindan ~145, ~125, ~115~55, ~45, ~32

Analysis and Interpretation:

  • The quaternary carbons attached to the nitro group (C7) and amino group (C5) in the target molecule will show distinct chemical shifts, with the C7 carbon being significantly deshielded (shifted downfield) due to the -NO₂ group's electronegativity.

  • The carbons of the gem-dimethyl groups (~32 ppm) and the quaternary carbons they are attached to (~45 ppm) are characteristic features absent in the parent indane.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

    • The resulting spectrum is typically reported in terms of transmittance or absorbance.

Comparative IR Data (Key Frequencies, cm⁻¹)
Functional Group VibrationTarget Molecule Analog 1 (Indane) Analog 2 (Amino-Indan)
N-H Stretch (Amine)~3400-3300 (two bands)N/A~3400-3300 (two bands)
C-H Stretch (Aromatic)~3100-3000~3100-3000~3100-3000
C-H Stretch (Aliphatic)~2960-2850~2960-2850~2960-2850
N-O Asymmetric Stretch (Nitro)~1530 N/AN/A
N-O Symmetric Stretch (Nitro)~1350 N/AN/A
C=C Stretch (Aromatic)~1600, ~1470~1600, ~1480~1610, ~1500

Analysis and Interpretation:

The most telling features in the IR spectrum of this compound are the strong absorption bands corresponding to the nitro group.[3][4]

  • N-O Asymmetric Stretch: A strong, sharp band appears around 1530 cm⁻¹. This is a highly characteristic absorption and a primary indicator of the nitro group's presence.

  • N-O Symmetric Stretch: Another strong band is observed around 1350 cm⁻¹. The presence of both of these bands is definitive for the -NO₂ functional group.

  • N-H Stretch: The primary amine (-NH₂) shows two distinct bands in the 3400-3300 cm⁻¹ region, corresponding to its asymmetric and symmetric stretching modes. These are present in both the target molecule and Analog 2, but absent in indane.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for determination of the molecular weight and elucidation of its structure.

Experimental Protocol: MS Data Acquisition (ESI)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate.

    • Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For structural information, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

dot

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Compound Solution Dissolve in Appropriate Solvent Sample->Solution IR FT-IR (ATR) Sample->IR NMR NMR Spectrometer Solution->NMR MS ESI-MS Solution->MS NMR_Data Structure & Connectivity NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Fragmentation MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion fragmentation parent [M+H]⁺ m/z = 263.18 frag1 [M+H - NO₂]⁺ m/z = 217.18 parent->frag1 - NO₂ (46 Da) frag2 [M+H - NO₂ - CH₃]⁺ m/z = 202.16 frag1->frag2 - CH₃ (15 Da)

Figure 3: A primary fragmentation pathway for the target molecule.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems and chromophores.

Experimental Protocol: UV-Vis Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or hexane). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer. [5]3. Data Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample and one for the solvent blank.

    • Scan the sample across the UV-Vis range (e.g., 200-800 nm).

    • Record the wavelength of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Data
CompoundExpected λₘₐₓ (nm)Chromophore System
This compound >300 nmHighly substituted nitro-amino aromatic ring
Analog 1: Indane ~260-270 nmBenzene ring
Analog 2: 5-Amino-1,1,3,3-tetramethylindan ~280-290 nmAniline derivative

Analysis and Interpretation:

The λₘₐₓ is directly related to the extent of conjugation and the nature of the substituents on the aromatic ring.

  • Indane: The parent indane has a simple benzene chromophore, exhibiting characteristic absorption bands around 260-270 nm. [6]* Amino-Indan: The addition of the electron-donating amino group (-NH₂) causes a bathochromic (red) shift in the λₘₐₓ to around 280-290 nm.

  • Target Molecule: The target molecule has both a strong electron-donating group (-NH₂) and a strong electron-withdrawing group (-NO₂) on the same ring. This "push-pull" system dramatically extends the conjugation, resulting in a significant bathochromic shift of the λₘₐₓ to well above 300 nm, likely giving the compound a yellow color. This large shift is a key identifying feature. [7][8]

Conclusion

The structural characterization of this compound is definitively achieved through a multi-technique spectroscopic approach. By comparing its spectral data with that of indane and 5-amino-1,1,3,3-tetramethylindan, we can confidently assign key features:

  • NMR confirms the substitution pattern, particularly the presence of a single aromatic proton and the chemical shifts influenced by the ortho-nitro and amino groups.

  • IR provides unambiguous evidence for the critical nitro (-NO₂) and amino (-NH₂) functional groups through their characteristic strong vibrational bands.

  • MS confirms the molecular weight and reveals diagnostic fragmentation patterns, such as the loss of NO₂, which are unique to the target molecule.

  • UV-Vis demonstrates the effect of the conjugated "push-pull" system, resulting in a significant bathochromic shift compared to its analogs.

This guide provides a robust framework for the spectroscopic analysis of complex substituted indanes, emphasizing the power of comparative data in achieving confident structural elucidation.

References

  • Zwiener, C. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Beynon, J. H., et al. (1969). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]

  • ScienceOpen. (n.d.). Supporting Information. [Link]

  • Seibl, J. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry. [Link]

  • Wiley-VCH. (2008). Supporting Information. [Link]

  • IRIS. (n.d.). Supporting Information. [Link]

  • Umemoto, K., et al. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • NIST. (n.d.). Indane. NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Hamed, S. A., et al. (2020). Synthesis of Six and Seven-membered Heterocyclic Molecules Containing an Adamantyl Fragment and an X-ray Crystal Structure of (E)-N-(adamantan-1-yl)-1-(3-nitrophenyl)methanimine. ResearchGate. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of a 4-nitroaniline. [Link]

  • NIST. (n.d.). o-Nitroaniline. NIST Chemistry WebBook. [Link]

  • Rafi, M., et al. (2021). A Combination of UV-Vis Spectroscopy and Chemometrics for Detection of Sappanwood (Caesalpinia sappan) Adulteration from Three Dyes. Sains Malaysiana. [Link]

  • Avantes. (n.d.). UV/VIS Spectroscopy Applications in Chemistry. [Link]

  • El-Sayed, Y. S., et al. (2023). Fluorescence and UV-Visible Analysis of some Synthesized Imine Compounds Derived from 4,4'-Sulfonyldianiline. PubMed. [Link]

  • Journal of Chemical Society of Nigeria. (2021). STUDY ON THE UV-VIS SPECTROSCOPIC PROPERTIES OF SUDAN III AND SUDAN IV DYES IN DIFFERENT ORGANIC SOLVENTS. [Link]

Sources

A Comparative Guide to the Biological Activity of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine and Other Nitro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Complex Biological Landscape of Nitroaromatic Compounds

Nitroaromatic compounds, a diverse class of chemicals characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, are of significant interest across various scientific disciplines. Their applications range from pharmaceuticals and fragrances to industrial chemicals and explosives. However, their utility is often counterbalanced by toxicological concerns, including cytotoxicity, mutagenicity, and neurotoxicity. The biological activity of these compounds is intricately linked to their chemical structure, particularly the position and number of nitro groups, as well as other substituents on the aromatic core.

This guide provides a comparative analysis of the biological activity of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a synthetic musk compound, in the context of other notable nitro compounds. Due to the limited publicly available experimental data on this compound, this guide will leverage data from structurally related nitro-musks, such as Musk Ketone and Musk Xylene, and other well-characterized nitroaromatic compounds. By examining the structure-activity relationships and detailing the standardized experimental protocols for assessing their biological effects, this guide aims to provide a valuable resource for researchers in toxicology, pharmacology, and drug development.

The central hypothesis in the study of nitroaromatic toxicity is that their biological effects are often mediated by the enzymatic reduction of the nitro group, leading to the formation of reactive intermediates.[1] These intermediates, such as nitroso and hydroxylamino derivatives, can interact with cellular macromolecules, including DNA and proteins, leading to cellular damage. Furthermore, these reductive processes can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[2]

Comparative Analysis of Biological Activities

The biological activities of nitroaromatic compounds are diverse and highly dependent on their specific chemical structures. Here, we compare the known activities of this compound with other relevant nitro compounds across key toxicological endpoints.

Cytotoxicity

The cytotoxic potential of nitroaromatic compounds is a critical parameter in their safety assessment. Cytotoxicity is often evaluated in vitro using various cell lines, and the half-maximal inhibitory concentration (IC50) is a common metric for quantifying this effect. The cytotoxicity of many nitroaromatics is linked to their single-electron reduction potential, with higher electron affinity often correlating with increased cytotoxicity, particularly under hypoxic conditions.[3][4]

Comparative Cytotoxicity Data

CompoundCell LineIC50 (µM)Reference
This compound Data not availableData not available-
Musk KetoneAGS (gastric cancer)4.2[5][6]
Musk KetoneHGC-27 (gastric cancer)10.06[5][6]
2,4-DinitrotolueneHepG2>1000[7]
2,6-DinitrotolueneHepG2>1000[7]
6-nitro-benzo[g]indazole derivativesNCI-H460 (lung carcinoma)5-15[8]

Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

The available data on Musk Ketone, a structurally related nitro-musk, reveals significant cytotoxic activity against cancer cell lines.[5][6] In contrast, some simple dinitrotoluenes exhibit low cytotoxicity in HepG2 cells.[7] The lack of data for this compound highlights a critical knowledge gap. Based on its structural similarity to other nitro-musks, it is plausible that it may exhibit cytotoxic properties, a hypothesis that warrants experimental verification.

Mutagenicity

Mutagenicity, the capacity of a chemical to induce genetic mutations, is a major toxicological concern for nitroaromatic compounds. The Ames test, a bacterial reverse mutation assay, is a widely used and regulatory-accepted method for screening for mutagenic potential.[9] Many nitroaromatic compounds are known to be mutagenic, often requiring metabolic activation by bacterial nitroreductases to exert their effects.[10]

Comparative Mutagenicity Data (Ames Test)

CompoundS. typhimurium Strain(s)Metabolic Activation (S9)ResultReference
This compound Data not availableData not availableData not available-
Musk KetoneNot specifiedWith and withoutNegative[2]
Musk XyleneNot specifiedNot specifiedNegative[3][11]
Musk AmbretteNot specifiedNot specifiedPositive[11]

Interestingly, while some nitro-musks like Musk Ambrette are mutagenic, Musk Ketone and Musk Xylene have consistently tested negative in a battery of genotoxicity tests, including the Ames test.[2][3][11] This suggests that the specific substitution pattern on the aromatic ring plays a crucial role in determining the mutagenic potential of these compounds. The absence of genotoxicity data for this compound necessitates direct testing to ascertain its mutagenic risk.

Neurotoxicity

Certain nitro-musk compounds have been investigated for their potential neurotoxicity.[1][12] In vitro models using neuronal cell cultures are increasingly being employed to screen for neurotoxic effects, assessing endpoints such as cell viability, neurite outgrowth, and synaptic function.[13][14]

Comparative Neurotoxicity Data

CompoundTest SystemObserved EffectsReference
This compound Data not availableData not available-
Musk KetoneRat (dermal application)No neurotoxic effects observed[1]
Musk XyleneRat (dermal application)No neurotoxic effects observed[1]
Musk AmbretteRatKnown neurotoxin[1]

In vivo studies in rats have shown that while Musk Ambrette is a known neurotoxin, Musk Ketone and Musk Xylene did not produce neurotoxic effects under the tested conditions.[1] These findings further underscore the significant impact of subtle structural differences on the biological activity of nitro-musk compounds. The neurotoxic potential of this compound remains to be determined.

Experimental Protocols

To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the key biological activities discussed above.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell type and experimental design.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Compound Treatment (24-72h incubation) cell_seeding->treatment compound_prep Compound Dilution compound_prep->treatment mtt_addition MTT Addition (3-4h incubation) treatment->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization read_plate Absorbance Reading (570 nm) solubilization->read_plate data_analysis IC50 Calculation read_plate->data_analysis

Workflow for in vitro cytotoxicity assessment using the MTT assay.
Mutagenicity Assessment: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test utilizes specific strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. The assay measures the ability of a test chemical to cause a reverse mutation, allowing the bacteria to grow on a medium deficient in the specific amino acid.[15][16]

Protocol:

  • Strain Selection and Preparation: Select a panel of tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) to detect different types of mutations. Grow overnight cultures of each strain.

  • Metabolic Activation (S9 Mix): The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate from induced rodents, to mimic mammalian metabolism.[17]

  • Plate Incorporation Method:

    • To molten top agar, add the bacterial culture, the test compound at various concentrations, and either S9 mix or a buffer.

    • Pour the mixture onto a minimal glucose agar plate.

  • Pre-incubation Method:

    • Incubate the bacterial culture, test compound, and S9 mix (or buffer) together for a short period (e.g., 20-30 minutes) before adding to the top agar and plating.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible increase of at least two-fold over the negative control.[9]

Ames_Test_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_incubation_analysis Incubation & Analysis start Start strain_prep Bacterial Strain Preparation start->strain_prep compound_dil Test Compound Dilution start->compound_dil s9_prep S9 Mix Preparation start->s9_prep mix_no_s9 Mix: Bacteria + Compound strain_prep->mix_no_s9 mix_s9 Mix: Bacteria + Compound + S9 strain_prep->mix_s9 compound_dil->mix_no_s9 compound_dil->mix_s9 s9_prep->mix_s9 plate_no_s9 Plate on Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Agar mix_s9->plate_s9 incubation Incubate (48-72h at 37°C) plate_no_s9->incubation plate_s9->incubation colony_count Count Revertant Colonies incubation->colony_count data_analysis Analyze Data (Compare to Control) colony_count->data_analysis

General workflow for the Ames test for mutagenicity assessment.
In Vitro Neurotoxicity Assessment

A tiered approach is often used for in vitro neurotoxicity testing, starting with basic cytotoxicity assays in neuronal cell lines and progressing to more complex functional assays.

Protocol (using a human iPSC-derived neuron/astrocyte co-culture model):

  • Cell Culture: Culture human induced pluripotent stem cell (iPSC)-derived neurons and astrocytes in a 96-well plate to form a co-culture system that better represents the in vivo brain environment.

  • Compound Exposure: Expose the co-culture to a range of concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • High-Content Imaging (HCI):

    • Fix and stain the cells with fluorescent dyes to visualize different cellular components.

    • Use an automated imaging system to capture images of the cells.

  • Endpoint Analysis: Quantify various neurotoxicity-related endpoints, including:

    • Neuronal Viability: Number of surviving neurons.

    • Neurite Outgrowth: Length and branching of neurites.

    • Synaptic Integrity: Density of synaptic markers (e.g., synapsin I).

    • Astrocyte Reactivity: Changes in astrocyte morphology and expression of markers like GFAP.

    • Calcium Homeostasis: Monitor changes in intracellular calcium levels, as dysregulation is a common indicator of neurotoxicity.[4]

  • Data Analysis: Determine the concentration at which the test compound induces statistically significant changes in the measured endpoints compared to the vehicle control.

Neurotoxicity_Workflow cluster_culture Cell Culture cluster_exposure Compound Exposure cluster_imaging Imaging & Analysis cluster_result Result culture iPSC-derived Neuron/ Astrocyte Co-culture exposure Treat with Test Compound (Varying Concentrations) culture->exposure staining Fluorescent Staining exposure->staining hci High-Content Imaging staining->hci analysis Endpoint Analysis: - Neuronal Viability - Neurite Outgrowth - Synaptic Integrity - Astrocyte Reactivity hci->analysis result Determine Neurotoxic Concentration analysis->result

Workflow for in vitro neurotoxicity assessment using high-content imaging.

Conclusion and Future Directions

This guide provides a comparative overview of the biological activity of this compound in the context of other nitroaromatic compounds, with a focus on cytotoxicity, mutagenicity, and neurotoxicity. The significant lack of publicly available data for this compound underscores the need for comprehensive experimental evaluation to accurately characterize its toxicological profile.

Based on the structure-activity relationships observed within the nitro-musk class, it is plausible that this compound may exhibit biological activities of interest and potential concern. The detailed experimental protocols provided in this guide offer a clear roadmap for researchers to undertake such investigations. Future studies should prioritize the assessment of its cytotoxicity in a panel of cell lines, its mutagenic potential using the Ames test, and its neurotoxicity in relevant in vitro models. The resulting data will be crucial for a thorough risk assessment and for informing the safe use of this compound in consumer and industrial applications.

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Validating the structure of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine via X-ray crystallography

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Structural Validation of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Abstract

Introduction: The Imperative for Rigorous Structural Validation

This guide champions a multi-faceted validation strategy. While X-ray crystallography provides unparalleled detail on the solid-state structure, complementary techniques are essential.[1][2] NMR spectroscopy offers insight into the molecule's structure in solution, and mass spectrometry confirms its elemental composition and molecular weight.[3][4] Together, these methods provide a holistic and self-verifying picture of the molecule, ensuring the highest level of scientific integrity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) stands as the most authoritative method for determining the atomic structure of a crystalline solid.[5][6] By analyzing the pattern of X-rays diffracted by a single crystal, we can generate a three-dimensional electron density map of the molecule and refine the precise coordinates of each atom.[5][7] This technique is uniquely powerful as it reveals not just connectivity, but also stereochemistry, bond lengths, bond angles, and intermolecular interactions.

From a practical standpoint, the primary challenge in SCXRD is often not the data collection itself, but the cultivation of a suitable, high-quality single crystal.[8][9] The quality of the crystal directly dictates the quality and resolution of the final structure.[9]

Experimental Protocol: From Powder to Structure

A successful SCXRD experiment requires meticulous attention to detail at every stage.

Step 1: Crystal Growth (The Art of Crystallization) The goal is to grow a single crystal, typically 0.1-0.3 mm in each dimension, that is free of cracks and other defects.[5][10] Slow, controlled crystallization is paramount.[9][11]

  • Solvent Selection: Dissolve the purified this compound powder in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate, or a mixture).

  • Slow Evaporation: Filter the solution into a clean vial. Cover the vial with parafilm and puncture it with a few small holes using a needle. This slows the rate of evaporation, allowing for the gradual formation of large, well-ordered crystals.[11] Place the vial in a vibration-free location.

  • Alternative Method (Vapor Diffusion): Dissolve the compound in a good solvent (e.g., dichloromethane). Place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane) in which the compound is insoluble. The vapor of the poor solvent will slowly diffuse into the solution, reducing the compound's solubility and promoting crystallization.[10]

Step 2: Crystal Mounting and Data Collection

  • Crystal Selection: Under a polarizing microscope, select a transparent crystal with sharp edges and uniform extinction every 90 degrees of rotation.[9]

  • Mounting: Carefully mount the selected crystal on a cryo-loop.

  • Data Acquisition: Place the mounted crystal on the goniometer of a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to protect the crystal from radiation damage. The instrument then rotates the crystal in a monochromatic X-ray beam, collecting hundreds of diffraction pattern images from different orientations.[5]

Step 3: Structure Solution and Refinement

  • Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot (reflection).

  • Structure Solution: Using software like SHELXS, the "phasing problem" is solved to generate an initial electron density map.[7] This map reveals the positions of most non-hydrogen atoms.

  • Structure Refinement: The atomic model is refined against the experimental data using software like SHELXL.[7] This iterative process optimizes the atomic positions, bond lengths, and angles to best fit the observed diffraction pattern. The quality of the final structure is assessed by the R1 value, which should ideally be below 5% for a well-resolved small molecule structure.[7]

  • Data Deposition: The final structural data is prepared in the Crystallographic Information File (CIF) format and should be deposited in a public repository like the Cambridge Structural Database (CSD) to ensure public access and long-term preservation.[12][13][14]

Visualization: X-ray Crystallography Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Purified Compound crystal Crystal Growth (Slow Evaporation) synthesis->crystal select Select & Mount Single Crystal crystal->select diffractometer X-ray Diffractometer select->diffractometer collection Collect Diffraction Images diffractometer->collection processing Process Data (Unit Cell & Intensities) collection->processing solution Solve Structure (Electron Density Map) processing->solution refinement Refine Model (Final Atomic Coordinates) solution->refinement cif Generate CIF File refinement->cif output Final 3D Structure cif->output

Caption: Experimental workflow for single-crystal X-ray diffraction.

Expected Crystallographic Data

For a novel compound like this compound (C₁₄H₂₀N₂O₂), a successful analysis would yield a data table similar to the one below. This data is hypothetical but representative of a high-quality structure determination.[15]

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₄H₂₀N₂O₂Confirms elemental composition in the crystal.
Formula Weight248.32 g/mol Consistent with the proposed structure.
Crystal SystemMonoclinicDescribes the basic symmetry of the unit cell.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a, b, c (Å)a=8.5, b=17.0, c=10.5Dimensions of the unit cell.
β (°)115°Angle of the unit cell for a monoclinic system.
Volume (ų)1370Volume of the unit cell.
Z4Number of molecules per unit cell.
R₁ [I > 2σ(I)]0.045 (4.5%)A low R-factor indicates a good fit between the model and experimental data.[7]
Completeness99.8%Percentage of measured unique reflections.

Orthogonal Validation: Ensuring a Trustworthy Result

Relying on a single technique, even one as powerful as SCXRD, is not best practice. Orthogonal methods, which rely on different physical principles, provide a crucial cross-check.[16] Any inconsistencies between the datasets would signal a problem, whereas agreement builds a powerful, self-validating case for the proposed structure.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of specific nuclei (typically ¹H and ¹³C) within a molecule in solution.[17] It provides definitive information about the connectivity and symmetry of the molecule, which must be consistent with the solid-state structure from SCXRD.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Place the tube in the NMR spectrometer and acquire ¹H and ¹³C spectra. Other experiments like DEPT, COSY, and HMQC can be run to further confirm assignments.

Expected Data for this compound: The proposed structure has several distinct proton and carbon environments. The electron-donating amine and electron-withdrawing nitro group will significantly influence the chemical shifts of the aromatic proton.[18][19]

¹H NMR (500 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.5 s 1H Aromatic H (H-4)
~4.0 br s 2H Amine (-NH₂)
~1.9 s 2H Methylene (-CH₂-)
~1.5 s 3H Methyl (C6-CH₃)
~1.3 s 6H Gem-dimethyl (C1-CH₃)

| ~1.2 | s | 6H | Gem-dimethyl (C3-CH₃) |

¹³C NMR (125 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment
~155-120 6x Aromatic C's
~55 Methylene C (-CH₂-)
~45 2x Quaternary C (C1, C3)
~30 4x Methyl C's (on C1, C3)

| ~20 | 1x Methyl C (on C6) |

Method 2: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[3] High-resolution techniques, such as Electrospray Ionization Time-of-Flight (ESI-TOF), can determine the mass with extremely high accuracy (typically < 5 ppm), allowing for the unambiguous determination of the molecular formula.[4][20] This is a critical check to ensure the elemental composition assumed in the X-ray and NMR analyses is correct.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the solution into the ESI source. The ESI process generates gas-phase ions (in this case, the protonated molecule [M+H]⁺) without significant fragmentation.[21][22][23] The mass analyzer then measures the exact m/z.

Expected Data for this compound:

Parameter Expected Value
Molecular Formula C₁₄H₂₀N₂O₂
Exact Mass ([M]) 248.1525
Ion Observed ([M+H]⁺) 249.1603

| Measured m/z | 249.1601 (Hypothetical, within 1 ppm error) |

Synthesized Conclusion: A Framework for Self-Validation

The structural validation of a novel compound is not a linear process but an interconnected system of checks and balances. The data from each technique must corroborate the others to build a conclusive and trustworthy case.

validation_logic cluster_data Experimental Data start Proposed Structure xray X-ray Crystallography start->xray nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms xray_data 3D Atomic Coordinates Connectivity Stereochemistry xray->xray_data nmr_data Connectivity Symmetry Proton/Carbon Environments nmr->nmr_data ms_data Molecular Formula Exact Mass ms->ms_data conclusion Validated Structure xray_data->conclusion Data Consistency Check nmr_data->conclusion Data Consistency Check ms_data->conclusion Data Consistency Check

Caption: Logical flow of a comprehensive structural validation workflow.

Comparative Summary of Techniques
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D atomic structure, bond lengths/anglesMolecular connectivity, symmetry in solutionMolecular formula, molecular weight
Sample State Solid (Single Crystal)SolutionSolution / Gas
Resolution Atomic (~0.1 Å)Atomic (connectivity)Molecular (formula)
Key Advantage Unambiguous 3D structure determination[5][24]Provides data on solution-state structure and dynamicsHigh sensitivity and accuracy for formula confirmation[25]
Key Limitation Requires high-quality single crystals[8]Does not provide bond lengths or 3D coordinatesProvides no information on isomerism or connectivity[26]

By employing this tripartite strategy, we move beyond simple characterization to true validation. The atomic coordinates from X-ray crystallography define the molecule in the solid state. The NMR spectrum confirms that this connectivity holds true in solution. Finally, high-resolution mass spectrometry validates the very building blocks—the elemental composition—upon which the other interpretations are based. This rigorous, self-validating framework is essential for ensuring the accuracy and reproducibility of chemical research.

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Comparative Guide to the Cross-Referencing of Analytical Data for Indanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

Indanamine and its derivatives represent a significant class of compounds in medicinal chemistry and drug development, forming the structural core of numerous biologically active agents.[1] The precise characterization of these molecules is critical for ensuring their quality, safety, and efficacy. This guide provides a comprehensive comparison of key analytical techniques for the cross-referencing of data for novel indanamine derivatives. By synthesizing technical details with practical insights, this document serves as a valuable resource for researchers, scientists, and drug development professionals in navigating the analytical landscape for this important class of compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a robust framework for data interpretation and comparison.

Introduction: The Imperative for Rigorous Analytical Characterization

The development of novel psychoactive substances (NPS), including indanamine derivatives, presents a continuous challenge for analytical toxicology and drug development.[2][3] The rapid emergence of new analogs necessitates robust and adaptable analytical methods for their identification, quantification, and characterization.[4] In a research and development context, multi-faceted analytical cross-referencing is not merely a procedural step but a cornerstone of scientific integrity. It ensures the unequivocal structural confirmation, purity assessment, and stability profiling of newly synthesized entities.

This guide will explore the synergistic application of chromatographic, spectroscopic, and thermal analysis techniques. We will discuss how data from these orthogonal methods can be integrated to build a comprehensive and irrefutable analytical profile of indanamine derivatives.

Chromatographic Techniques: Separation and Quantification

Chromatography is fundamental to the analysis of indanamine derivatives, enabling the separation of complex mixtures and the quantification of individual components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the volatility and thermal stability of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of a broad range of compounds, including many indanamine derivatives.[5] Its strength lies in its applicability to non-volatile and thermally labile molecules.

Causality of Method Selection:
  • Reverse-Phase HPLC: This is the most common mode for indanamine analysis due to the moderate polarity of these compounds. A C18 or phenyl-hexyl column is often employed.[5] The choice of a C18 column provides excellent hydrophobic retention, while a phenyl-hexyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions.

  • Mobile Phase Composition: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[6] The buffer controls the ionization state of the amine, influencing retention and peak shape, while the organic modifier adjusts the overall elution strength.

  • Detection: Photodiode Array (PDA) detectors are valuable for obtaining UV-Vis spectra of the analytes, aiding in peak identification and purity assessment.[6] For higher sensitivity and specificity, mass spectrometry (MS) detection is the method of choice.[5]

Experimental Protocol: HPLC-PDA Analysis

Objective: To separate and quantify an indanamine derivative and its potential impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the indanamine derivative in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[7]

    • Mobile Phase: A gradient of 50 mM ammonium acetate in water (A) and acetonitrile (B). For example, a linear gradient from 5% to 45% B over 15 minutes.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[7]

    • Injection Volume: 10 µL.

    • PDA Detection: Monitor at a wavelength corresponding to the analyte's maximum absorbance (e.g., 210 nm) and collect spectra from 190-400 nm.[7]

  • Data Analysis: Integrate the peak areas to determine the relative purity of the sample. Compare the retention time and UV spectrum with a known reference standard for identification.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For many indanamine derivatives, derivatization is necessary to improve their volatility and chromatographic behavior.[8]

Causality of Method Selection:
  • Derivatization: Amines can exhibit poor peak shape in GC due to their basicity. Derivatization with reagents like N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (HFBA), or ethyl chloroformate (ECF) masks the active amine group, reducing tailing and improving thermal stability.[8] Pentafluoropropionic anhydride (PFPA) has also been shown to be an effective derivatizing agent for related amphetamine compounds.[9]

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS), is often suitable for separating derivatized aminoindanes.[8]

  • Detection: Mass Spectrometry (MS) is the preferred detector for GC analysis of these compounds, providing both high sensitivity and structural information from the mass spectra.[8]

Experimental Protocol: GC-MS Analysis with Derivatization

Objective: To identify and characterize an indanamine derivative.

  • Sample Preparation & Derivatization:

    • Dissolve approximately 1 mg of the indanamine derivative in a suitable solvent (e.g., ethyl acetate).

    • Add the derivatizing agent (e.g., 50 µL of PFPA) and an internal standard.[9]

    • Heat the mixture (e.g., at 70°C for 20 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Column: Rxi®-5Sil MS (30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to ensure elution of all components.

    • Injection: Splitless injection of 1 µL.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550.

  • Data Analysis: Compare the retention time and mass spectrum of the derivatized analyte with a reference standard or library data for identification. The fragmentation pattern provides crucial structural information.[8]

Data Comparison Table: Chromatographic Methods
ParameterHPLC-PDAGC-MS with Derivatization
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compounds (or derivatives)
Primary Output Retention time, UV-Vis spectrumRetention time, mass spectrum
Key Advantages Broad applicability, non-destructiveHigh resolution, structural information from MS
Key Limitations Lower resolution than GC for some isomersRequires derivatization for amines, potential for thermal degradation

Spectroscopic Techniques: Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of indanamine derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for de novo structural elucidation. Both ¹H and ¹³C NMR provide a wealth of information about the carbon-hydrogen framework of a molecule.[1]

Causality of Data Interpretation:
  • ¹H NMR: The chemical shifts, coupling patterns, and integrations of proton signals reveal the connectivity of hydrogen atoms in the molecule. For indanamine derivatives, characteristic signals for aromatic protons, aliphatic protons on the indane ring, and the amine proton can be observed.[10][11] The hydrogens on carbons directly bonded to the amine typically appear in the range of 2.3-3.0 ppm.[12]

  • ¹³C NMR: The number of signals in a ¹³C NMR spectrum corresponds to the number of unique carbon environments. The chemical shifts indicate the type of carbon (e.g., aromatic, aliphatic, carbonyl). Carbons directly attached to the nitrogen atom typically appear in the 10-65 ppm region.[12]

  • 2D NMR: Techniques like COSY and HSQC can be used to establish correlations between protons and carbons, confirming the overall molecular structure.

Experimental Protocol: NMR Analysis

Objective: To determine the complete chemical structure of a novel indanamine derivative.

  • Sample Preparation: Dissolve 5-10 mg of the purified indanamine derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to resolve structural ambiguities.

  • Data Analysis: Assign all proton and carbon signals to the proposed structure based on their chemical shifts, multiplicities, and integrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce structural features.[1]

Causality of Method Selection:
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for many indanamine derivatives, as it typically produces a prominent protonated molecule [M+H]⁺, directly indicating the molecular weight.[1]

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.[2]

  • Tandem Mass Spectrometry (MS/MS): By isolating the parent ion and inducing fragmentation, MS/MS experiments can provide detailed structural information about different parts of the molecule.

Experimental Protocol: ESI-MS Analysis

Objective: To confirm the molecular weight and obtain fragmentation data for an indanamine derivative.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the indanamine derivative in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire a full scan mass spectrum in positive ion mode. If necessary, perform a product ion scan (MS/MS) on the [M+H]⁺ ion.

  • Data Analysis: Identify the [M+H]⁺ ion to confirm the molecular weight. Analyze the fragmentation pattern in the MS/MS spectrum to gain insights into the molecular structure.

Data Comparison Table: Spectroscopic Methods
ParameterNMR SpectroscopyMass Spectrometry
Primary Output Chemical shifts, coupling constants, integrationsMass-to-charge ratio (m/z) of ions
Key Advantages Unambiguous structure elucidation, stereochemical informationHigh sensitivity, molecular weight determination, structural information from fragmentation
Key Limitations Lower sensitivity, requires pure samplesIsomers may have identical mass spectra

Thermal Analysis: Physicochemical Characterization

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide valuable information about the physicochemical properties of indanamine derivatives, including melting point, purity, and thermal stability.[13][14]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15] It is primarily used to determine the melting point and purity of a crystalline solid.

Causality of Data Interpretation:
  • Melting Point: The onset of the melting endotherm in the DSC thermogram provides an accurate determination of the melting point.

  • Purity: For a pure crystalline compound, the melting peak is sharp. The presence of impurities typically leads to a broadening of the peak and a depression of the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[15] It is used to assess the thermal stability and decomposition profile of a compound.

Causality of Data Interpretation:
  • Decomposition Temperature: The temperature at which significant mass loss begins indicates the onset of thermal decomposition.

  • Residual Mass: The amount of mass remaining at the end of the experiment can provide information about the formation of non-volatile decomposition products.

Experimental Protocol: Thermal Analysis

Objective: To determine the melting point, purity, and thermal stability of an indanamine derivative.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic pan for TGA.

  • DSC Conditions:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the melting point.[16]

  • TGA Conditions:

    • Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).[14]

  • Data Analysis: Analyze the DSC thermogram to determine the melting point and assess purity. Analyze the TGA thermogram to determine the decomposition temperature.

Data Comparison Table: Thermal Analysis Methods
ParameterDSCTGA
Primary Output Heat flow vs. temperatureMass vs. temperature
Key Information Melting point, purity, phase transitionsThermal stability, decomposition profile

Visualization of Workflows

General Analytical Workflow

Analytical Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Cross-Referencing cluster_3 Characterization A Novel Indanamine Derivative B HPLC-PDA A->B Purity & UV Profile C GC-MS A->C Volatility & MS Profile D NMR A->D Structural Elucidation E HRMS A->E Elemental Composition F Comparative Analysis B->F C->F D->F E->F G Structural Confirmation F->G H Purity Assessment F->H

Caption: General analytical workflow for indanamine derivatives.

Indanamine Derivative Interaction with Biogenic Amine Transporters

Some indanamine derivatives are designed as ligands for biogenic amine transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[17]

Signaling Pathway cluster_transporters Biogenic Amine Transporters DAT DAT Dopamine Transporter Reuptake Neurotransmitter Reuptake Inhibition DAT->Reuptake Inhibits SERT SERT Serotonin Transporter SERT->Reuptake Inhibits NET NET Norepinephrine Transporter NET->Reuptake Inhibits Indanamine Indanamine Derivative Indanamine->DAT Binds to Indanamine->SERT Binds to Indanamine->NET Binds to Synaptic Increased Synaptic Neurotransmitter Levels Reuptake->Synaptic

Caption: Interaction of indanamine derivatives with transporters.

Conclusion

The comprehensive analytical characterization of indanamine derivatives requires a multi-technique approach. By cross-referencing data from chromatographic, spectroscopic, and thermal analyses, researchers can build a robust and reliable profile of these important molecules. This guide has provided a framework for selecting appropriate analytical methods, understanding the rationale behind experimental choices, and interpreting the resulting data in a cohesive manner. Adherence to these principles will ensure the scientific integrity of research and development efforts in this field.

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A Comparative Analysis of the Cytotoxicity of Substituted Nitroindazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. Among the diverse heterocyclic scaffolds explored, indazole derivatives, particularly those bearing a nitro group, have emerged as a promising class of compounds with potent cytotoxic activities against various cancer cell lines.[1][2] This guide provides a comprehensive comparative study of the cytotoxicity of substituted nitroindazoles, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel anticancer agents.

The Rationale for Investigating Nitroindazoles in Oncology

The indazole core is a privileged structure in medicinal chemistry, with several indazole-based drugs, such as axitinib and pazopanib, already in clinical use for cancer therapy.[1][2] The introduction of a nitro group onto the indazole scaffold can significantly modulate the electronic properties of the molecule, often enhancing its biological activity. A key feature of many nitroaromatic compounds is their potential for bioreductive activation under hypoxic conditions, a characteristic feature of the tumor microenvironment.[3][4] This hypoxia-selectivity offers a tantalizing prospect for targeted cancer therapy, minimizing off-target toxicity to healthy, well-oxygenated tissues.

This guide will delve into the cytotoxic profiles of various substituted nitroindazoles, comparing their potencies across different cancer cell lines and exploring the influence of substituent positioning and nature on their activity.

Comparative Cytotoxicity of Substituted Nitroindazoles

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following tables summarize the reported IC50 values for a selection of substituted nitroindazole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity (IC50, µM) of 6-Substituted Aminoindazole Derivatives

CompoundHCT116 (Colon)A549 (Lung)SK-HEP-1 (Liver)SNU-638 (Gastric)MDA-MB-231 (Breast)
29 > 1001.0 ± 0.1> 1000.7 ± 0.1> 100
30 > 1002.0 ± 0.2> 1001.0 ± 0.1> 100
34 2.5 ± 0.310.0 ± 1.2> 1008.0 ± 0.9> 100
36 0.9 ± 0.15.0 ± 0.625.0 ± 3.04.0 ± 0.550.0 ± 6.0
37 1.5 ± 0.28.0 ± 0.9> 1006.0 ± 0.7> 100
Etoposide 2.1 ± 0.23.5 ± 0.41.8 ± 0.24.2 ± 0.52.5 ± 0.3

Data synthesized from a study on 6-substituted aminoindazole derivatives.[3]

Table 2: Cytotoxicity (IC50, µM) of 5-Nitroindazole Derivatives

CompoundTK-10 (Renal)HT-29 (Colon)
8 Moderate ActivityModerate Activity
10 Moderate ActivityModerate Activity
11 Moderate ActivityModerate Activity

Data from a study on the biological properties of new 5-nitroindazole derivatives, specific IC50 values were not provided, but compounds 8, 10, and 11 were noted to have moderate antineoplastic activity against these cell lines.[5]

Unraveling the Mechanisms of Cytotoxicity

The cytotoxic effects of substituted nitroindazoles are believed to be mediated through a combination of mechanisms, primarily involving the induction of apoptosis and the generation of reactive oxygen species (ROS). The presence of the nitro group is crucial for these activities.

Hypoxia-Selective Activation and DNA Damage

A key proposed mechanism for the cytotoxicity of nitroaromatic compounds is their bioreductive activation in hypoxic environments.[3][4] In the low-oxygen conditions characteristic of solid tumors, cellular nitroreductases can reduce the nitro group of the indazole derivative.[4] This reduction process can lead to the formation of highly reactive species, such as nitroso and hydroxylamine intermediates, which can covalently bind to cellular macromolecules, including DNA, leading to DNA damage and subsequent cell death.[4]

Apoptosis_Induction Nitroindazole Substituted Nitroindazole ROS Increased ROS (Reactive Oxygen Species) Nitroindazole->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induced by substituted nitroindazoles.

Experimental Protocols for Assessing Cytotoxicity

To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. The following sections detail the methodologies commonly employed to evaluate the cytotoxic effects of substituted nitroindazoles.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the substituted nitroindazole compounds in a complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and is used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter and stain the DNA of late apoptotic and necrotic cells.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the substituted nitroindazole compounds for the desired time.

  • Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle detachment method to minimize membrane damage.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

Annexin_V_PI_Assay cluster_0 Cell Populations cluster_1 Staining Principle Viable Viable (Annexin V-, PI-) EarlyApop Early Apoptotic (Annexin V+, PI-) LateApop Late Apoptotic/Necrotic (Annexin V+, PI+) Necrotic Necrotic (Annexin V-, PI+) PS Phosphatidylserine (PS) Translocation PS->EarlyApop Membrane Membrane Integrity Membrane->LateApop Membrane->Necrotic Nitroindazole Nitroindazole Treatment Nitroindazole->PS Nitroindazole->Membrane

Caption: Principle of the Annexin V/PI apoptosis assay.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study is beyond the scope of this guide, some general trends can be observed from the available data. The position and nature of substituents on the indazole ring significantly influence the cytotoxic activity. For instance, in the 6-aminoindazole series, N-aromatic substitutions can lead to considerable cytotoxicity, although a clear correlation between the substituent and activity is not always apparent. [3]The presence of a free thiol group in some nitroimidazole-oxadiazole/triazole hybrids has been shown to be crucial for their antiproliferative activity under both normoxic and hypoxic conditions. [3]This highlights the importance of specific functional groups in mediating the cytotoxic effects.

Future Perspectives

Substituted nitroindazoles represent a promising avenue for the development of novel anticancer agents. Their potential for hypoxia-selective activation makes them particularly attractive for targeting the challenging tumor microenvironment. Future research should focus on:

  • Elucidating Detailed Mechanisms of Action: In-depth studies are needed to unravel the specific signaling pathways involved in nitroindazole-induced apoptosis and cell cycle arrest in various cancer types.

  • Expanding SAR Studies: A broader range of substituted nitroindazoles should be synthesized and evaluated to establish more definitive structure-activity relationships.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

  • Combination Therapies: Investigating the synergistic effects of substituted nitroindazoles with existing chemotherapeutic agents or radiation therapy could lead to more effective treatment strategies.

By continuing to explore the chemical space and biological activities of this fascinating class of compounds, the scientific community can move closer to developing novel and effective therapies for cancer.

References

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Assessing the Reproducibility of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine Synthesis: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, indane derivatives have garnered significant interest due to their versatile biological activities. This guide focuses on the synthesis of a specific, complex indane derivative, 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine, a compound with potential applications in medicinal chemistry. Due to the absence of a standardized, publicly available protocol for its synthesis, this document serves as a comprehensive, experience-driven assessment of its synthetic reproducibility. We will dissect a proposed synthetic pathway, critically evaluate the key challenges at each step, and provide detailed experimental protocols based on established organic chemistry principles and analogous reactions reported in the literature. Our objective is to equip researchers with the necessary insights to approach this synthesis with a clear understanding of the potential variables and pitfalls, thereby enhancing the likelihood of a successful and reproducible outcome.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound from the commercially available 1,1,3,3,5-pentamethylindane is proposed to proceed through a two-step sequence:

  • Dinitration: The initial step involves the dinitration of the pentamethylindane core to yield 1,1,3,3,6-Pentamethyl-5,7-dinitroindane. This reaction's reproducibility is highly dependent on controlling the reaction conditions to achieve the desired regioselectivity and avoid over-nitration or side-product formation.

  • Selective Reduction: The subsequent step is a selective reduction of one of the two nitro groups to an amine. This is a notoriously challenging transformation in organic synthesis, and the choice of reducing agent and reaction conditions is critical to achieving the desired product, this compound, while minimizing the formation of the corresponding diamine or other reduction byproducts.

The overall proposed workflow is depicted in the following diagram:

Synthesis_Workflow Start 1,1,3,3,5-Pentamethylindane (Starting Material) Dinitration Step 1: Dinitration (HNO3/H2SO4) Start->Dinitration Intermediate 1,1,3,3,6-Pentamethyl-5,7-dinitroindane Dinitration->Intermediate Selective_Reduction Step 2: Selective Reduction (e.g., Na2S or NaHS) Intermediate->Selective_Reduction Final_Product This compound Selective_Reduction->Final_Product Purification Purification (Chromatography/Crystallization) Final_Product->Purification

Caption: Proposed two-step synthesis of this compound.

Part 1: Dinitration of 1,1,3,3,5-Pentamethylindane - A Reproducibility Analysis

The introduction of two nitro groups onto the pentamethylindane core is a critical step that dictates the overall efficiency of the synthesis. The primary challenge lies in achieving the desired 5,7-dinitro isomer with high selectivity and yield.

Experimental Protocol: Dinitration
  • Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid (98%) and fuming nitric acid (90%) to 0-5 °C in an ice-salt bath.

  • Addition of Substrate: Dissolve 1,1,3,3,5-pentamethylindane in a minimal amount of a suitable inert solvent, such as dichloromethane, and add it dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude dinitrated product should precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Factors Affecting Reproducibility and Comparative Data

The reproducibility of this dinitration step is contingent on several key parameters. The table below compares the expected outcomes based on variations in these parameters, drawing from general principles of aromatic nitration.

ParameterCondition A (Milder)Condition B (Harsher)Expected Outcome & Reproducibility Impact
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Fuming HNO₃ / Conc. H₂SO₄Condition B provides a stronger nitrating medium, which may be necessary for dinitration but also increases the risk of over-nitration and oxidative side reactions, potentially lowering reproducibility.
Temperature 0-5 °C20-25 °C (Room Temp)Higher temperatures accelerate the reaction but significantly increase the formation of undesired isomers and oxidation byproducts, leading to lower yields and more challenging purification. Strict temperature control is crucial for reproducibility.
Reaction Time 1-2 hours> 4 hoursProlonged reaction times, especially under harsh conditions, can lead to the formation of tri-nitrated and other polysubstituted byproducts, complicating the product mixture and reducing the yield of the desired dinitro compound.

Part 2: Selective Reduction of 1,1,3,3,6-Pentamethyl-5,7-dinitroindane

The selective reduction of one nitro group in the presence of another is a nuanced and often challenging transformation. The choice of reducing agent is paramount to achieving the desired monoamine product.

Experimental Protocol: Selective Reduction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude 1,1,3,3,6-Pentamethyl-5,7-dinitroindane in a suitable solvent, such as ethanol or methanol.

  • Addition of Reducing Agent: Prepare a solution of the reducing agent, for example, sodium sulfide (Na₂S) or sodium hydrogen sulfide (NaHS), in water and add it dropwise to the solution of the dinitro compound at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Isolation and Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.

Comparative Analysis of Reducing Agents for Selective Reduction

The choice of reducing agent is the most critical factor for the reproducibility of this step. Below is a comparison of common reagents used for selective nitro group reduction.

Reducing AgentTypical ConditionsAdvantagesDisadvantages & Reproducibility Concerns
Sodium Sulfide (Na₂S) / Sodium Hydrogen Sulfide (NaHS) EtOH/H₂O, refluxInexpensive, often effective for selective reduction.The stoichiometry is critical; slight excesses can lead to over-reduction to the diamine. The reaction can be sluggish and may not go to completion, affecting yield and reproducibility.
Tin(II) Chloride (SnCl₂) HCl/EtOH, room temp.Generally provides clean reductions.Can be difficult to achieve selectivity between two nitro groups. The acidic conditions may not be suitable for all substrates.
Catalytic Hydrogenation (e.g., H₂/Pd-C) Controlled stoichiometry of H₂Can be highly selective under carefully controlled conditions.Requires specialized equipment (hydrogenator). Catalyst poisoning can be an issue, and controlling the reaction to stop at the mono-reduction stage can be challenging and requires careful monitoring, impacting run-to-run reproducibility.

The relationship between the choice of reducing agent and the potential product outcomes is illustrated in the following diagram:

Reduction_Outcomes Dinitro 1,1,3,3,6-Pentamethyl-5,7-dinitroindane Na2S Na2S / NaHS (Controlled Stoichiometry) Dinitro->Na2S H2_PdC H2/Pd-C (Excess H2) Dinitro->H2_PdC SnCl2 SnCl2/HCl Dinitro->SnCl2 Potential for over-reduction Desired_Product This compound Na2S->Desired_Product Diamine 1,1,3,3,6-Pentamethyl-5,7-diaminoindane H2_PdC->Diamine SnCl2->Desired_Product Potential for over-reduction SnCl2->Diamine

A Senior Application Scientist's Guide to the Analytical Resolution of Indanamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereoselective analysis of chiral molecules is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Indanamine and its derivatives, critical chiral building blocks for numerous active pharmaceutical ingredients (APIs), exemplify this challenge. The distinct pharmacological and toxicological profiles of individual enantiomers demand robust, accurate, and efficient analytical methods to resolve and quantify them.[1][2]

This guide provides an in-depth, objective comparison of the principal analytical techniques for resolving indanamine isomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, grounding our discussion in the fundamental principles of chiral recognition. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of chiral separations and select the optimal strategy for their analytical objectives.

Pillar 1: Chromatographic Techniques - The Workhorse of Chiral Separations

Chromatographic methods are the most widely adopted for resolving enantiomers, relying on the differential interaction of analytes with a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[3][4] High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) each offer a unique set of advantages and challenges.

High-Performance Liquid Chromatography (HPLC)

HPLC utilizing CSPs is arguably the most powerful and versatile technique for chiral separations.[5] The success of an HPLC method hinges on creating a transient diastereomeric complex between the solute enantiomers and the chiral selector of the stationary phase, leading to different retention times.

Expertise & Experience: The Rationale Behind CSP and Mobile Phase Selection

The choice of CSP is the most critical factor. For indanamine and other primary amines, several classes of CSPs have proven effective:

  • Polysaccharide-Based CSPs: Derivatives of amylose and cellulose phenylcarbamates are broadly selective and highly effective for a wide range of racemates, including primary amines.[3][5][6] They offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for chiral recognition of aromatic amines like indanamine. Immobilized versions of these CSPs provide the significant advantage of being compatible with a wider range of solvents, enhancing flexibility in method development.[5]

  • Cyclofructan-Based CSPs: These have demonstrated a high success rate for separating primary amines, particularly when used in the polar organic or normal-phase modes.[5][7][8]

  • Crown Ether-Based CSPs: While highly efficient for certain primary amines, these phases typically require strongly acidic mobile phases to ensure the amine is protonated and can form an inclusion complex with the crown ether.[5][9]

The mobile phase composition is equally critical. For normal-phase separations of amines, alcoholic modifiers (e.g., 2-propanol, ethanol) are used with a non-polar solvent like hexane. Crucially, acidic and basic additives are often required. Basic additives (e.g., diethylamine, triethylamine) are added to the mobile phase to improve peak shape by masking residual acidic silanol groups on the silica support, preventing deleterious interactions.[5]

Experimental Protocol: Chiral HPLC Method for Indanamine Enantiomers

This protocol provides a representative starting point for developing a chiral separation method for indanamine on a polysaccharide-based CSP.

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel (250 x 4.6 mm).

  • Mobile Phase: Hexane / 2-Propanol / Diethylamine (DEA) (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.[10][11]

  • Temperature: 25 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic indanamine standard in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • System Suitability:

    • Inject the racemic standard.

    • Verify that the resolution (Rs) between the two enantiomer peaks is greater than 1.5, indicating baseline separation.[12][13]

    • The tailing factor for each peak should be less than 1.5.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, precision, accuracy, and robustness.[11][13]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, particularly for preparative chiral separations.[14] It uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase.[15]

Expertise & Experience: Why Choose SFC?

The primary advantages of SFC stem from the properties of supercritical CO₂: low viscosity and high diffusivity.[15] This allows for:

  • Higher Flow Rates: Faster analyses can be achieved without a significant loss of efficiency or a dramatic increase in backpressure.[15]

  • Reduced Solvent Consumption: Replacing organic solvents like hexane with CO₂ makes SFC a "greener" and more sustainable technique.[14]

  • Complementary Selectivity: SFC can sometimes provide different or improved enantioselectivity compared to HPLC on the same CSP.[7][8]

For chiral amines, SFC method development parallels HPLC. Polysaccharide-based CSPs are widely used, and organic modifiers (e.g., methanol, ethanol) and additives are necessary to achieve elution and good peak shape.[16][17] A comparative study on primary amines found that SFC provided the best peak symmetries, while polar organic mode HPLC provided the shortest analysis times and normal-phase HPLC provided the greatest resolutions, albeit with longer run times.[7]

Diagram: General Workflow for Chromatographic Method Selection

This diagram illustrates the decision-making process for selecting and developing a chiral chromatographic method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Application Start Racemic Indanamine Sample Screen_CSPs Screen Multiple CSPs (Polysaccharide, Cyclofructan) with Generic Gradients Start->Screen_CSPs Screen_Modes Test Multiple Modes (HPLC-NP, HPLC-PO, SFC) Screen_CSPs->Screen_Modes Eval1 Separation Achieved? Screen_Modes->Eval1 Eval1->Screen_CSPs No, Try Different CSPs/Modes Optimize Optimize Mobile Phase - Modifier Type & % - Additive Type & % - Flow Rate, Temperature Eval1->Optimize Yes Eval2 Resolution (Rs > 1.5) & Peak Shape OK? Optimize->Eval2 Eval2->Optimize No Validate Method Validation (ICH Q2) - Specificity, Linearity, Accuracy - Precision, Robustness Eval2->Validate Yes Routine Routine Analysis Validate->Routine

Caption: Workflow for selecting and developing a chiral chromatographic method.

Gas Chromatography (GC)

GC can be an effective technique for separating volatile chiral compounds. For indanamine, which is a primary amine, direct analysis is challenging due to its polarity, which causes poor peak shape (tailing) and potential interaction with the column.[18]

Expertise & Experience: The Necessity of Derivatization

To overcome these issues, derivatization is essential.[19] The primary amino group is reacted with an achiral derivatizing agent, such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (HFBA), to form a less polar, more volatile derivative.[19] This not only improves chromatographic performance but can also enhance separation on the chiral stationary phase. One study successfully separated enantiomers of 1-aminoindane as their trifluoroacetyl derivatives on a substituted cyclodextrin-based CSP.[20]

Experimental Protocol: Chiral GC-MS with Derivatization

  • Derivatization:

    • To 100 µL of indanamine solution (1 mg/mL in ethyl acetate), add 50 µL of MBTFA.

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC System: Gas chromatograph coupled with a Mass Spectrometer (MS).

  • Column: A chiral GC column, such as a Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 180 °C at 5 °C/min.

    • Hold at 180 °C for 5 minutes.

  • Injection: 1 µL, split mode (e.g., 50:1).

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 400.

Pillar 2: Capillary Electrophoresis (CE) - A High-Efficiency Alternative

Capillary Electrophoresis is a powerful separation technique that offers an orthogonal approach to chromatography.[21] It is particularly advantageous due to its high separation efficiency, short analysis times, and minimal consumption of sample and reagents.[21][22]

Expertise & Experience: The Mechanism of Chiral CE

In CE, enantiomers, having identical charge-to-mass ratios, are not resolved under normal conditions. Resolution is achieved by adding a chiral selector to the background electrolyte (BGE).[23] For basic compounds like indanamine, cyclodextrins (CDs) are the most commonly used chiral selectors.[23][24]

The separation mechanism is based on the formation of transient, diastereomeric inclusion complexes between the indanamine enantiomers and the cyclodextrin. The differing stability of these complexes leads to different effective mobilities for the enantiomers, resulting in their separation.[24] Factors like the type and concentration of the CD, the pH of the BGE, and the applied voltage are critical parameters that must be optimized.[21][24]

Diagram: Chiral Recognition in Capillary Electrophoresis

CE_Mechanism cluster_Analyte Indanamine Enantiomers cluster_Selector Chiral Selector cluster_Complex Diastereomeric Complexes (Different Stabilities) R_Enantiomer R-Indanamine R_Complex [R-Ind•CD] R_Enantiomer->R_Complex K_R S_Enantiomer S-Indanamine S_Complex [S-Ind•CD] S_Enantiomer->S_Complex K_S CD β-Cyclodextrin CD->R_Complex K_R CD->S_Complex K_S note Separation occurs because the equilibrium constants (K_R and K_S) are different, leading to different effective electrophoretic mobilities.

Caption: Formation of diastereomeric complexes in CE with a cyclodextrin chiral selector.

Pillar 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - A Non-Separative Approach

Unlike the previously discussed techniques, NMR spectroscopy does not physically separate the enantiomers. Instead, it allows for their differentiation and quantification in the same solution by creating a diastereomeric environment.

Expertise & Experience: How Chiral Discrimination by NMR Works

This is achieved by adding a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) to the NMR sample.[25]

  • Chiral Solvating Agents (CSAs): These agents, such as (18-crown-6)-2,3,11,12-tetracarboxylic acid, form rapidly exchanging, non-covalent diastereomeric complexes with the analyte enantiomers.[25][26] This results in distinct chemical shifts for corresponding protons or carbons in the two enantiomers, allowing for their integration and the determination of enantiomeric excess (ee).

  • Chiral Derivatizing Agents (CDAs): These involve a chemical reaction to covalently link the enantiomers to a chiral reagent, forming stable diastereomers which can then be distinguished by NMR.

For indanamine, using a CSA is a rapid and non-destructive method. The use of ¹⁹F NMR with fluorine-tagged probes has also gained attention due to its high sensitivity and minimal background interference, offering a powerful tool for chiral discrimination of amines.[27][28]

Comparative Summary of Analytical Techniques

The selection of an analytical technique is a multi-faceted decision, balancing the need for resolution, speed, sensitivity, and available resources.

TechniquePrincipleTypical Resolution (Rs)Typical Analysis TimeKey AdvantagesKey Limitations
HPLC Differential partitioning with a Chiral Stationary Phase (CSP)> 1.5 (baseline)[12]10 - 30 min[12]High versatility, broad applicability, well-established, preparative scale possibleHigher solvent consumption, method development can be time-consuming
SFC Differential partitioning using a supercritical fluid mobile phase> 1.5 (baseline)[7]< 15 min[7][12]Fast analysis, "green" (less organic solvent), excellent for preparative scale[14]Requires specialized instrumentation, less understood separation mechanisms[16]
GC Differential partitioning with a chiral capillary column> 1.5 (baseline)10 - 40 minHigh efficiency and sensitivityRequires volatile and thermally stable analytes; derivatization often necessary for amines[18][19]
CE Differential mobility of transient diastereomeric complexesN/A (high efficiency)< 20 minExtremely high efficiency, low sample/reagent consumption, orthogonal to LC[21]Lower sensitivity for UV detection, lower concentration capacity
NMR Chemical shift non-equivalence in a chiral environmentN/A (non-separative)< 10 minNon-destructive, provides structural information, no physical separation neededLower sensitivity, requires pure samples, chiral agent may cause signal overlap

Conclusion and Recommendations

The resolution of indanamine isomers is a critical analytical task that can be successfully addressed by several powerful techniques.

  • For routine quality control and high-throughput screening, SFC is often the platform of choice due to its unparalleled speed and reduced environmental impact.[7]

  • For complex method development and when maximum resolution is required, HPLC with a broad array of available chiral stationary phases remains the gold standard.[3][5]

  • When dealing with volatile derivatives or specific process impurities, GC provides excellent separation efficiency, provided a suitable derivatization protocol is established.[20]

  • As an orthogonal technique for method validation or for applications with limited sample volume, CE offers a unique and highly efficient separation mechanism.[21]

  • For a rapid, non-destructive determination of enantiomeric excess without the need for method development, NMR spectroscopy with a chiral solvating agent is an invaluable tool.[26][27]

Ultimately, the most trustworthy analytical data is often generated through the cross-validation of two orthogonal techniques (e.g., HPLC and CE).[1] This approach ensures that the reported enantiomeric purity is accurate and robust, meeting the stringent demands of pharmaceutical development and regulatory scrutiny.

References

  • Wenzel, T. J., & Wilcox, J. D. (2007). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 19(9), 738-44. [Link]

  • Wenzel, T. J., et al. (2012). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Magnetic Resonance in Chemistry, 50(4), 261-5. [Link]

  • Sänger–van de Griend, C. E. (1999). Enantiomeric separations by capillary electrophoresis in pharmaceutical analysis. Acta Universitatis Upsaliensis. [Link]

  • Gajewska, K. A., et al. (2023). Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. [Link]

  • Woods, R. M., Breitbach, Z. S., & Armstrong, D. W. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9). [Link]

  • Gajewska, K. A., et al. (2024). NMR-Based Chiral Discrimination of Bulky Amines with a 19F-Tagged NNO Pincer Complex. Analytical Chemistry. [Link]

  • Iliou, K., et al. (2022). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 27(21), 7248. [Link]

  • Li, Y., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4156-4162. [Link]

  • Altria, K. D. (2004). Capillary Electrophoresis for Pharmaceutical Analysis. Methods in Molecular Biology. [Link]

  • Scriba, G. K. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology, 1483, 277-99. [Link]

  • IJNRD. (2024). CAPILLARY ELECTROPHORESIS AND IT'S ROLE IN PHARMACEUTICAL INDUSTRY. International Journal of Novel Research and Development. [Link]

  • Wrezel, P.W., et al. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Regis Technologies, Inc.[Link]

  • Woods, R. M., et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 209-216. [Link]

  • Nageswari, A., et al. (2014). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 6(5), 349-355. [Link]

  • Patil, S. D., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-63. [Link]

  • Wiley Analytical Science. (2018). New GC investigation of chiral amine separation. [Link]

  • Kumar, Y., et al. (2004). A validated chiral HPLC method for the enantiomeric separation of tolterodine tartarate. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Mohr, A. L. A., et al. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1332-1343. [Link]

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 100-107. [Link]

  • Le, T. L., et al. (2019). SFC for chiral separations in bioanalysis. Bioanalysis, 11(1), 61-78. [Link]

  • Wiley Analytical Science. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. [Link]

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]

  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. [Link]

  • Adhikari, S., et al. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. YAKHAK HOEJI, 63(6), 443-450. [Link]

  • Adhikari, S., et al. (2021). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]

  • De Klerck, K., et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A, 1363, 290-301. [Link]

  • Muralidharan, S., & Sriram, A. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal, 15(12), 526-531. [Link]

  • ResearchGate. (2012). Separation of structural isomers of amine on gas chromatography. [Link]

  • Ribeiro, A. R., et al. (2021). Enantiomers and Their Resolution. Symmetry, 13(1), 133. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Pentamethyl-indanamine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pentamethyl-indanamine compounds, a class of molecules with significant potential in neuropharmacology. While direct and extensive SAR literature on this specific scaffold is emerging, this document synthesizes data from closely related aminoindanes and conformationally restricted amphetamine analogs to build a robust, evidence-based framework for understanding how structural modifications to the pentamethyl-indanamine core are likely to influence biological activity.

Introduction: The Pentamethyl-indanamine Scaffold - A Rigid Amphetamine Analog

The indanamine framework represents a class of conformationally restricted analogs of phenethylamines, such as amphetamine. By incorporating the ethylamine side chain into a fused ring system, the rotational freedom of the molecule is significantly reduced. This defined stereochemistry provides a valuable tool for probing the specific conformational requirements of monoamine transporter binding sites.[1]

The pentamethyl-indanamine scaffold, with its additional methyl groups on the indane ring system, offers a unique lipophilic and sterically hindered profile. Understanding the SAR of this class of compounds is crucial for the rational design of novel psychoactive substances, potential therapeutics for neuropsychiatric disorders, and tools for studying the function of monoamine transporters.[2][3]

The Primary Biological Targets: Monoamine Transporters

The principal pharmacological targets for amphetamine and its analogs, including the aminoindanes, are the plasma membrane monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4][5] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3][6] Compounds that interact with these transporters can be broadly classified as either reuptake inhibitors (which block the transporter) or releasers (which are substrates for the transporter and induce reverse transport).[5]

The pharmacological profile of a given aminoindane is determined by its relative affinity and activity at each of these three transporters.

Inferred Structure-Activity Relationships of Pentamethyl-indanamine Derivatives

Based on the pharmacology of related aminoindanes and other rigid amphetamine analogs, we can infer a likely SAR for the pentamethyl-indanamine class. The following sections explore the anticipated impact of key structural modifications.

The Role of the Pentamethyl Substitution

The five methyl groups on the indane ring system are expected to have a profound impact on the pharmacological profile compared to simpler aminoindanes like 2-aminoindane.

  • Increased Lipophilicity: The addition of five methyl groups will significantly increase the lipophilicity of the molecule. This is likely to enhance its ability to cross the blood-brain barrier.

  • Steric Hindrance: The steric bulk of the methyl groups may influence the binding orientation of the molecule within the transporter binding pocket, potentially altering its affinity and selectivity.

  • Metabolic Stability: Methyl groups can block sites of metabolism, potentially leading to a longer duration of action compared to unsubstituted analogs. For instance, the metabolism of 2-aminoindane involves hydroxylation, which may be hindered in the pentamethyl derivative.[7]

N-Substitution on the Amino Group

Modification of the primary amino group is a common strategy in medicinal chemistry to modulate pharmacological activity.

  • N-Methylation: N-methylation of 2-aminoindane is known to alter its metabolic profile.[7] In the pentamethyl-indanamine series, N-methylation is likely to increase potency at DAT and NET, a trend observed with amphetamine and methamphetamine.[3]

  • N-Alkylation with Larger Groups: Increasing the size of the N-alkyl substituent beyond a methyl or ethyl group is generally associated with a decrease in releasing activity and a shift towards pure reuptake inhibition.[2] This is attributed to the larger groups sterically hindering the conformational changes required for substrate transport.

Aromatic Ring Substitution

While the core topic is pentamethyl-indanamine, substitutions on the aromatic ring of the indane nucleus would be a logical next step in analog design. Based on known SAR of other psychoactive aminoindanes, the following can be predicted:

  • Electron-Withdrawing Groups: Halogenation (e.g., with chlorine or iodine) at the 4- or 5-position of the aromatic ring in related phenethylamines and aminoindanes often enhances affinity for SERT.[2][8]

  • Electron-Donating Groups: Methoxy or methylenedioxy substituents on the aromatic ring can also increase serotonergic activity, as seen in compounds like 5,6-methylenedioxy-2-aminoindane (MDAI).[8]

Comparative Pharmacological Data of Representative Aminoindanes

To provide a quantitative basis for the inferred SAR of pentamethyl-indanamine compounds, the following table summarizes the in vitro activity of several well-characterized aminoindane derivatives at human monoamine transporters.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)Primary ActivityReference
2-Aminoindane (2-AI)>10,000730>10,000NET inhibitor/releaser[8]
5-Iodo-2-aminoindane (5-IAI)2,600200120SERT/NET inhibitor/releaser[8]
5,6-Methylenedioxy-2-aminoindane (MDAI)1,1001,900130SERT inhibitor/releaser[8]

This table illustrates how substitutions on the aminoindane scaffold dramatically alter potency and selectivity at the monoamine transporters.

Experimental Protocols

To validate the inferred SAR of novel pentamethyl-indanamine compounds, standardized in vitro and in vivo assays are essential.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the uptake of radiolabeled neurotransmitters into cells expressing the respective human monoamine transporters.

Materials:

  • HEK293 cells stably expressing human DAT, SERT, or NET.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Radiolabeled substrates: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

  • Test compounds (pentamethyl-indanamine analogs).

  • Scintillation counter and vials.

Procedure:

  • Cell Plating: Plate the HEK293 cells in 96-well plates and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compounds or vehicle for 10-20 minutes at room temperature.

  • Uptake Initiation: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Uptake Termination: After a defined incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve.

Visualizing the Concepts

Inferred SAR of Pentamethyl-indanamine

SAR_Pentamethyl_indanamine cluster_N_Sub N-Substitution cluster_Ring_Sub Aromatic Ring Substitution (Hypothetical) cluster_Pentamethyl Pentamethyl Groups Core Pentamethyl-indanamine Core N_H Primary Amine (R=H) - Baseline Activity Core->N_H Modifies potency and mechanism N_Me N-Methyl (R=Me) - Likely increased DAT/NET potency Core->N_Me Modifies potency and mechanism N_Large N-Large Alkyl (R > Et) - Shift to pure inhibition Core->N_Large Modifies potency and mechanism Ring_EWG Electron-Withdrawing Group - Potential for increased SERT affinity Core->Ring_EWG Modifies selectivity Ring_EDG Electron-Donating Group - Potential for increased SERT affinity Core->Ring_EDG Modifies selectivity Lipophilicity Increased Lipophilicity - Enhanced BBB penetration Core->Lipophilicity Influences ADME properties Metabolism Metabolic Stability - Potentially longer duration of action Core->Metabolism Influences ADME properties

Caption: Inferred Structure-Activity Relationship of Pentamethyl-indanamine.

Monoamine Transporter Assay Workflow

Assay_Workflow start Plate HEK293 cells (hDAT, hSERT, or hNET) preincubate Pre-incubate with Test Compound start->preincubate add_radioligand Add [3H]-Neurotransmitter preincubate->add_radioligand terminate Terminate Uptake (Wash with cold buffer) add_radioligand->terminate lyse_count Lyse Cells & Scintillation Count terminate->lyse_count analyze Calculate IC50 lyse_count->analyze

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Conclusion

The pentamethyl-indanamine scaffold represents a compelling area for neuropharmacological research. By leveraging the extensive knowledge of the SAR of amphetamines and other aminoindanes, researchers can rationally design novel compounds with tailored pharmacological profiles. The key structural determinants of activity are likely to be the substitution pattern on the amino group and the aromatic ring. The pentamethyl substitution itself is predicted to confer increased metabolic stability and blood-brain barrier penetration. Further experimental validation, following the protocols outlined in this guide, is necessary to fully elucidate the SAR of this promising class of molecules.

References

  • Grunewald, G. L., & Dahan, F. (1987). Conformationally rigid amphetamine analogs as inhibitors of monoamine uptake by brain synaptosomes. Journal of Medicinal Chemistry, 30(2), 299-303.
  • Hinton, J. P., De Felice, L. J., & Glennon, R. A. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. ACS Chemical Neuroscience, 14(24), 4478-4490.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive drugs and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.
  • Partilla, J. S., Dempsey, A. G., Nagpal, A. S., Blough, B. E., Baumann, M. H., & Rothman, R. B. (2006). Interaction of amphetamines and related compounds at the vesicular monoamine transporter. Journal of Pharmacology and Experimental Therapeutics, 319(1), 237-246.
  • Chen, N., & Reith, M. E. (2008). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(5), 543-556.
  • Simmler, L. D., Buser, T. A., Donzelli, M., Schramm, Y., Dieu, L. H., & Liechti, M. E. (2014). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology, 88(2), 237-244.
  • de la Torre, R., Farré, M., Roset, P. N., Hernández-López, C., Mas, M., & Ortuño, J. (2000). Human pharmacology of N-substituted analogues of 3,4-methylenedioxymethamphetamine (MDMA).
  • Tidgewell, K., Hsung, R. P., & Prisinzano, T. E. (2007). Structure-activity relationships of analogs of pentamidine against Plasmodium falciparum and Leishmania mexicana amazonensis. Antimicrobial Agents and Chemotherapy, 51(10), 3629-3636.
  • Reith, M. E., Blough, B. E., & Baumann, M. H. (2015). How to rescue misfolded SERT, DAT and NET: targeting conformational intermediates with atypical inhibitors and partial releasers. British Journal of Pharmacology, 172(8), 2036-2048.
  • Gündüz, M. G., Ilgın, S., & Okuyucu, A. (2022). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 827-834.
  • van der Werf, M. J., Overkleeft, H. S., & van der Marel, G. A. (2020). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 8, 592.
  • Meyer, M. R., & Maurer, H. H. (2019). The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing. Drug Testing and Analysis, 12(3), 356-365.
  • Benci, K., Perin, N., & Hranjec, M. (2020).
  • Mahesh, R., & Negi, A. (2019). Discovery and Development of Monoamine Transporter Ligands. In Progress in Medicinal Chemistry (Vol. 58, pp. 1-68). Elsevier.
  • Kolocouris, A., Kolocouris, N., & Foscolos, G. B. (1996). Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. Journal of Medicinal Chemistry, 39(18), 3307-3318.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond discovery and synthesis to the entire lifecycle of the chemical compounds we handle. The proper disposal of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine (CAS No. 255393-53-4) is not merely a procedural task but a critical component of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a direct, step-by-step protocol grounded in established safety principles to ensure this compound is managed responsibly from the moment it becomes waste.

Part 1: Core Hazard Profile and Immediate Safety Directives

Before initiating any disposal-related activities, it is imperative to understand the inherent hazards of this compound. This compound, a nitrated indane derivative, presents several risks that dictate its handling and disposal pathway.

Primary Hazards:

  • Skin and Eye Irritation: The compound is known to cause skin irritation (H315) and serious eye irritation (H319).[1] Direct contact must be avoided.

  • Systemic Health Effects: There is a risk of damage to organs through prolonged or repeated oral exposure (H373).[1]

  • Environmental Toxicity: It is classified as harmful to aquatic life with long-lasting effects (H412), making its containment and prevention from entering waterways a priority.[1]

  • Combustion Products: In the event of a fire, it can release hazardous gases, including carbon monoxide (CO) and nitrogen oxides (NOx).[1]

Mandatory Personal Protective Equipment (PPE): Based on this profile, the following PPE is required when handling this compound for disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves, such as nitrile.

  • Body Protection: A flame-retardant laboratory coat.

Work should always be conducted in a well-ventilated area, such as a certified chemical fume hood.

Part 2: Waste Characterization and Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate waste characterization. This compound waste must be classified as hazardous chemical waste .

Causality of Segregation: The most critical step in this phase is segregation. This compound is known to be incompatible with:

  • Strong Oxidizing Agents

  • Acids[1]

Co-mingling this waste with incompatible materials can lead to exothermic reactions, gas generation, or other uncontrolled chemical events. Therefore, this waste stream must be kept separate from acidic waste, waste containing oxidizing agents (e.g., nitric acid, perchlorates), and other reactive chemical waste streams.

Parameter Guidance & Rationale
Chemical Name This compound
CAS Number 255393-53-4
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[1]
Key Incompatibilities Acids, Strong Oxidizing Agents.[1]
Recommended PPE Nitrile gloves, safety goggles, lab coat.[1]
Disposal Route Collection as hazardous waste for incineration by a licensed facility. Do not dispose down the drain.[1][2]
Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe containment and disposal of this compound waste.

Step 1: Containerization

  • Select the Correct Container: Use a designated, leak-proof hazardous waste container that is chemically compatible. Polyolefin-based containers are a suitable choice.[1] The container must have a secure, tight-fitting lid.

  • Proper Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • A clear description of the hazards (e.g., "Irritant," "Environmental Hazard").

  • Capacity Limit: Do not fill the container beyond 90% capacity. This headspace allows for vapor expansion and prevents spills.

Step 2: Waste Accumulation

  • Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] This area must be at or near the point of waste generation and under the direct control of laboratory personnel.

  • Secure Containment: Keep the waste container closed at all times except when adding waste.[3] Place the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

Step 3: Arranging for Final Disposal

  • Contact EHS: Do not attempt to dispose of this chemical yourself. Your institution's Environmental Health and Safety (EHS) department is the sole authority for managing hazardous waste.[3][4]

  • Schedule a Pickup: Contact EHS to schedule a pickup for your full or ready-for-disposal waste container. They will ensure it is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will typically be destroyed via controlled incineration.[5]

Step 4: Managing Empty Containers

  • Decontamination: A container that held this compound is not considered regular trash. It must be decontaminated.

  • Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinse must be collected and disposed of as hazardous waste in your designated container.[3] Subsequent rinses may also require collection depending on local regulations. Consult your EHS department for specific guidance.

  • Final Disposal: Once properly rinsed and air-dried, deface the original label and dispose of the container as instructed by your EHS office.[4]

Part 4: Emergency Spill Procedures

In the event of an accidental release, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Isolate the Area: If safe to do so, prevent access to the spill area.

  • Assess the Spill:

    • For small spills: Wearing appropriate PPE, cover the spill with a liquid-binding, inert absorbent material such as sand, diatomite, or a universal binder.[1] Do not use combustible materials like paper towels. Collect the absorbed material using spark-proof tools and place it in your sealed hazardous waste container.

    • For large spills: Evacuate the area immediately. Close the doors and contact your institution's EHS emergency line from a safe location.

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleanup materials, including contaminated gloves and wipes, must be placed in the hazardous waste container.[3]

G Disposal Workflow for this compound start Waste Generation (e.g., residual material, contaminated items) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal spill Spill Occurs start->spill Potential Accident characterize Step 2: Characterize & Segregate Waste (Non-Halogenated Organic) AVOID: Acids, Oxidizers ppe->characterize containerize Step 3: Containerize & Label - Use compatible, sealed container - Label with 'Hazardous Waste' & full chemical name characterize->containerize store Step 4: Store in Satellite Accumulation Area (SAA) - Closed container - Secondary containment containerize->store contact_ehs Step 5: Contact EHS for Pickup (Environmental Health & Safety) store->contact_ehs Container is full or project is complete tsdf Final Disposition: Transport to licensed TSDF for Incineration contact_ehs->tsdf spill->ppe Respond spill_cleanup Follow Spill Protocol - Absorb with inert material - Collect cleanup debris as hazardous waste spill_cleanup->containerize Add to waste

Caption: Disposal decision and action workflow.

References

  • Safety Data Sheet acc. to 1907/2006/EC, Article 31 (REACH), 1272/2008/EC (CLP) and 453/2010/EC. (2015). Vertex AI Search.
  • This compound Chemical Properties - ChemicalBook.ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
  • SAFETY D
  • Hazardous Waste Disposal Guide - Dartmouth Policy Portal.Dartmouth College.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA.U.S. Environmental Protection Agency.
  • Proper Disposal of Hepta-1,6-dien-4-one: A Step - Benchchem.BenchChem.
  • Proper Disposal of Methyl 2,6-Diamino-5-chloronicotinate: A Guide for Laboratory Professionals - Benchchem.BenchChem.

Sources

Comprehensive Safety and Handling Guide for 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidance, and disposal plans for the handling of 1,1,3,3,6-Pentamethyl-7-nitro-5-indanamine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is formulated based on the known hazards of its constituent chemical moieties: a substituted indane, an aromatic nitro group, and an amine group. A conservative approach, treating the substance with a high degree of caution, is imperative.

Hazard Identification and Risk Assessment

This compound's structure suggests a combination of hazards associated with aromatic nitro compounds and aromatic amines. Aromatic nitro compounds can be energetic materials, and their explosive tendencies are often increased by the presence of multiple nitro groups[1]. They are also oxidizing agents that can react vigorously with reducing agents[1]. Aromatic amines are known for their potential toxicity if inhaled, ingested, or absorbed through the skin.[2] Many are skin and eye irritants, and some have been linked to more severe health effects like methemoglobinemia.[3]

Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]

  • Skin and Eye Irritation: Likely to cause skin and eye irritation upon contact.[5][6][7]

  • Flammability and Explosivity: As a nitro-aromatic compound, it may be combustible and could have explosive properties under certain conditions, such as heating.[1]

  • Reactivity: May react violently with strong oxidizing agents, reducing agents, and strong bases.[1][4]

  • Environmental Hazard: Potentially harmful to aquatic life.[5]

A thorough risk assessment should be conducted before any handling of this compound, considering the scale of the experiment and the potential for exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls (such as fume hoods) and appropriate Personal Protective Equipment (PPE), is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. They should provide a complete seal around the eyes.[6]
Face Protection Face ShieldRecommended in addition to safety goggles when there is a significant risk of splashing or dust generation.[6]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination.[6] For prolonged contact, consider heavier-duty gloves and consult manufacturer's compatibility data.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or increased splash risk, a chemical-resistant apron or coveralls should be considered.[8]
Respiratory Protection Dust mask or respiratorFor handling small quantities of the solid in a well-ventilated area, a dust mask may be sufficient. For weighing and diluting, or where dust generation is likely, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended.[1]

Operational and Disposal Plans

Handling Procedures
  • Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9]

  • Weighing: When weighing the solid compound, use of an enclosure or a powder-handling hood is recommended to contain any dust.

  • Solution Preparation: Add the solid to the solvent slowly. If there is any sign of an exothermic reaction, be prepared to cool the vessel.

  • Spill Response: In the event of a spill, dampen the solid material with a suitable solvent like alcohol to prevent dust formation.[1] Absorb the dampened material with an inert absorbent (e.g., sand, diatomite) and place it in a sealed, labeled container for hazardous waste disposal.[5] Wash the spill area with soap and water.[1]

Step-by-Step PPE Protocol

Donning Sequence:

  • Wash hands thoroughly.

  • Put on the laboratory coat, ensuring it is fully buttoned.

  • Put on safety goggles.

  • If required, put on the face shield.

  • Put on gloves, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence (to prevent cross-contamination):

  • Remove gloves using a technique that avoids skin contact with the outer surface.

  • Remove the face shield.

  • Remove the laboratory coat, turning it inside out as you remove it.

  • Remove safety goggles.

  • Wash hands thoroughly with soap and water.

Disposal Plan

This compound and any materials contaminated with it must be treated as hazardous waste.

  • Waste Segregation: Keep waste containing this compound separate from other chemical waste streams to prevent potentially hazardous reactions.[9][10]

  • Containerization: All waste (including contaminated PPE, absorbent materials, and empty containers) must be placed in a clearly labeled, sealed, and chemically compatible container.[9][10]

  • Disposal Method: The primary and preferred disposal route for nitro-aromatic and amine compounds is high-temperature hazardous-waste incineration.[9] Do not dispose of this chemical down the drain or in regular trash.[11]

  • Professional Disposal: Engage a licensed hazardous waste disposal company for the final disposal of the material.[10]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Plan to handle This compound Task Assess Task: - Scale of experiment - Potential for dust/aerosol generation - Potential for splashing Start->Task BasePPE Baseline PPE: - Safety Goggles - Nitrile Gloves - Flame-Resistant Lab Coat Task->BasePPE All tasks require at least baseline PPE FaceShield Add Face Shield Task->FaceShield Is there a splash risk? Respirator Use Respirator (NIOSH-approved) Task->Respirator Is dust/aerosol generation likely? ChemApron Consider Chemical-Resistant Apron/Coveralls Task->ChemApron Is there a high splash risk or large quantity? Proceed Proceed with Experiment BasePPE->Proceed FaceShield->Proceed Respirator->Proceed ChemApron->Proceed

Caption: Decision workflow for selecting appropriate PPE.

References

  • Safety data sheet. (2015, November 12). Retrieved from [Link]

  • Pandey, P. K. (2025, December 5). How Should Expired Nitrosamine Impurities And Analytical Waste Be Safely Disposed Of. PharmaGuru. Retrieved from [Link]

  • nitro razredčilo. (n.d.). Chemius. Retrieved from [Link]

  • SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. (2022, September 30). YouTube. Retrieved from [Link]

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • Aromatic Nitro and Amino Compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • SAFETY DATA SHEET. (2024, February 16). Fisher Scientific. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.